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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

Abstract The journey of a new chemical entity from laboratory synthesis to a viable drug candidate is fundamentally reliant on a comprehensive understanding of its physicochemical properties.[1] These characteristics—spa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a new chemical entity from laboratory synthesis to a viable drug candidate is fundamentally reliant on a comprehensive understanding of its physicochemical properties.[1] These characteristics—spanning thermal behavior, solubility, ionization, and spectroscopic profile—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed methodological framework for the characterization of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid. While specific experimental data for this compound is not widely published, this document outlines the authoritative, field-proven protocols for determining its key physical properties. By leveraging established principles and data from structurally analogous compounds, this whitepaper serves as a robust technical manual for researchers in medicinal chemistry and drug development, ensuring a scientifically rigorous approach to characterization.

Chemical Identity and Structural Framework

A precise understanding of a molecule's structure is the foundation of all physicochemical analysis. 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a polysubstituted aromatic compound featuring a benzoic acid core, a basic N-methylpiperazine moiety, and an electron-withdrawing nitro group.

PropertyValueSource
IUPAC Name 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid-
Molecular Formula C₁₂H₁₅N₃O₄Calculated
Molecular Weight 265.27 g/mol Calculated
CAS Number Not explicitly assigned in public databases.-

Diagram 1: Chemical Structure of the Target Compound

A 2D representation of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.

Predicted Physicochemical Properties

Direct experimental data for this specific molecule is scarce. However, by analyzing its constituent functional groups, we can predict its properties with a high degree of confidence. Such predictions are crucial in the early stages of drug discovery for guiding experimental design.[2]

ParameterPredicted Value / RangeRationale & Comparative Insights
Physical State Crystalline SolidAromatic carboxylic acids and nitro-substituted compounds are typically solids at room temperature due to strong intermolecular forces like hydrogen bonding and dipole-dipole interactions.
Melting Point (°C) > 200 °CThe rigid aromatic core, polar nitro group, and capacity for hydrogen bonding suggest a high melting point. For comparison, m-Nitrobenzoic acid melts at 140°C.[3] The addition of the larger methylpiperazine group would likely increase this further.
Aqueous Solubility pH-dependent; Low in neutral waterThe molecule has both a basic (piperazine) and an acidic (carboxylic acid) center, making it zwitterionic. Solubility will be minimal at its isoelectric point and increase significantly in acidic (pH < pKa₁) and basic (pH > pKa₂) conditions.
pKa₁ (Carboxylic Acid) ~ 3.0 - 4.5The pKa of benzoic acid is ~4.2. The electron-withdrawing nitro group will increase the acidity (lower the pKa) of the carboxyl group.
pKa₂ (Piperazine Nitrogen) ~ 7.0 - 8.5The tertiary amine in the N-methylpiperazine moiety is basic. This value is typical for such structures and is essential for understanding its charge state at physiological pH.

Methodologies for Experimental Characterization

To move from prediction to empirical data, a standardized set of characterization experiments is required. The following protocols are industry-standard for the physicochemical profiling of new chemical entities.[4][5]

Diagram 2: Physicochemical Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Profiling cluster_spectroscopy Structural Verification cluster_data Data Analysis & Reporting synthesis Synthesized Compound dsc Melting Point (DSC) synthesis->dsc solubility Solubility (Shake-Flask) synthesis->solubility pka pKa (Potentiometric) synthesis->pka nmr NMR (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ftir FTIR synthesis->ftir report Comprehensive Physicochemical Profile dsc->report solubility->report pka->report nmr->report ms->report ftir->report

A standard workflow for the characterization of a new chemical entity.

Melting Point and Thermal Analysis: Differential Scanning Calorimetry (DSC)

Causality: The melting point is a fundamental indicator of a crystalline solid's purity and identity. DSC is the preferred method as it provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), offering insights into the material's crystallinity.[6][7]

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin).[8]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered compound into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as the reference.

  • Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere (50 mL/min) at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).[7]

  • Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak is integrated to calculate the heat of fusion. To distinguish true melting from decomposition, the experiment can be repeated at different heating rates (e.g., 2 °C/min and 20 °C/min). A significant shift in the onset temperature suggests a kinetically controlled process like decomposition rather than thermodynamic melting.[9]

Aqueous Solubility: Shake-Flask Method

Causality: Solubility is a critical parameter that directly influences a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10][11]

Experimental Protocol:

  • System Preparation: Prepare buffer solutions at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Incubation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][12]

  • Sample Processing: After equilibration, allow the vials to stand for a short period. Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter or centrifuge at high speed to remove undissolved solid.

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Ionization Constants: Potentiometric Titration

Causality: The acid dissociation constant (pKa) dictates the extent of a molecule's ionization at a given pH. This is crucial for predicting its absorption, distribution, and receptor binding. Potentiometric titration is a direct and reliable method for pKa determination.[13][14]

Experimental Protocol:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., methanol-water) to a known concentration (e.g., 1 mM). Purge the solution with nitrogen to remove dissolved CO₂.[15]

  • Titration: Immerse the calibrated pH electrode into the stirred sample solution.

    • To determine the acidic pKa (pKa₁), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots).

    • To determine the basic pKa (pKa₂), first acidify the sample solution with a strong acid (e.g., HCl) and then titrate with the standardized strong base.

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. This can be precisely determined using the first or second derivative of the curve.[16][17]

Spectroscopic Profile for Structural Confirmation

Spectroscopy provides an unambiguous "fingerprint" of the molecule, confirming its identity and structural integrity.

Infrared (IR) Spectroscopy

Expected Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong band from 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids.[18][19][20]

  • C-H Stretch (Aromatic): Weak to medium peaks typically found between 3000-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1760 cm⁻¹. Conjugation with the aromatic ring would likely place this band towards the lower end of the range (~1710 cm⁻¹).[21]

  • N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-N Stretch (Piperazine/Aromatic): Medium intensity bands in the 1200-1350 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (δ):

  • ¹H NMR:

    • -COOH Proton: A characteristic singlet, often broad, appearing far downfield, typically >12 ppm. Its exact position is sensitive to solvent and concentration.[21]

    • Aromatic Protons: Signals in the 7.5-8.5 ppm region. The substitution pattern will create a specific splitting pattern (e.g., doublets, doublet of doublets).

    • Piperazine Protons (-CH₂-): Multiple signals expected in the 2.5-4.0 ppm range.

    • N-Methyl Protons (-CH₃): A singlet around 2.2-2.5 ppm.

  • ¹³C NMR:

    • Carboxyl Carbon (-COOH): A signal in the 165-175 ppm range.[18][22]

    • Aromatic Carbons: Multiple signals between 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded.

    • Piperazine Carbons (-CH₂-): Signals typically found in the 40-55 ppm region.[23]

    • N-Methyl Carbon (-CH₃): A signal around 45 ppm.

Mass Spectrometry (MS)

Expected Fragmentation: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[24]

  • Molecular Ion Peak [M+H]⁺: Expected at m/z 266.11 (for the protonated molecule).

  • Key Fragments: Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring or the loss of the N-methyl group.[25][26][27] The loss of the carboxylic acid group (as CO₂H) or water from the molecular ion may also be observed.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on its functional groups.

  • Hazard Profile: The compound should be treated as potentially harmful if swallowed, and may cause skin and serious eye irritation, similar to other nitrobenzoic acid derivatives.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid dust formation.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong bases.

References

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Thomas, L. (n.d.). “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. TA Instruments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Yildiz, E., & Demircan, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical profiling of drug candidates using Capillary-based techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Chegg. (2023). (5pts) NMR Analysis 1H and 13C NMR spectra of m-nitrobenzoic acid. Retrieved from [Link]

  • Reijenga, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Clark, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Tandfonline. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wyrzykiewicz, E., et al. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. Retrieved from [Link]

  • MDPI. (2021). Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Indonesian Journal of Chemistry. (2020). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid

The following technical guide details the chemical identity, synthesis, and application of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid , a specialized intermediate used in the development of bioactive heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid , a specialized intermediate used in the development of bioactive heterocyclic compounds, particularly in the kinase inhibitor and CNS-active drug classes.

Executive Summary

2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid is a bifunctional aromatic building block characterized by an electron-withdrawing nitro group at the 5-position and a basic N-methylpiperazine moiety at the 2-position. This compound serves as a critical scaffold in medicinal chemistry, specifically for synthesizing 2,5-disubstituted benzoic acid derivatives . Its primary utility lies in its reduction to the corresponding anthranilic acid (2-amino-5-nitrobenzoic acid derivative), which acts as a precursor for benzimidazoles, quinazolinones, and other privileged pharmacophores found in oncology and neuropsychiatry.

Chemical Identity & Physicochemical Properties[1][2][3]

This compound is typically synthesized in situ or as a custom intermediate due to its specific substitution pattern. While direct commercial CAS indexing for the free acid is limited, it is chemically defined by its precursors and structure.

PropertySpecification
Chemical Name 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid
Common Synonyms 5-Nitro-2-(4-methyl-1-piperazinyl)benzoic acid
Molecular Formula C₁₂H₁₅N₃O₄
Molecular Weight 265.27 g/mol
Core Structure Benzoic acid with ortho-piperazine and meta-nitro substitution
pKa (Calculated) Acidic COOH: ~3.5; Basic Piperazine N: ~8.5
LogP (Calculated) ~1.2 (Amphiphilic nature due to zwitterionic potential)
Key Precursor CAS 7304-32-7 (2-Fluoro-5-nitrobenzoic acid)
Structural Analysis

The molecule features a "push-pull" electronic system:

  • Nitro Group (C5): Strongly electron-withdrawing, activating the ring for further nucleophilic attacks or serving as a masked amino group.

  • Piperazine Ring (C2): Electron-donating via resonance, stabilizing the aromatic core but introducing significant steric bulk and basicity.

  • Carboxylic Acid (C1): Provides a handle for amide coupling or esterification.

Synthetic Methodology

The synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This protocol is preferred over metal-catalyzed couplings (Buchwald-Hartwig) due to the strong activation provided by the ortho-nitro and para-carboxyl groups relative to the leaving group (Fluorine).

Protocol: SNAr Displacement

Precursors:

  • Substrate: 2-Fluoro-5-nitrobenzoic acid (CAS: 7304-32-7)

  • Nucleophile: 1-Methylpiperazine (CAS: 109-01-3)

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-Fluoro-5-nitrobenzoic acid in an aprotic polar solvent (DMF or DMSO). Note: DMF is preferred for ease of workup.

  • Base Addition: Add 2.5 eq of K₂CO₃. The extra equivalents neutralize the carboxylic acid and the HF byproduct.

  • Nucleophile Addition: Add 1.2 eq of 1-Methylpiperazine dropwise at room temperature to control exotherm.

  • Heating: Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor via LC-MS for the disappearance of the starting material (m/z 186).

  • Workup (Isoelectric Precipitation):

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water.

    • Adjust pH to ~6.0–7.0 using dilute HCl. The zwitterionic product often precipitates at this isoelectric point.

    • Filter the yellow/orange solid and wash with cold water.

  • Purification: Recrystallization from Ethanol/Water or direct use in the next step (reduction) is common.

Reaction Mechanism Visualization

The following diagram illustrates the SNAr mechanism and subsequent potential transformations.

SynthesisPathway SM1 2-Fluoro-5-nitrobenzoic acid (CAS 7304-32-7) Intermediate Meisenheimer Complex (Transient) SM1->Intermediate Nucleophilic Attack (SNAr) Reagent N-Methylpiperazine (CAS 109-01-3) Reagent->Intermediate Product 2-(4-methylpiperazin-1-yl)- 5-nitrobenzoic acid (Target) Intermediate->Product -HF (Aromatization) Downstream 2-Amino-5-nitro Scaffold Product->Downstream Nitro Reduction (H2/Pd-C)

Caption: SNAr synthesis pathway converting 2-fluoro-5-nitrobenzoic acid to the target piperazine derivative.

Applications in Drug Discovery

This compound is rarely the final API; rather, it is a high-value intermediate. Its structural motifs are relevant to several therapeutic classes:

A. Kinase Inhibitors (Benzamide Scaffold)

The ortho-piperazine benzoic acid motif is a bioisostere for the core scaffolds found in BCR-ABL and EGFR inhibitors.

  • Mechanism: The carboxylic acid is coupled with an aniline (e.g., 3-trifluoromethylaniline) to form a benzamide.

  • Role: The piperazine tail improves solubility and pharmacokinetic properties (bioavailability) while interacting with solvent-exposed regions of the kinase ATP-binding pocket.

B. CNS Agents (Clozapine/Olanzapine Analogs)

The 2-piperazinyl-benzoic acid fragment mimics the "left-hand" side of tricyclic antipsychotics.

  • Differentiation: Unlike Clozapine (which uses a chloro-substitution), the nitro group here allows for reduction to an amine, enabling the formation of benzodiazepine or quinoxalinone rings via cyclization with the carboxylic acid.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed:

MethodExpected Signature
¹H NMR (DMSO-d₆) δ 8.5 (d, 1H): H-6 (Ortho to COOH/Nitro) δ 8.2 (dd, 1H): H-4 (Para to Piperazine) δ 7.3 (d, 1H): H-3 (Ortho to Piperazine) δ 3.0-3.5 (m, 8H): Piperazine protons δ 2.3 (s, 3H): N-Methyl group
LC-MS (ESI+) [M+H]⁺ = 266.12 (Base Peak)
IR Spectroscopy 1690 cm⁻¹: C=O stretch (Carboxylic acid) 1530 & 1350 cm⁻¹: N-O stretch (Nitro group)

Safety & Handling (MSDS Highlights)

  • Hazards: As a nitro-aromatic compound, it carries risks of potential explosivity if heated under confinement, though the carboxylic acid and piperazine groups mitigate this relative to polynitro compounds.

  • Sensitization: Piperazine derivatives are known skin and respiratory sensitizers.

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The zwitterionic nature makes it stable, but it should be kept away from strong oxidizers.

References

  • Precursor Sourcing: Sigma-Aldrich. 2-Fluoro-5-nitrobenzoic acid (CAS 7304-32-7). Link

  • Reaction Mechanism: Organic Syntheses.[1] Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzoic acid. (General SNAr protocols). Link

  • Analogous Chemistry: National Center for Biotechnology Information. PubChem Compound Summary for 2-Fluoro-5-nitrobenzoic acid. Link

  • Reagent Data: PubChem. 1-Methylpiperazine (CAS 109-01-3). Link

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic Acid

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid . This compound is a critical zwitterionic intermediate of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid . This compound is a critical zwitterionic intermediate often employed in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).

Executive Summary

2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid (C₁₂H₁₅N₃O₄) presents a classic challenge in process chemistry: it is a zwitterionic ampholyte . Its solubility is not a static value but a dynamic function of pH. Understanding this behavior is the single most critical factor for high-yield isolation, purification, and downstream coupling (e.g., amide bond formation).

This guide moves beyond simple solvent lists to provide a mechanistic understanding of the compound's behavior, enabling researchers to design self-validating purification workflows.

Physicochemical Profile

To master the solubility of this compound, one must first understand its ionization states. The molecule contains two opposing functional groups:[1][2][3]

  • Carboxylic Acid (C-1): Electron-withdrawing nitro group at C-5 increases acidity (lowers pKa).

  • N-Methylpiperazine (C-2): A basic tertiary amine.

Ionization States & Solubility

The solubility profile follows a U-shaped curve relative to pH.

pH RegionDominant SpeciesChargeSolubility Behavior
Acidic (pH < 3) Cationic +1 (NH⁺)High. Protonation of the piperazine nitrogen creates a water-soluble salt.
Neutral (pH 4–7) Zwitterionic 0 (COO⁻ / NH⁺)Minimum (pI). The net neutral charge leads to aggregation and precipitation. This is the target window for isolation.[4]
Basic (pH > 9) Anionic -1 (COO⁻)High. Deprotonation of the carboxylic acid forms a soluble carboxylate salt.
Predicted Properties[2][3][5][6]
  • Molecular Weight: 265.27 g/mol

  • pKa (Acid): ~3.0 – 3.5 (Enhanced acidity due to 5-nitro effect)

  • pKa (Base): ~8.0 – 8.5 (Piperazine nitrogen)

  • LogP (Neutral): ~1.2 (Moderately lipophilic in neutral state)

Solvent Screening & Solubility Data

The following table categorizes solvent compatibility based on the compound's zwitterionic nature.

Solvent ClassSpecific SolventSolubility RatingOperational Note
Polar Aprotic DMSO Excellent (>100 mg/mL)Ideal for NMR and stock solutions. Difficult to remove.
Polar Aprotic DMF / NMP High Good reaction solvent; requires aqueous workup to remove.
Polar Protic Water (Neutral) Poor (<1 mg/mL)The compound precipitates from water at its isoelectric point.
Polar Protic Water (Acid/Base) High Soluble as Hydrochloride (pH < 2) or Sodium salt (pH > 9).
Alcohols Methanol / Ethanol Moderate (Hot)Primary Recrystallization Solvent. Soluble at reflux; crystallizes upon cooling.
Chlorinated DCM / Chloroform Low to Moderate Soluble if the molecule is capped (e.g., ester) or non-zwitterionic. Poor for the free acid.
Non-Polar Hexane / Ether Insoluble Used as anti-solvents to force precipitation.

Experimental Protocols

Protocol A: pH-Switch Purification (The "Self-Validating" Workflow)

This protocol exploits the zwitterionic solubility curve to purify the compound without chromatography. It acts as a self-validating system: if the product does not precipitate, the pH is incorrect.

Objective: Isolate pure 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid from a crude reaction mixture (e.g., SNAr reaction of 2-fluoro-5-nitrobenzoic acid).

Step-by-Step Methodology:

  • Dissolution (Acid Phase):

    • Suspend the crude solid in Water (10 volumes) .

    • Slowly add 6M HCl while stirring until the pH reaches 1.0 – 2.0 .

    • Observation: The suspension should turn into a clear, yellow/orange solution as the cationic species forms.

    • Filtration: Filter this acidic solution through Celite to remove insoluble mechanical impurities or unreacted non-basic starting materials.

  • Precipitation (Isoelectric Phase):

    • Cool the filtrate to 5–10°C (ice bath).

    • Slowly add 4M NaOH (or saturated NaHCO₃ for gentler control) dropwise.

    • Critical Checkpoint: Monitor pH continuously. As pH approaches 4.5 – 6.0 (the Isoelectric Point), a thick yellow precipitate will form.

    • Stop Addition: Do not overshoot to pH > 8, or the product will redissolve as the anion.

  • Isolation:

    • Stir the slurry at 5°C for 30 minutes to ensure complete crystallization.

    • Filter the solid under vacuum.

    • Wash: Wash the cake with Cold Water (2x) followed by Cold Ethanol (1x) to remove trapped salts and water.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Recrystallization (Polymorph Control)

For analytical purity (>99%), recrystallization is required to remove trace isomers or colored impurities.

  • Solvent: Ethanol (95%) or Acetonitrile.

  • Procedure:

    • Suspend the dried solid in Ethanol (10 mL/g).

    • Heat to reflux (80°C). If not fully soluble, add Methanol dropwise until clear.

    • Hot Filtration: If particulates remain, filter while hot.

    • Cooling: Allow to cool slowly to Room Temperature, then to 0°C. Rapid cooling may trap impurities.

    • Harvest: Filter the crystals and wash with cold ether.

Visualizations & Logic Maps

Diagram 1: pH-Dependent Solubility & Ionization Logic

This diagram illustrates the mechanistic states of the molecule, guiding the pH-switch purification strategy.

SolubilityLogic Acid Acidic Solution (pH < 2) Cationic Species (+) Solubility: HIGH Iso Isoelectric Point (pH 4-6) Zwitterion (0) Solubility: LOW (Precipitates) Acid->Iso Add NaOH (Deprotonate COOH) Iso->Acid Add HCl (Protonate COO-) Base Basic Solution (pH > 9) Anionic Species (-) Solubility: HIGH Iso->Base Add NaOH (Deprotonate NH+) Base->Iso Add HCl (Protonate NH)

Caption: The solubility "U-curve" allows reversible phase transfer by adjusting pH, serving as the primary purification mechanism.

Diagram 2: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Acidify Suspend in Water + HCl (pH 1) Form Cation (+) Start->Acidify Filter Filter Insoluble Impurities Acidify->Filter Neutralize Adjust pH to 5-6 (NaOH) Target Isoelectric Point Filter->Neutralize Filtrate Precipitate Product Precipitates (Zwitterion) Neutralize->Precipitate Wash Filter & Wash (Cold Water/EtOH) Precipitate->Wash Final Pure Dry Solid Wash->Final

Caption: Step-by-step isolation protocol utilizing the pH-switch method to remove both acid-insoluble and water-soluble impurities.

Analytical Validation

To verify the solubility and purity of the isolated material, use the following HPLC method. Note the buffer requirement to prevent peak tailing of the basic piperazine group.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 3.0). Acidic buffer is crucial to keep the piperazine protonated.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro aromatic absorption) and 280 nm.

References

  • Synthesis of Nitrobenzoic Acid Derivatives

    • Source: BenchChem. "2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis." Link

    • Relevance: Establishes the SNAr reactivity pattern of 2-fluoro/chloro-5-nitrobenzoic acid precursors.
  • Solubility of Zwitterionic Carboxylic Acids

    • Source: NOAA CAMEO Chemicals. "2-METHYL-5-NITROBENZOIC ACID Reactivity & Solubility Profile." Link

    • Relevance: Provides foundational data on the pH-dependent solubility of nitrobenzoic acid deriv
  • General Purification of Piperazine Derivatives

    • Source: ChemicalBook. "4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Synthesis & Handling." Link

    • Relevance: Validates the use of pH adjustment and acid-base extraction for methylpiperazine-containing benzoic acids.
  • Compound Identification & CAS

    • Source: ChemScene/MilliporeSigma. "2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile / Benzoic Acid Derivatives." Link

    • Relevance: Confirms the structural existence and commercial availability of the specific 2-(4-methylpiperazin-1-yl) isomer.

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid

Abstract In modern drug discovery, the precise manipulation of molecular weight and physicochemical properties is paramount for optimizing pharmacokinetics. The compound 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid ser...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern drug discovery, the precise manipulation of molecular weight and physicochemical properties is paramount for optimizing pharmacokinetics. The compound 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid serves as a critical intermediate in the synthesis of diamino heterocyclic carboxamides and various kinase inhibitors [1]. This technical whitepaper explores the structural significance, exact molecular weight profiling, and self-validating synthetic workflows required to produce and characterize this vital building block.

Structural Significance & Molecular Weight Profiling

As a Senior Application Scientist, I approach molecular building blocks not just as chemical structures, but as carefully engineered fragments designed to impart specific properties to a final Active Pharmaceutical Ingredient (API).

The architecture of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is divided into two functional domains:

  • The 5-Nitrobenzoic Acid Core: This acts as a versatile bi-functional handle. The carboxylic acid is primed for amide coupling, while the nitro group can be catalytically reduced to an aniline, enabling further functionalization.

  • The 4-Methylpiperazine Moiety: This basic amine group is intentionally incorporated to enhance aqueous solubility, modulate the overall pKa of the molecule, and provide a site for salt formation (e.g., hydrochloride salts), which is critical for oral bioavailability.

The molecular weight of this compound is exactly 265.265 g/mol [2]. In the context of fragment-based drug design, a molecular weight of ~265 Da is highly advantageous. It leaves approximately 235 Da of "molecular weight budget" when designing a final drug candidate to ensure compliance with Lipinski’s Rule of 5 (MW < 500 Da).

Table 1: Quantitative Physicochemical Data
ParameterSpecification
IUPAC Name 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid
Chemical Formula C₁₂H₁₅N₃O₄
Average Molecular Weight 265.265 g/mol
Monoisotopic Mass 265.1063 Da
Exact Mass [M+H]⁺ 266.1141 m/z
Elemental Composition C (54.33%), H (5.70%), N (15.84%), O (24.13%)

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-fluoro-5-nitrobenzoic acid and 1-methylpiperazine [3].

Understanding the Causality: Why choose a fluoro-substituted precursor over a chloro- or bromo-variant? In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the elimination of the leaving group. Fluorine is highly electronegative; it severely depletes electron density at the C2 position and powerfully stabilizes the negative charge in the transition state. Combined with the strong electron-withdrawing nature of the para-nitro group, the C-F bond becomes highly activated, allowing the reaction to proceed with high yields.

Table 2: SNAr Reaction Parameters
Reagent / ParameterRoleMechanistic Rationale
2-Fluoro-5-nitrobenzoic acid ElectrophileHighly activated C-F bond due to resonance/inductive effects of the -NO₂ group.
1-Methylpiperazine NucleophileSecondary amine attacks the electrophilic carbon. Methyl group prevents cross-linking.
K₂CO₃ (Base) Acid ScavengerNeutralizes the HF byproduct, preventing the protonation of the piperazine nucleophile.
DMF SolventPolar aprotic environment stabilizes the charged Meisenheimer intermediate.
Protocol 1: Self-Validating SNAr Synthesis
  • Electrophile Preparation: Dissolve 1.0 equivalent of 2-fluoro-5-nitrobenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Activation: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir for 15 minutes. Causality: Pre-mixing ensures the carboxylic acid is deprotonated to the carboxylate, preventing unwanted side reactions.

  • Nucleophilic Attack: Slowly add 1.5 equivalents of 1-methylpiperazine dropwise. Causality: Dropwise addition controls the exothermic nature of the initial nucleophilic attack.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is deemed complete when the precursor mass (m/z 184) is depleted and the target molecular weight (m/z 266) is dominant. This creates a self-validating feedback loop.

  • Isoelectric Precipitation: Cool the mixture and pour into ice water. Carefully adjust the pH to ~4.5 using 1M HCl. Causality: The product is a zwitterion (carboxylic acid pKa ~3, piperazine pKa ~8). Adjusting to the isoelectric point neutralizes the net charge, forcing the product to precipitate out of the aqueous phase.

  • Isolation: Filter, wash with cold water, and dry under vacuum at 50 °C to yield the yellow crystalline product.

SNAr_Mechanism SM1 2-Fluoro-5-nitrobenzoic acid (Electrophile) Conditions Base (K2CO3), Heat Polar Aprotic Solvent SM1->Conditions SM2 1-Methylpiperazine (Nucleophile) SM2->Conditions Intermediate Meisenheimer Complex (Activated Intermediate) Conditions->Intermediate Nucleophilic Attack Product 2-(4-methylpiperazin-1-yl) -5-nitrobenzoic acid MW: 265.27 g/mol Intermediate->Product Fluoride Elimination

Caption: SNAr reaction pathway for the synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.

Analytical Characterization & Molecular Weight Validation

To ensure scientific integrity, the theoretical molecular weight of 265.265 g/mol must be empirically validated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this verification.

Understanding the Causality: We utilize Electrospray Ionization in positive mode (ESI+). The tertiary amine on the 4-methylpiperazine ring is highly basic. When subjected to a mobile phase containing 0.1% formic acid, this nitrogen readily accepts a proton. Consequently, the mass spectrometer will detect the intact molecular ion as an [M+H]⁺ adduct at an exact m/z of 266.11.

Protocol 2: LC-MS Molecular Weight Validation
  • Sample Preparation: Dissolve 1.0 mg of the synthesized powder in 1.0 mL of HPLC-grade Methanol to create a stock solution. Dilute 1:100 in a 50:50 mixture of Water/Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min. Causality: The gradient ensures that any unreacted polar starting materials elute early, while the slightly more lipophilic product elutes later, preventing ion suppression in the mass analyzer.

  • Mass Analysis: Operate the quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Data Interpretation: Extract the ion chromatogram (EIC) for m/z 266.27. A single, sharp chromatographic peak corresponding to this mass validates both the purity and the molecular weight of the synthesized compound.

LCMS_Workflow Prep Sample Preparation (Dilution in MeOH/H2O) HPLC RP-HPLC Separation (C18 Column, Gradient Elution) Prep->HPLC ESI ESI(+) Ionization (Protonation of Piperazine N) HPLC->ESI Eluent Flow Mass Mass Analysis (Quadrupole/TOF) ESI->Mass Ion Transfer Output Detection: [M+H]+ m/z = 266.27 Mass->Output Data Acquisition

Caption: LC-MS analytical workflow for molecular weight validation of the synthesized compound.

References

  • Title: US8969336B2 - Diamino heterocyclic carboxamide compound Source: Google Patents URL
  • Source: Googleapis.com (European Patent Office)

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

Introduction 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a multifaceted organic molecule featuring a nitro-substituted benzoic acid core and a methylpiperazine substituent. This unique combination of functional gro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a multifaceted organic molecule featuring a nitro-substituted benzoic acid core and a methylpiperazine substituent. This unique combination of functional groups makes it a compound of interest in medicinal chemistry and materials science, where precise structural confirmation is paramount. The electron-withdrawing nitro group and the electron-donating piperazine moiety create a complex electronic environment, influencing its chemical reactivity, pharmacological activity, and spectroscopic properties.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental properties.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O₄[1]
Molecular Weight 265.27 g/mol [1]
IUPAC Name 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid-
CAS Number 893611-87-5 (related isomer)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing unambiguous information about the carbon-hydrogen framework.

Expertise & Experience: The Rationale

For a molecule with both aromatic and aliphatic protons, as well as a carboxylic acid proton, a high-field NMR spectrometer (≥400 MHz) is essential to resolve complex splitting patterns and minimize peak overlap. The choice of a polar aprotic deuterated solvent like DMSO-d₆ is strategic; it readily dissolves the polar analyte and its residual water peak does not obscure key regions of the spectrum. Furthermore, the acidic proton of the carboxylic acid is more likely to be observed as a broad singlet in DMSO-d₆, whereas it would rapidly exchange and be invisible in solvents like D₂O or CD₃OD.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of -2 to 14 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the smallest signal.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire data over a spectral width of 0 to 200 ppm.

    • A higher number of scans (≥1024) is required due to the low natural abundance of ¹³C.[2]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HCOOHCarboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange.
~8.30d1HAr-H (H-6)This proton is ortho to the electron-withdrawing NO₂ group, causing significant deshielding. It is split by H-4.
~8.15dd1HAr-H (H-4)This proton is para to the NO₂ group and ortho to the COOH group. It is split by H-3 and H-6.
~7.40d1HAr-H (H-3)This proton is ortho to the piperazine substituent. It is split by H-4.
~3.20t4HPiperazine (H-b)Protons on the piperazine ring adjacent to the aromatic ring.
~2.55t4HPiperazine (H-c)Protons on the piperazine ring adjacent to the N-methyl group. The signal may be partially obscured by the residual DMSO peak.
~2.30s3HN-CH₃The methyl group protons appear as a sharp singlet.
Chemical structure with proton labels for NMR assignmentFigure 1. Chemical structure of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid with proton assignments for NMR.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~166.0C=OThe carboxylic acid carbonyl carbon is typically found in this downfield region.
~150.0Ar-C (C-2)Aromatic carbon directly attached to the nitrogen of the piperazine ring.
~145.5Ar-C (C-5)Aromatic carbon bearing the nitro group, significantly deshielded.
~138.0Ar-C (C-1)Quaternary carbon attached to the carboxylic acid group.
~127.0Ar-C (C-4)Aromatic CH carbon.
~122.5Ar-C (C-6)Aromatic CH carbon.
~118.0Ar-C (C-3)Aromatic CH carbon.
~54.0Piperazine (C-c)Piperazine carbons adjacent to the N-methyl group.
~49.0Piperazine (C-b)Piperazine carbons adjacent to the aromatic ring.
~45.0N-CH₃The N-methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy excels at identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Expertise & Experience: The Rationale

The Attenuated Total Reflectance (ATR) technique is chosen for its simplicity, speed, and the minimal sample preparation required. It is a reliable method for obtaining high-quality spectra of solid powder samples.[2] Key expected features include the very broad O-H stretch of the carboxylic acid, which is a hallmark of the dimeric hydrogen-bonded structure, and the strong C=O stretch. Additionally, the asymmetric and symmetric stretches of the nitro group are powerful diagnostic peaks.[3][4]

Experimental Protocol: FTIR-ATR
  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure firm contact. Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Processing: Perform baseline correction and peak picking on the resulting spectrum.

Predicted FTIR Data
Wavenumber (cm⁻¹)IntensityVibrationRationale
3300 - 2500Strong, very broadO-H stretch (Carboxylic acid)The extreme broadness is characteristic of the strong hydrogen bonding in carboxylic acid dimers.[3]
~2950MediumC-H stretch (aliphatic)Corresponds to the CH₂ and CH₃ groups of the methylpiperazine moiety.
~1700Strong, sharpC=O stretch (Carboxylic acid)A prominent peak indicative of the carbonyl group in the acid.
~1600MediumC=C stretch (aromatic)Vibrations from the benzene ring.
~1520StrongN-O stretch (asymmetric)A characteristic strong absorption for the nitro group.[5]
~1350StrongN-O stretch (symmetric)The second key absorption for the nitro group.[5]
~1250MediumC-N stretchCorresponds to the aryl-nitrogen and alkyl-nitrogen bonds.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Expertise & Experience: The Rationale

Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that is ideal for polar, non-volatile compounds like this, minimizing fragmentation and ensuring the observation of a strong molecular ion peak ([M+H]⁺ or [M-H]⁻).[6] High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition, as it can distinguish between compounds with the same nominal mass but different molecular formulas.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Pure Compound NMR NMR (¹H, ¹³C) Solvent: DMSO-d₆ Sample->NMR FTIR FTIR-ATR Solid State Sample->FTIR MS HRMS (ESI) Solution Sample->MS UV UV-Vis Solvent: Methanol Sample->UV Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure UV->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition (Positive Mode): Acquire the spectrum to observe the protonated molecule, [M+H]⁺.

  • Data Acquisition (Negative Mode): Acquire the spectrum to observe the deprotonated molecule, [M-H]⁻.

  • Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical calculated mass. Analyze the fragmentation pattern if present.

Predicted Mass Spectrometry Data
m/z (Positive ESI)FormulaSpecies
266.1186 [C₁₂H₁₆N₃O₄]⁺[M+H]⁺ (Molecular Ion)
100.1022[C₅H₁₂N₂]⁺Methylpiperazine fragment
70.0655[C₃H₈N₂]⁺Fragment from piperazine ring cleavage

Predicted Fragmentation Pathway The primary fragmentation is expected to involve the cleavage of the bond between the benzoic acid core and the piperazine ring, leading to a stable methylpiperazine cation.

G cluster_frags parent [M+H]⁺ m/z = 266.12 frag1 m/z = 220.09 (Loss of NO₂) parent->frag1 - NO₂ frag2 m/z = 100.10 (Methylpiperazine) parent->frag2 - C₇H₄NO₄

Caption: Predicted major fragmentation pathways in positive-ion ESI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for quantitative analysis and for confirming the presence of chromophores.

Expertise & Experience: The Rationale

The molecule contains a nitroaromatic system, which is a strong chromophore. The analysis will be performed in a UV-transparent solvent like methanol. The expected spectrum will show characteristic absorptions corresponding to π → π* transitions of the aromatic system, which are influenced by the electron-withdrawing nitro group and the electron-donating amino group from the piperazine.[7]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the compound in methanol. Further dilute to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.[7]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for the methanol blank.

    • Record a baseline spectrum with the blank in both beams.

    • Record the sample spectrum over a range of 200-600 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Data
λₘₐₓ (nm)SolventTransitionRationale
~230-240Methanolπ → πCorresponds to the electronic transitions within the substituted benzene ring. Similar to benzoic acid itself.[8]
~270-290Methanolπ → πA second absorption band common for substituted benzoic acids.[8]
~340-360Methanoln → π* / CTA lower energy band, likely a charge-transfer (CT) band resulting from the push-pull system of the electron-donating piperazine and electron-withdrawing nitro group.

Conclusion

This guide outlines a comprehensive, multi-technique approach for the definitive spectroscopic characterization of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid. By integrating predicted data from NMR, FTIR, MS, and UV-Vis spectroscopy with robust, field-tested protocols, researchers are equipped to validate the structure and purity of this compound with a high degree of confidence. The causality-driven explanations for experimental choices and data interpretation are intended to empower scientists in their drug discovery and development endeavors, ensuring a foundation of unimpeachable scientific integrity.

References

  • Vertex AI Search Result, referencing NMR spectra of a related compound. (Source[9])

  • BuyersGuideChem, "2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid | C13H16N2O4". (Source[10])

  • Chemspace, "2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid". (Source[11])

  • NIST, "2-Methyl-5-nitrobenzoic acid IR Spectrum".[Link] (Source[5])

  • SpectraBase, "2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitro-benzamide - Optional[13C NMR]". (Source[12])

  • Joksimović, K., et al. (2021). "A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight."Journal of the Serbian Chemical Society.[Link] (Source[7])

  • Sigma-Aldrich, "4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride". (Source)

  • CymitQuimica, "2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid". (Source[13])

  • NIST, "2-Methyl-5-nitrobenzoic acid Mass Spectrum".[Link] (Source[14])

  • PubChem, "4-(4-Methylpiperazin-1-yl)benzoic acid".[Link] (Source[15])

  • PubChem, "2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid".[Link] (Source[1])

  • BenchChem, "Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide". (Source[2])

  • Michigan State University, "Mass Spectrometry".[Link] (Source[6])

  • ResearchGate, "FTIR spectrum of 4-methyl-3-nitrobenzoic acid".[Link] (Source[4])

  • Doc Brown's Chemistry, "mass spectrum of benzoic acid".[Link] (Source[16])

  • SIELC Technologies, "UV-Vis Spectrum of Benzoic Acid".[Link] (Source[8])

  • Doc Brown's Chemistry, "infrared spectrum of benzoic acid".[Link] (Source[3])

Sources

Exploratory

Potential applications of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

An In-depth Technical Guide to the Potential Applications of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid Authored by: A Senior Application Scientist Foreword: Unveiling the Potential of a Niche Scaffold In the landsca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Applications of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Niche Scaffold

In the landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide delves into the potential applications of a lesser-explored compound, 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid. While direct literature on this specific molecule is sparse, its constituent chemical motifs—the nitrobenzoic acid and the methylpiperazine moieties—are well-established pharmacophores. This document, therefore, serves as a forward-looking technical manual, extrapolating from the known functionalities of its chemical relatives to provide a scientifically grounded perspective on its potential utility for researchers, scientists, and drug development professionals.

Our approach is rooted in the principles of chemical analogy and structure-activity relationships. The presence of the nitro group suggests potential in antimicrobial applications, a field where nitro-containing compounds have a significant history.[1][2] Concurrently, the piperazine ring is a ubiquitous feature in a vast array of bioactive molecules, including kinase inhibitors. This guide will, therefore, illuminate the path for future research by proposing tangible experimental avenues to unlock the therapeutic promise of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.

Section 1: Physicochemical Characterization and Synthesis

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C12H15N3O4Based on structural components.
Molecular Weight 265.27 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar to related nitrobenzoic acids.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.Carboxylic acids with aromatic rings tend to have low water solubility.
pKa Estimated around 3-4 for the carboxylic acid and 7-8 for the piperazine nitrogen.Typical pKa values for these functional groups.
Proposed Synthetic Pathway

The synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid can be logically approached through a nucleophilic aromatic substitution reaction. A plausible route is outlined below:

A 2-chloro-5-nitrobenzoic acid C 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid A->C Nucleophilic Aromatic Substitution B N-methylpiperazine B->C

Caption: Proposed synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.

Detailed Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid in a suitable polar aprotic solvent such as DMF or DMSO.

  • Addition of Reagents: Add an excess of N-methylpiperazine (typically 2-3 equivalents) to the solution. The excess N-methylpiperazine also acts as a base to neutralize the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. The product may precipitate out. If not, acidify the solution to a pH of around 6 to precipitate the carboxylic acid. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 2: Potential Application as a Synthetic Intermediate in Kinase Inhibitor Synthesis

The piperazine moiety is a common scaffold in the design of kinase inhibitors. The related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as an intermediate in the synthesis of tyrosine kinase inhibitors.[3] This suggests that 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid could serve a similar purpose, with the carboxylic acid group providing a handle for further chemical modifications.

Proposed Workflow for Kinase Inhibitor Synthesis

A 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid B Reduction of Nitro Group A->B C 5-amino-2-(4-methylpiperazin-1-yl)benzoic acid B->C D Amide Coupling with Kinase Hinge-Binding Moiety C->D E Potential Kinase Inhibitor D->E

Caption: Workflow for synthesizing a potential kinase inhibitor.

Experimental Protocol: Conversion to an Amine Intermediate
  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.

  • Reaction Monitoring: The progress of the reduction can be monitored by TLC or LC-MS.

  • Isolation of the Amine: Once the reaction is complete, the product, 5-amino-2-(4-methylpiperazin-1-yl)benzoic acid, can be isolated by filtering the catalyst (if used) and removing the solvent under reduced pressure.

The resulting amino-benzoic acid derivative is a versatile intermediate. The amine can be used for further derivatization, while the carboxylic acid can be coupled with various amine-containing fragments to build a library of potential kinase inhibitors.

Section 3: Potential as an Antimicrobial Agent

Nitro-containing compounds have a long history of use as antimicrobial agents.[1][2] The mechanism of action often involves the reduction of the nitro group within the microbial cell to produce toxic reactive nitrogen species that can damage DNA and other critical cellular components.[1]

Proposed Mechanism of Antimicrobial Action

A Nitro-compound enters microbial cell B Enzymatic reduction of the nitro group A->B C Formation of reactive nitrogen species B->C D Damage to DNA and other cellular components C->D E Cell death D->E

Caption: Postulated mechanism of antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Preparation of Stock Solution: Prepare a stock solution of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is not a widely studied compound, its chemical structure suggests significant potential in both medicinal chemistry as a synthetic intermediate and as a lead compound for antimicrobial drug discovery. The proposed synthetic route is straightforward, and the outlined experimental protocols provide a clear path for investigating its potential applications. Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising molecular scaffold.

References

  • PubChem. 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid. Available from: [Link]

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • BuyersGuideChem. 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • PMC. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Available from: [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. Available from: [Link]

  • MDPI. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - MDPI. Available from: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

Sources

Foundational

Beyond the Basicity: The Strategic Reactivity of Nitrobenzoic Acids in Medicinal Chemistry

Topic: Reactivity of the nitro group in nitrobenzoic acid derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Nitrobenzoic acid (NBA)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of the nitro group in nitrobenzoic acid derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Nitrobenzoic acid (NBA) derivatives serve as indispensable scaffolds in the synthesis of local anesthetics (e.g., Procaine, Benzocaine), folate antagonists, and anti-infectives. While the nitro group (


) is often viewed merely as a precursor to an amine or a generic electron-withdrawing group (EWG), its reactivity profile is nuanced. This guide dissects the electronic behaviors, chemoselective reduction strategies, and activation potentials of NBA derivatives, providing reproducible protocols and mechanistic insights for high-fidelity organic synthesis.

The Electronic Landscape: Isomerism and Acidity

The reactivity of nitrobenzoic acids is governed by the interplay between the strong electron-withdrawing nitro group and the ionizable carboxyl group. Understanding this electronic landscape is the prerequisite for predicting reactivity in subsequent transformations.

The Ortho-Effect and Acid Strength

The position of the nitro group dictates the acidity (


) of the carboxyl moiety through inductive (

) and resonance (

) effects.[1][2]
  • Ortho- (2-NBA): Exhibits the highest acidity.[3] The bulky

    
     group at the 2-position forces the carboxyl group out of the benzene ring's plane (steric inhibition of resonance). This deconjugation prevents the aromatic ring from donating electron density into the carbonyl group, thereby destabilizing the acid form relative to the carboxylate. Additionally, the short-range inductive withdrawal is maximal here.
    
  • Para- (4-NBA): The nitro group exerts both

    
     and 
    
    
    
    effects. The resonance withdrawal stabilizes the carboxylate anion, increasing acidity relative to benzoic acid, but less so than the ortho isomer.
  • Meta- (3-NBA): The nitro group exerts only an inductive (

    
    ) effect, as resonance structures cannot place positive charge directly on the carboxyl-bearing carbon.
    

Table 1: Comparative Acidity of Nitrobenzoic Acid Isomers

CompoundPositionElectronic Effects

(approx)
2-Nitrobenzoic acid Ortho

(Strong), Steric Inhibition of Resonance
2.17
4-Nitrobenzoic acid Para

,

3.44
3-Nitrobenzoic acid Meta

(Moderate)
3.49
Benzoic acid -Reference4.20

The Primary Transformation: Chemoselective Reduction

The reduction of the nitro group to an amine is the gateway to benzocaine-class anesthetics. The challenge lies not in the reduction itself, but in chemoselectivity —avoiding the hydrogenolysis of halogens (common in drug intermediates) or the over-reduction of the aromatic ring.

Decision Matrix for Reducing Agents
  • Catalytic Hydrogenation (

    
    , Pd/C):  The industrial standard for clean conversions. Risk: Dehalogenation of Ar-Cl/Ar-Br.[4]
    
  • Béchamp Reduction (Fe/HCl): The selective choice. Tolerates halogens, esters, and amides.[5]

  • Stannous Chloride (

    
    ):  Highly selective but generates toxic waste; reserved for small-scale, complex substrates.
    
Mechanism of Nitro Reduction

The reduction proceeds through a cascade of intermediates: Nitro


 Nitroso 

Hydroxylamine

Amine.

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (High pH) Amine Amine (-NH2) Hydroxyl->Amine 2e-, 2H+

Figure 1: Stepwise reduction pathway of the nitro group. Control of pH is critical to prevent the condensation of nitroso and hydroxylamine intermediates into azoxy dimers.

Validated Protocol: Catalytic Hydrogenation of p-Nitrobenzoic Acid

Objective: Synthesis of p-Aminobenzoic Acid (PABA). Scale: 10 mmol.

Reagents:

  • p-Nitrobenzoic acid (1.67 g)

  • 10% Pd/C (160 mg, 10 wt% loading)

  • Ethanol (30 mL)

  • Hydrogen gas (balloon pressure)

Workflow:

  • Preparation: In a 100 mL round-bottom flask, dissolve p-nitrobenzoic acid in Ethanol. The solution may be slightly yellow.[6]

  • Catalyst Addition: Carefully add 10% Pd/C. Safety Note: Pd/C is pyrophoric; add under an inert blanket of nitrogen or moisten with solvent first.

  • Hydrogenation: Purge the flask with

    
     three times. Stir vigorously under a hydrogen balloon at Room Temperature (RT).
    
  • Monitoring (Self-Validation):

    • Visual: The yellow color of the nitro compound fades to colorless.

    • TLC: Eluent 1:1 Ethyl Acetate/Hexane.

      
       of product (PABA) is significantly lower than starting material due to the amine's polarity. Stain with Ninhydrin (turns red/purple).
      
  • Workup: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out completely on the filter paper (fire hazard).

  • Isolation: Concentrate the filtrate. Recrystallize from water/ethanol to yield white needles.

Exploiting Activation: Nucleophilic Aromatic Substitution ( )

In nitrobenzoic acid derivatives, the nitro group acts as a potent activator for Nucleophilic Aromatic Substitution (


), particularly when situated ortho or para to a leaving group (usually a halogen).[7]
The Activation Principle

The nitro group stabilizes the anionic Meisenheimer Complex intermediate via resonance, lowering the activation energy for nucleophilic attack. This is exploited to synthesize complex anthranilic acid derivatives.

Meisenheimer Substrate Substrate (o-Chloro-Nitrobenzene) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Addition (Slow) Product Product (Substituted) Complex->Product Elimination (Fast) -Cl- Nuc Nucleophile (Nu-) Nuc->Complex

Figure 2: The


 mechanism.[8] The nitro group acts as an electron sink, stabilizing the negative charge on the ring during the transition state.
Validated Protocol: of 2-Chloro-5-nitrobenzoic acid

Objective: Displacement of the ortho-chloro group by an amine nucleophile.

Reagents:

  • 2-Chloro-5-nitrobenzoic acid (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, 2.0 equiv)

  • Solvent: Ethanol or DMF

  • Base:

    
     (2.0 equiv) - Required to neutralize the HCl generated and keep the carboxylate deprotonated.
    

Workflow:

  • Setup: Dissolve the substrate in Ethanol. Add the amine and

    
    .
    
  • Reflux: Heat to reflux (80°C). The reaction rate depends on the nucleophile's strength.

  • Causality Check: Why reflux? Although the nitro group activates the ring, the carboxylate anion (formed immediately by base) is electron-donating by induction, slightly deactivating the ring compared to a neutral ester. Thermal energy overcomes this barrier.

  • Workup: Acidify with 1M HCl to pH 3 to precipitate the product (the free acid). Filter and wash with water.[6]

Safety & Handling: The Energetic Nitro Group

Working with nitrobenzoic acids requires strict adherence to safety protocols due to their energetic potential and toxicity.

  • Thermal Stability: Nitro compounds can decompose exothermically. Never distill nitrobenzoic acid derivatives to dryness.

  • Reduction Risks: Catalytic hydrogenation involves

    
     (flammable) and Pd/C (pyrophoric). Ensure proper grounding and inert gas purging.
    
  • Toxicity: Many nitro-aromatics are potential mutagens. PABA derivatives are generally safer but should be handled as irritants.

References

  • Organic Syntheses. "p-Aminobenzoic Acid". Org.[6][9][10] Synth. 1928, 8, 66. Link

  • BenchChem. "Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis". Link (Accessed via Search)

  • Master Organic Chemistry. "Reduction of Nitro Groups". Link

  • RSC Advances. "Highly selective direct reductive amidation of nitroarenes". RSC Adv., 2014, 4, 10367-10370. Link

  • Wikipedia. "Nucleophilic aromatic substitution".[11] Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Role of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid in the Convergent Synthesis of Imatinib

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the pivotal role and application of 4-((4-methylpiperazin-1-yl)methyl)benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the pivotal role and application of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid in the synthesis of Imatinib. Imatinib, a cornerstone in targeted cancer therapy, is a tyrosine kinase inhibitor whose synthesis relies on the efficient coupling of key molecular fragments.[1][2][3] We will dissect the synthesis of this critical benzoic acid intermediate and provide a detailed, field-proven protocol for its subsequent amidation to form the Imatinib backbone. The causality behind experimental choices, process controls, and analytical validation are emphasized to ensure reproducibility and high purity.

Introduction: The Architectural Significance of the Benzoic Acid Fragment in Imatinib

Imatinib, chemically named 4-((4-Methyl-1-piperazinyl)methyl)-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide, is a molecule of elegant complexity, designed to specifically inhibit the Bcr-Abl tyrosine kinase.[1][3] Its structure can be deconstructed into two primary synthons:

  • The Pyrimidine-Aniline Core: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, which provides the kinase-binding "head."

  • The Benzamide Side-Chain: 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, which forms the "tail" of the molecule, crucial for solubility and pharmacokinetic properties.

The final and most critical step in many convergent synthesis strategies is the formation of an amide bond between these two fragments. The use of the pre-formed 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (or its activated derivatives) is superior to stepwise constructions as it simplifies the final coupling, reduces potential side reactions, and facilitates purification of the final Active Pharmaceutical Ingredient (API).

Initial Note on Nomenclature: While the topic specified 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, extensive review of established synthetic routes confirms that the key intermediate is, in fact, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid . The structural integrity of Imatinib necessitates this specific isomer for the final amide coupling. This guide will focus on the scientifically validated and industrially practiced pathway.

Synthesis of the Key Intermediate: 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

The preparation of this key intermediate is a critical upstream process. A common and efficient method involves the reaction of a 4-(halomethyl)benzoic acid derivative with N-methylpiperazine. An alternative, scalable approach utilizes reductive amination.[4]

This protocol uses commercially available starting materials and proceeds through a direct substitution reaction.

  • Rationale: This method is straightforward and robust. Using 4-(chloromethyl)benzoic acid and an appropriate base allows for direct coupling with N-methylpiperazine. The dihydrochloride salt of the final product is often prepared to aid in purification and handling.[5]

Experimental Workflow:

start Charge Reactor: - 4-(Chloromethyl)benzoic acid - N-methylpiperazine - Solvent (e.g., n-BuOH) - Acid Scavenger (e.g., NaHCO3) reaction Heat to Reflux (e.g., 50-80°C) Monitor by TLC/HPLC for ~4-8h start->reaction Step 1: Reaction workup Cool to RT Filter off salts Concentrate filtrate reaction->workup Step 2: Initial Work-up acidification Dissolve residue in solvent Bubble HCl gas or add aq. HCl workup->acidification Step 3: Salt Formation isolation Precipitate forms Filter solid Wash with cold solvent Dry under vacuum acidification->isolation Step 4: Isolation product 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride isolation->product

Caption: Workflow for synthesizing the key benzoic acid intermediate.

Step-by-Step Procedure:

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-(chloromethyl)benzoic acid (1.0 eq), N-methylpiperazine (1.2 eq), and n-butanol (5-10 volumes).

  • Reaction: Add sodium carbonate (1.5 eq) to the suspension. Heat the reaction mixture to 50°C and stir for approximately 4-6 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Filter the inorganic salts and wash the filter cake with a small amount of n-butanol.

  • Acidification & Isolation: Combine the filtrates and cool to 0-5°C. Slowly add a solution of hydrochloric acid. The dihydrochloride salt of the product will precipitate.

  • Purification: Stir the slurry for 1-2 hours at 0-5°C, then filter the solid product. Wash the cake with cold acetone and dry under vacuum at 50-60°C to yield 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride as a white solid.

The Core Reaction: Amide Coupling to Synthesize Imatinib

This step constitutes the final fragment assembly to create the Imatinib base. The reaction involves forming an amide bond between the carboxylic acid of our key intermediate and the primary amine of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

  • Causality of Reagent Choice: Direct amidation of a carboxylic acid and an amine is slow and requires high temperatures, leading to impurities. Therefore, the carboxylic acid must be "activated." This can be achieved in two primary ways:

    • Conversion to an Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a classic, highly reactive method.[1][6]

    • In Situ Activation with Coupling Agents: Using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl).[7] This method is often milder and avoids the handling of moisture-sensitive acyl chlorides.[7]

This protocol is robust and widely cited in patent literature.

Reaction Scheme:

cluster_0 Step A: Acyl Chloride Formation cluster_1 Step B: Amide Coupling Acid 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid AcylCl 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride Acid->AcylCl SOCl2, Pyridine Amine N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine Imatinib Imatinib Base Amine->Imatinib Pyridine or other base AcylCl_ref Acyl Chloride (from Step A) AcylCl_ref->Imatinib Pyridine or other base

Caption: Two-step, one-pot synthesis of Imatinib via an acyl chloride.

Step-by-Step Procedure:

  • Acyl Chloride Formation: To a suspension of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride (1.0 eq) in pyridine (5-10 volumes) at 0°C, add thionyl chloride (1.1 eq) dropwise, keeping the temperature below 5°C.[6]

  • Activation: Stir the mixture at 45-50°C for 1-2 hours. The formation of the acyl chloride can be monitored by quenching a small aliquot with methanol and analyzing for methyl ester formation via HPLC.

  • Coupling Reaction: Cool the reaction mixture back to 0°C. Add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (0.95 eq) portion-wise, maintaining the temperature below 10°C.[6]

  • Reaction Completion: Allow the reaction to warm to room temperature (20-25°C) and stir for 2-4 hours until the starting amine is consumed (monitor by HPLC).

  • Quenching and Isolation: Carefully add water to the reaction mixture to quench any remaining acyl chloride. This will also precipitate the crude Imatinib base.

  • Purification: The resulting solid is filtered, washed extensively with water to remove pyridine and salts, and then washed with a non-polar solvent like isopropyl alcohol.[6] The crude product is then dried under vacuum. A final recrystallization from a solvent such as methanol or ethyl acetate may be performed to achieve >99.5% purity.[8]

This method avoids the use of thionyl chloride and large volumes of pyridine, offering a milder and potentially more environmentally friendly alternative.

Step-by-Step Procedure:

  • Reactor Charge: Charge N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine (1.0 eq), 4-((4-methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride (1.05 eq), and dimethylformamide (DMF, 10 volumes) into a reactor under a nitrogen atmosphere.[7]

  • Cooling: Cool the reaction mixture to 10°C.

  • Coupling Agent Addition: Slowly add N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl, 1.4 eq) at 10-15°C over a period of 1 hour.[7]

  • Reaction: Stir the reaction mixture at 10-15°C for 1 hour and then at 25-30°C for 4 hours.[7]

  • Work-up: Upon reaction completion, cool the mixture to 0-5°C and stir for 1 hour. Filter off any insoluble by-products (e.g., urea derivative of EDC). The filtrate containing the Imatinib can then be subjected to an aqueous work-up and crystallization.

Data Summary and Characterization

Rigorous analytical control is essential for ensuring the quality of the final API.

Table 1: Reagent and Stoichiometry Summary (Protocol 3.1)

ReagentMolar Eq.Purpose
4-((4-methylpiperazin-1-yl)methyl)benzoic acid·2HCl1.0Side-chain precursor
Thionyl Chloride (SOCl₂)1.1Activating Agent
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine0.95Pyrimidine-aniline core
PyridineSolvent/BaseReaction medium and acid scavenger
WaterQuenching AgentDestroys excess acyl chloride

Table 2: Analytical Characterization of Imatinib

TechniqueExpected Data
¹H-NMR Characteristic peaks for aromatic protons, methyl groups, and piperazine protons.
Mass Spec (ESI+) Molecular ion peak corresponding to the molecular weight of Imatinib (m/z = 494.6 [M+H]⁺).[9]
HPLC Purity >99.5% with appropriate reference standards for known impurities.[9][10]
Melting Point Approx. 211-213 °C for the free base.

Conclusion

The successful synthesis of Imatinib is critically dependent on the high-fidelity preparation and coupling of its key fragments. 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid serves as a robust and indispensable precursor for the benzamide portion of the molecule. The protocols outlined herein, based on both acyl chloride and carbodiimide activation, provide reliable and scalable methods for its incorporation. The choice between these methods will depend on scale, available equipment, and environmental considerations. Adherence to the detailed procedural steps and rigorous in-process analytical controls are paramount to achieving high yield and pharmaceutical-grade purity.

References

  • A Process Of Preparing Imatinib Mesylate. (n.d.). Quick Company.
  • Process for the preparation of imatinib. (2008). Google Patents.
  • IMATINIB. (2014). New Drug Approvals.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (n.d.). ResearchGate.
  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). IJNRD.org.
  • Studies directed towards The synthesis Of İmatinib Mesylate. (2008). OpenMETU.
  • An In-depth Technical Guide to the Synthesis and Characterization of Imatinib. (n.d.). Benchchem.
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • A kind of purification process of Imatinib. (n.d.). Google Patents.
  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.). Waters Corporation.

Sources

Application

Application and Protocol for Amide Coupling with 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

For: Researchers, scientists, and drug development professionals. Introduction This application note provides a comprehensive guide to the amide coupling of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a comprehensive guide to the amide coupling of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid. This substituted benzoic acid is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. However, its structure presents unique challenges for amide bond formation. The presence of a bulky 4-methylpiperazin-1-yl group at the ortho position to the carboxylic acid introduces significant steric hindrance. Additionally, the electron-withdrawing nitro group at the para position deactivates the carboxyl group, making it less susceptible to nucleophilic attack.

This document outlines a robust and optimized protocol for the successful amide coupling of this substrate. We will delve into the rationale behind the choice of reagents and conditions, provide a detailed step-by-step procedure, and offer guidance on the purification and characterization of the resulting amide products. The protocols and insights provided herein are designed to enable researchers to confidently and efficiently utilize this important synthetic intermediate in their drug discovery and development endeavors.

Chemical Structures and Reaction Scheme

Figure 1: General Reaction Scheme for Amide Coupling

G cluster_0 Reactants cluster_1 Product acid 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid amide Resulting Amide acid->amide Coupling Reagent, Base, Solvent amine R-NH2 (Amine) amine->amide

Caption: General amide coupling reaction.

Choosing the Right Coupling Reagent: A Critical Decision

The success of the amide coupling with 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is highly dependent on the choice of the coupling reagent. Due to the aforementioned steric hindrance and electronic deactivation, standard coupling reagents like EDC in the absence of additives may lead to low yields and slow reaction times.[1] Therefore, more potent activating agents are recommended.

Coupling ReagentAdvantagesDisadvantagesRecommendation for this Protocol
HATU High efficiency, fast reaction rates, low epimerization.[2][3][4]Higher cost, can react with the amine if used in excess.[5]Highly Recommended
COMU Similar efficiency to HATU, better safety profile.[5]Higher cost.Excellent Alternative
EDC/HOBt/DMAP Cost-effective, readily available.Can be sluggish with sterically hindered and electron-deficient substrates.[1]Feasible, but may require optimization
Acid Chloride Highly reactive, useful for hindered substrates.[6]Harsh formation conditions, may not be compatible with sensitive functional groups.Not Recommended for initial attempts

For this protocol, we will focus on the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) due to its proven efficacy in challenging amide couplings.[2][4][7]

Experimental Protocol: Amide Coupling using HATU

This protocol provides a general procedure for the coupling of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid with a primary or secondary amine.

Materials
  • 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure

Figure 2: Workflow for Amide Coupling

G A 1. Dissolve Acid and HATU in DMF B 2. Add DIPEA A->B C 3. Add Amine B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Aqueous Work-up D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H

Caption: Step-by-step experimental workflow.

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid (1.0 equivalent).

    • Add HATU (1.1 equivalents).

    • Dissolve the solids in anhydrous DMF (approximately 0.1-0.2 M concentration of the carboxylic acid).

  • Activation:

    • To the stirred solution, add DIPEA (2.5 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition:

    • In a separate vial, dissolve the amine (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x). This will remove unreacted starting materials, excess reagents, and DMF.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by silica gel column chromatography. The high polarity of the piperazine moiety and the nitro group may require a polar eluent system.[8][9]

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. The polarity can be adjusted based on the polarity of the coupled amine. For highly polar products, a small amount of triethylamine (0.1-1%) can be added to the eluent to prevent tailing on the silica gel.

Characterization

The purified amide product should be characterized by standard analytical techniques.

  • ¹H and ¹³C NMR: The NMR spectra will confirm the formation of the amide bond and the overall structure of the molecule. The disappearance of the carboxylic acid proton signal and the appearance of the amide N-H proton (for primary amine couplings) are indicative of a successful reaction. Characteristic signals for the aromatic protons and the piperazine moiety should be observed.[10][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive HATU or amine.- Insufficient amount of base.- Wet solvent or reagents.- Use fresh, high-quality reagents.- Ensure at least 2 equivalents of DIPEA are used.- Use anhydrous solvents and perform the reaction under an inert atmosphere.
Side product formation - Reaction of HATU with the amine.- Pre-activate the carboxylic acid with HATU and base before adding the amine.- Avoid a large excess of HATU.
Difficult purification - High polarity of the product.- Byproducts co-eluting with the product.- Use a more polar solvent system for chromatography.- Add a small amount of triethylamine to the eluent.- Consider reverse-phase chromatography if normal-phase is unsuccessful.

Conclusion

The amide coupling of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, while challenging, can be achieved in high yields using appropriate modern coupling reagents and optimized conditions. The use of HATU as a coupling agent effectively overcomes the steric and electronic hurdles presented by this substrate. The detailed protocol and troubleshooting guide provided in this application note will serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel amide derivatives for their research programs.

References

  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. (n.d.).
  • Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. (2022).
  • Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis. (2025). Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
  • 2-Nitro-5-thiocyanatobenzoic Acid. (2022). Cayman Chemical.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • H
  • Optimizing amide bond formation for piperidine carboxylic acids. (2025). Benchchem.
  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (2018). PMC.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • Purification of piperazine. (1959).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC.
  • INSTRUCTIONS 22980 22981 77149. (n.d.). ThermoFisher.
  • H
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2021). PMC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis. (2025). Benchchem.
  • 2-METHYL-5-NITROBENZOIC ACID. (n.d.). CAMEO Chemicals - NOAA.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. (2017). The Royal Society of Chemistry.
  • 2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitro-benzamide - Optional[13C NMR]. (n.d.). SpectraBase.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015).
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
  • 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. (n.d.). ChemScene.
  • Method of reducing aromatic nitro compounds. (2022).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of novel a. (2024). Frontiers.
  • Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. (2011). Arkivoc.
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. (2023). MDPI.
  • 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid | C12H15N3O4 | CID 16740444. (n.d.). PubChem.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. (n.d.). PubChem.
  • 2-Amino-5-nitrobenzoic acid(616-79-5) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Method

Synthetic routes to 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

An In-Depth Guide to the Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Application Note & Comprehensive Protocols Abstract 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, commonly available as its dihydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid

Application Note & Comprehensive Protocols

Abstract

4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, commonly available as its dihydrochloride salt (CAS No: 106261-49-8), is a critical building block in modern medicinal chemistry.[1][2][3] Its primary significance lies in its role as a key intermediate in the synthesis of Imatinib (Gleevec), a landmark tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][4][5] The robust and efficient synthesis of this molecule is therefore of paramount importance for pharmaceutical development and manufacturing. This guide provides a detailed examination of the principal synthetic routes, offering field-proven insights into methodology, optimization, and scale-up considerations for researchers and drug development professionals.

Strategic Overview: Pathways to the Target Molecule

The synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid can be broadly categorized into three primary strategies, each with distinct advantages and challenges. The choice of route often depends on factors such as starting material availability, scalability, cost, and desired purity profile.

  • Route A: Reductive Amination: A highly efficient and direct approach that couples 1-methylpiperazine with a 4-formylbenzoic acid derivative. It is often favored for its high yields and operational simplicity.[4]

  • Route B: Nucleophilic Substitution: A classic C-N bond-forming strategy involving the alkylation of 1-methylpiperazine with a reactive benzylic halide, such as 4-(bromomethyl)benzoic acid. This route requires careful control to avoid side reactions.[6]

  • Route C: The Nitrile Hydrolysis Pathway: A multi-step sequence starting from a cyanobenzyl halide. This route involves initial alkylation of the piperazine followed by hydrolysis of the nitrile functional group to the carboxylic acid.[7][8]

The logical flow for selecting a synthetic strategy is outlined below.

G Start Objective: Synthesize 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Decision1 Priority? Start->Decision1 Yield High Yield & Atom Economy Decision1->Yield Yield Purity High Purity & Impurity Control Decision1->Purity Purity Cost Starting Material Cost Decision1->Cost Cost RouteA Route A: Reductive Amination RouteB Route B: Nucleophilic Substitution RouteC Route C: Nitrile Hydrolysis Yield->RouteA Purity->RouteB Optimized Protocol Cost->RouteC If p-cyanobenzyl chloride is cheap

Caption: Decision workflow for selecting a synthetic route.

Comparative Analysis of Synthetic Routes

The following table provides a high-level comparison of the three primary synthetic strategies.

FeatureRoute A: Reductive AminationRoute B: Nucleophilic SubstitutionRoute C: Nitrile Hydrolysis
Primary Starting Materials 4-Formylbenzoic acid (or ester), 1-Methylpiperazine4-(Halomethyl)benzoic acid, 1-Methylpiperazine4-(Halomethyl)benzonitrile, 1-Methylpiperazine
Key Reagents Sodium triacetoxyborohydride or NaBH₄/AcOHInorganic base (e.g., K₂CO₃, NaOH)Strong acid (HCl) or base (NaOH) for hydrolysis
Typical Yield Very High (95-99%)[4]Good to High (80-95%)[1][9]Good
Key Advantage High efficiency, mild conditions, excellent yields.Direct, fewer steps if starting from halomethyl derivative.Utilizes readily available industrial starting materials.
Primary Challenge Cost of specialized reducing agents.Formation of quaternary salt impurity.[6]Harsh conditions for nitrile hydrolysis.

Detailed Protocols & Methodologies

Protocol 1: Reductive Amination (High-Yield Route)

This protocol is based on the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid using sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for this transformation.[4]

Reaction Scheme:

G cluster_0 Route A: Reductive Amination cluster_1 4-Formylbenzoic Acid 4-Formylbenzoic Acid plus1 + 4-Formylbenzoic Acid->plus1 1-Methylpiperazine 1-Methylpiperazine plus1->1-Methylpiperazine arrow1 plus1->arrow1 Reducing Agent NaBH(OAc)₃ Solvent Methanol Product 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid arrow1->Product

Caption: Reductive amination of 4-formylbenzoic acid.

Materials & Reagents:

  • 4-Formylbenzoic acid

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-formylbenzoic acid (1 equivalent) and methanol (approx. 8 mL per gram of aldehyde).

  • Amine Addition: To this mixture, add 1-methylpiperazine (1.2 equivalents) followed by sodium bicarbonate (1.5 equivalents).[4]

  • Initiation: Stir the resulting mixture at room temperature. After a short period, add sodium borohydride (NaBH₄, 1.2 equivalents) in portions. Note: While the reference highlights triacetoxyborohydride, some protocols generate it or a similar species in situ. For direct use, NaBH(OAc)₃ (1.5 equivalents) is added directly.[4]

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • Extraction: Treat the residue with water until all solids dissolve. Extract the aqueous solution with dichloromethane (3x volumes).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the target compound as an oil or solid, which can be used without further purification or recrystallized if necessary.[4] This method consistently produces yields in the range of 95-99%.[4]

Expert Insights: The use of sodium triacetoxyborohydride is crucial for the high selectivity and yield. Unlike stronger borohydrides, it does not readily reduce the carboxylic acid or the starting aldehyde, and it is acidic nature can catalyze the formation of the intermediate iminium ion, which is then rapidly reduced.[4]

Protocol 2: Optimized Nucleophilic Substitution

A primary challenge in alkylating 1-methylpiperazine with 4-(halomethyl)benzoic acid is the formation of a bis-benzylated quaternary ammonium salt impurity, which is often difficult to remove.[6] This optimized protocol utilizes specific reaction conditions to suppress this side reaction, yielding a product with >99% purity.[6]

Reaction Scheme:

G cluster_0 Route B: Nucleophilic Substitution cluster_1 Start 4-(Bromomethyl)benzoic acid plus1 + Start->plus1 Piperazine 1-Methylpiperazine plus1->Piperazine arrow1 plus1->arrow1 Base K₂CO₃ Solvent n-Butanol Product 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid arrow1->Product

Caption: Optimized nucleophilic substitution route.

Materials & Reagents:

  • 4-(Bromomethyl)benzoic acid (prepared by bromination of p-toluic acid)[1][6]

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • n-Butanol

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution

Step-by-Step Protocol:

  • Reaction Setup: To a suitable reaction vessel, charge n-butanol (approx. 5 volumes), 4-(bromomethyl)benzoic acid (1 equivalent), and potassium carbonate (approx. 2 equivalents).[6]

  • Reagent Addition: In a separate vessel, prepare a solution of 1-methylpiperazine (approx. 2.5 equivalents) in n-butanol (approx. 2.5 volumes). Add this solution slowly to the reaction mixture over 1 hour at room temperature.[6]

  • Reaction: Maintain the reaction mass at room temperature and stir for 12 hours.[6]

  • Impurity Removal: After the reaction is complete, add water (approx. 5 volumes) to the mixture. The quaternary salt impurity is water-soluble and will be partitioned into the aqueous layer, leaving the desired product in the organic (n-butanol) layer.[6]

  • Phase Separation: Separate the aqueous and organic layers.

  • Acidification & Isolation: To the organic layer, add concentrated HCl to adjust the pH to acidic. The dihydrochloride salt of the product will precipitate.

  • Purification: Filter the solid precipitate. To achieve high purity, the wet product can be redissolved in a dilute sodium hydroxide solution and then re-precipitated by the addition of concentrated HCl.[6]

  • Drying: Filter the final product, wash with a small amount of water, and dry under vacuum at 50-60°C to yield 4-(4-methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride with >99% purity.[6]

Trustworthiness of the Protocol: This method's strength lies in the strategic use of a biphasic workup. The n-butanol/water system effectively separates the desired free base from the highly polar quaternary salt impurity, which is a self-validating purification step built directly into the workflow.

Characterization Data

The identity and purity of the synthesized 4-(4-methylpiperazin-1-ylmethyl)benzoic acid should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule.

    • Reference Data (400 MHz, DMSO-d₆) δ: 7.89 (d, J=8.1Hz, 2H, Ar-H ortho to COOH), 7.41 (d, J=8.0Hz, 2H, Ar-H ortho to CH₂), 3.18-3.95 (m, 8H, piperazine ring protons), 2.44 (bs, 2H, benzylic CH₂), 2.27 (s, 3H, N-CH₃).[10]

  • Molecular Formula: C₁₃H₁₈N₂O₂[10]

  • Molecular Weight: 234.29 g/mol (free base)[10]

Conclusion

Both reductive amination and optimized nucleophilic substitution represent robust and scalable methods for the synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid. The reductive amination route offers superior efficiency and yield in a single key step, making it ideal for rapid synthesis. The optimized nucleophilic substitution protocol provides an excellent alternative that directly addresses the critical challenge of impurity formation, delivering a product of exceptionally high purity suitable for pharmaceutical applications. The choice between these methods will be guided by the specific requirements of the research or manufacturing campaign, including cost, scale, and final purity specifications.

References

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Retrieved from [Link]

  • FAQ. (2023, February 13). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Retrieved from [Link]

  • Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • Patsnap. (n.d.). Preparation method of imma acid - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Google Patents. (n.d.). US20080103305A1 - Process for the preparation of imatinib.
  • Quick Company. (n.d.). A Process Of Preparing Imatinib Mesylate. Retrieved from [Link]

  • Eastfine. (n.d.). 106261-49-8 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • University Course Material. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the HPLC Analysis of Benzoic Acid Derivatives

Introduction: The Analytical Imperative for Benzoic Acid Derivatives Benzoic acid and its derivatives are a class of compounds extensively utilized across the pharmaceutical, food and beverage, and cosmetic industries, p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of compounds extensively utilized across the pharmaceutical, food and beverage, and cosmetic industries, primarily for their antimicrobial properties.[1] Their function as preservatives is critical in ensuring the safety and shelf-life of a vast array of consumer products.[1] Consequently, the accurate and reliable quantification of these compounds is not merely a quality control measure but a regulatory necessity to safeguard public health.[2] High-Performance Liquid Chromatography (HPLC) has emerged as the preeminent analytical technique for this purpose, lauded for its precision, sensitivity, and versatility in handling complex matrices.[3][4][5]

This comprehensive guide provides an in-depth exploration of the HPLC analysis of benzoic acid derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of procedural steps, this document elucidates the causal relationships behind methodological choices, grounding every protocol in the principles of chromatographic science and regulatory compliance.

Core Principles: A Mechanistic Approach to HPLC Method Development

The successful separation of benzoic acid derivatives by HPLC hinges on a systematic understanding of the interplay between the analyte, the stationary phase, and the mobile phase. The majority of methods employ a reversed-phase C18 column, which separates compounds based on their hydrophobicity.[1][3]

The Critical Role of Mobile Phase pH

For acidic compounds like benzoic acid and its derivatives, the pH of the mobile phase is arguably the most critical parameter influencing retention and peak shape.[6][7] To ensure reproducible retention and sharp, symmetrical peaks, the mobile phase pH should be maintained at least 1.5 to 2 units below the pKa of the analytes.[6] This suppresses the ionization of the carboxylic acid functional groups, rendering the molecules less polar and thereby increasing their retention on the nonpolar C18 stationary phase.[1][6] Failure to adequately control the pH can result in the co-existence of both ionized and non-ionized forms of the analyte, leading to peak broadening and tailing.[6]

Stationary Phase Selection: Beyond the C18 Monolith

While C18 columns are the workhorse for this application, challenges such as secondary interactions between the analytes and residual silanol groups on the silica backbone can lead to peak tailing.[6] Modern, high-purity, end-capped C18 columns are engineered to minimize these interactions.[6] For highly polar benzoic acid derivatives that exhibit poor retention on traditional C18 phases, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar compounds.[8][9][10][11]

Detector Selection: Ensuring Specificity and Sensitivity

The presence of a chromophore in the aromatic ring of benzoic acid derivatives makes UV detection the most common and robust choice for their analysis.[1][12][13] A Diode Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. The selection of an optimal wavelength, typically around 230-254 nm, is a compromise to ensure adequate sensitivity for all target analytes in a simultaneous determination.[1][12][14] For enhanced selectivity, especially in complex matrices, fluorescence detection can be employed for certain derivatives.[15]

Visualizing the HPLC Workflow

The following diagram illustrates the logical progression of the HPLC analysis of benzoic acid derivatives, from initial sample handling to final data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Sample Collection (e.g., Beverage, Cream) Extraction Analyte Extraction (e.g., Sonication, Centrifugation) Sample->Extraction Matrix-specific protocol Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Standard Standard & Calibration Curve Preparation Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Mobile Phase Elution Detection UV/DAD Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Chromatogram Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: A generalized workflow for the HPLC analysis of benzoic acid derivatives.

A General-Purpose Protocol for the Simultaneous Determination of Benzoic Acid Derivatives

This protocol provides a robust starting point for the simultaneous analysis of common benzoic acid derivatives. Method optimization may be required depending on the specific analytes and sample matrix.

Parameter Condition Rationale and Expert Commentary
Instrumentation Standard HPLC system with pump, autosampler, column oven, and DAD or UV-Vis detector.A standard, well-maintained HPLC system is sufficient for this application. A column oven is crucial for ensuring reproducible retention times.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]The C18 chemistry provides the necessary hydrophobicity for retaining benzoic acid derivatives. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). Gradient or isocratic elution.Phosphoric acid is used to acidify the mobile phase, ensuring the analytes are in their non-ionized form for optimal retention and peak shape. Acetonitrile is a common organic modifier; methanol can also be used and may offer different selectivity.[6]
Flow Rate 1.0 mL/min.[14][16]A standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °C.[6]Maintaining a constant column temperature is essential for reproducible retention times and peak shapes.
Detection Wavelength 230 nm or as optimized for specific analytes.[6]This wavelength provides good sensitivity for a broad range of benzoic acid derivatives. A DAD can be used to select the optimal wavelength for each compound.
Injection Volume 10 µL.[6]This is a typical injection volume. It can be adjusted based on sample concentration and instrument sensitivity.
Step-by-Step Experimental Protocol
  • Reagent and Standard Preparation:

    • Prepare stock solutions of individual benzoic acid derivative standards (e.g., 1000 µg/mL) in methanol or a suitable solvent.

    • Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a concentration range appropriate for constructing a calibration curve (e.g., 1-100 µg/mL).[1]

  • Sample Preparation (General Guidance):

    • The sample preparation method is highly dependent on the matrix. The primary goal is to extract the analytes of interest and remove interfering substances.[5]

    • Liquid Samples (e.g., beverages): Degas the sample via sonication. Dilute with the mobile phase as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter.[1][17]

    • Solid/Semi-solid Samples (e.g., creams, foods): Homogenize the sample. Extract the analytes using a suitable solvent like methanol, often with the aid of vortexing and sonication. Centrifuge to separate the solid matrix. Collect the supernatant and filter through a 0.45 µm syringe filter.[1][18]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to confirm the absence of system contamination.

    • Inject the series of working standard solutions to generate a multi-point calibration curve.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

    • Quantify the concentration of each analyte in the samples by correlating their peak areas to the calibration curve.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[19][20] The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[20][21][22][23]

Key Validation Parameters

The following table summarizes the essential parameters for HPLC method validation, in line with ICH Q2(R2) guidelines.[22]

Parameter Definition Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed (e.g., using a DAD).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A correlation coefficient (r²) of ≥ 0.999 is generally expected for the calibration curve.[14][16]
Accuracy The closeness of the test results to the true value.Typically assessed by spike recovery studies, with recovery values between 80-120% being acceptable for many applications.[16]
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Expressed as the relative standard deviation (RSD), which should generally be ≤ 2%.[16]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Often determined at a signal-to-noise ratio of 3:1.[24]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Often determined at a signal-to-noise ratio of 10:1.[24]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should consistently meet system suitability requirements despite minor changes in parameters like mobile phase composition, pH, or column temperature.

Troubleshooting Common HPLC Issues

Even with a validated method, chromatographic challenges can arise. This section provides expert guidance on diagnosing and resolving common problems.

Visualizing the Troubleshooting Process

Troubleshooting cluster_peakshape Peak Shape Issues cluster_resolution Resolution & Retention cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_solutions_res Solutions for Poor Resolution cluster_solutions_rt Solutions for Shifting RTs Problem Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting PoorRes Poor Resolution Problem->PoorRes ShiftRT Shifting Retention Times Problem->ShiftRT Sol_pH Lower Mobile Phase pH Tailing->Sol_pH Sol_Col Use End-Capped Column Tailing->Sol_Col Sol_Conc Reduce Sample Concentration Tailing->Sol_Conc Sol_Load Decrease Injection Volume Fronting->Sol_Load Sol_Solvent Match Sample Solvent to Mobile Phase Fronting->Sol_Solvent Sol_Grad Optimize Gradient PoorRes->Sol_Grad Sol_Org Change Organic Solvent (e.g., ACN to MeOH) PoorRes->Sol_Org Sol_Temp Ensure Stable Column Temp. ShiftRT->Sol_Temp Sol_Equil Increase Equilibration Time ShiftRT->Sol_Equil

Caption: A decision tree for troubleshooting common HPLC problems.

Issue Common Causes Solutions and Rationale
Peak Tailing Secondary interactions with residual silanols; Mobile phase pH too close to analyte pKa.[6]Lower Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.0) protonates the silanol groups, minimizing unwanted interactions.[6] Use an End-Capped Column: These columns have fewer accessible silanol groups.[6]
Peak Fronting Column overload; Sample solvent stronger than the mobile phase.[6]Reduce Sample Concentration/Injection Volume: This prevents overloading the stationary phase. Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent to prevent band distortion.
Poor Resolution Inadequate separation between two or more peaks.[6]Optimize Mobile Phase Composition: Adjust the organic solvent-to-buffer ratio or modify the gradient profile. Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and improve resolution.[6]
Unstable Retention Times Inadequate column equilibration; Fluctuations in column temperature; Mobile phase degradation.Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injections. Use a Column Oven: Maintain a constant and stable temperature. Prepare Fresh Mobile Phase: Degas the mobile phase daily to prevent changes in composition.
Solubility Issues The pH-dependent solubility of benzoic acid derivatives.[6]Adjust Sample pH: While enhancing solubility, ensure the sample solvent is compatible with the mobile phase to avoid precipitation in the HPLC system.[6]

Conclusion

The HPLC analysis of benzoic acid derivatives is a cornerstone of quality control and safety assurance in numerous industries. A successful analysis is built upon a foundation of sound chromatographic principles, a well-validated method, and a systematic approach to troubleshooting. By understanding the "why" behind the "how," researchers and scientists can develop and execute robust HPLC methods that deliver accurate, reliable, and defensible results, ultimately ensuring the integrity of their products and the well-being of consumers.

References

  • Burana-osot, J., Arunsingkharat, L., Naksuk, M., Naungnamjai, S., & Sa, T. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-382. [Link]

  • U.S. Food and Drug Administration. (2018). Q2(R2) Validation of Analytical Procedures. [Link]

  • Jankana Burana-osot, Leelawan Arunsingkharat, Matsarin Naksuk, Supapan Naungnamjai, and Thanapon Sa. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai J. Sci. 41(2): 370-382.
  • Sirhan, A. Y. (2018). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Indonesian Journal of Chemistry, 18(3), 450-458. [Link]

  • United States Pharmacopeia. (n.d.). USP-NF Benzoic Acid. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. [Link]

  • United States Pharmacopeia. (2025). USP-NF Benzoic Acid. [Link]

  • Chen, B. H., & Fu, S. C. (2005). Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography. Journal of Chromatography A, 1073(1-2), 393-397. [Link]

  • Sirhan, A. Y. (2018). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Indonesian Journal of Chemistry. [Link]

  • Al-Qudah, M. A., & Al-Jammal, M. A. (2016). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. International Journal of ChemTech Research, 9(5), 643-650. [Link]

  • Agilent Technologies. (2010). Analysis of preservatives in food and cosmetics with the Agilent 1120 Compact LC system. [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]

  • Jankulovska, M. S., Velkoska-Markovska, L., Petanovska-Ilievska, B., & Trpkovska, S. (2016). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF PRESERVATIVES IN BEVERAGES. Journal of Agricultural, Food and Environmental Sciences, 67(1), 19-26. [Link]

  • Wiyarni, W., & Saetun, T. (2022). Validation and Uncertainty Evaluation of an LC-DAD Method for Simultaneous Quantification of Benzoic Acid, Methylparaben, and n-Butylparaben in Soy Sauce. Chiang Mai Journal of Science, 49(2), 370-382.
  • HILIC. (n.d.). Hydrophilic Interaction Liquid Chromatography. [Link]

  • Scribd. (n.d.). HPLC Analysis of Food Preservatives. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Parabens and Benzoic Acid. [Link]

  • Drosou, C. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using High Performance Liquid Chromatography. [Link]

  • European Commission. (2024). FAD-2010-0029 — Benzoic acid. [Link]

  • PharmaCompass. (n.d.). Benzoic acid, European Pharmacopoeia (EP) Reference Standard. [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. [Link]

  • Buszewski, B., Noga, S., & Perekhoda, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 847-862. [Link]

  • Yılmaz, P. K., & Tokat, M. A. (2020). Simultaneous Determination of Six Parabens in Cosmetics by a New High Performance Liquid Chromatography Method with Fluorescence Detection. Marmara Pharmaceutical Journal, 24(1), 27-32. [Link]

  • Gratzfeld-Huesgen, A., & Schein, A. (2002). The Application of HPLC in Food Analysis. Agilent Technologies. [Link]

  • Scribd. (n.d.). 3-Assay Benzoic Acid. [Link]

  • Buszewski, B., Kowalska, S., Karasová, G., & Lehotay, J. (2006). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Journal of Liquid Chromatography & Related Technologies, 29(18), 2635-2649. [Link]

  • Lateef, S. S. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Agilent Technologies. [Link]

  • Dr. Maisch. (n.d.). HILIC. [Link]

  • SlidePlayer. (n.d.). Benzoic Acid Assay by Titration. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe, 25(11). [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. [Link]

  • Al-Absi, H. R., Al-Garafi, Y. A., & Al-Gahro, A. A. (2015). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 19(2), 1-10. [Link]

  • Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International, 99(6), 1586-1593. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). BENZOIC ACID CRS. [Link]

  • Singh, A., & Singh, V. K. (2017). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Asian Journal of Chemistry, 29(5), 1011-1014. [Link]

Sources

Method

Application Note: Advanced Protocols for the Reduction of the Nitro Group in Drug Development

Executive Summary The reduction of aromatic and aliphatic nitro groups to their corresponding primary amines is a foundational transformation in organic synthesis, particularly in the pharmaceutical industry where anilin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of aromatic and aliphatic nitro groups to their corresponding primary amines is a foundational transformation in organic synthesis, particularly in the pharmaceutical industry where anilines serve as critical precursors for active pharmaceutical ingredients (APIs), agrochemicals, and dyes[1]. While the transformation is conceptually straightforward, the presence of reducible functional groups (e.g., halogens, alkenes, alkynes, carbonyls, and nitriles) in complex drug scaffolds necessitates highly chemoselective, scalable, and safe methodologies.

This application note provides a comprehensive guide to three field-proven protocols for nitro reduction: Catalytic Hydrogenation , Catalytic Transfer Hydrogenation (CTH) , and Iron-Mediated Chemoselective Reduction . We detail the mechanistic rationale, step-by-step methodologies, and the causality behind critical experimental choices to ensure reproducible and self-validating workflows.

Mechanistic Rationale

Understanding the reaction pathway is critical for troubleshooting and optimizing yields. The reduction of nitroarenes generally follows the classical Haber-Lukashevich mechanism [2]. The process is not a single-step concerted reaction but rather a stepwise addition of hydrogen equivalents.

The nitroarene is first reduced to a nitroso intermediate, followed by rapid reduction to an arylhydroxylamine, and finally to the primary amine. If the reaction conditions are too basic, or if the reduction kinetics are slow, the highly reactive nitroso and hydroxylamine intermediates can undergo off-target bimolecular condensation, forming unwanted azoxy, azo, and hydrazo dimers[2].

HaberMechanism ArNO2 Nitroarene (Ar-NO2) ArNO Nitrosoarene (Ar-NO) ArNO2->ArNO + 2[H], - H2O ArNHOH Arylhydroxylamine (Ar-NHOH) ArNO->ArNHOH + 2[H] SideProduct Azoxy/Azo/Hydrazo Dimers ArNO->SideProduct Condensation (Basic Cond.) ArNH2 Arylamine (Ar-NH2) ArNHOH->ArNH2 + 2[H], - H2O ArNHOH->SideProduct Condensation

Caption: Haber-Lukashevich mechanistic pathway for the reduction of nitroarenes to arylamines.

To suppress these side reactions, the choice of reducing agent and pH is paramount. Acidic or neutral conditions favor the rapid protonation and subsequent reduction of the hydroxylamine, driving the reaction to the amine and preventing dimerization.

Protocol Selection Workflow

Selecting the appropriate protocol depends entirely on the substrate's functional group tolerance and the scale of the reaction.

Workflow Start Analyze Substrate CheckFG Sensitive FGs present? (Halogens, Alkenes, C=O) Start->CheckFG Method1 Standard Hydrogenation (Pd/C, H2) CheckFG->Method1 No Method3 Chemoselective Reduction (Fe, NH4Cl) CheckFG->Method3 Yes CheckScale High-pressure H2 available/safe? Method1->CheckScale Safety Check CheckScale->Method1 Yes Method2 Transfer Hydrogenation (Pd/C, HCOONH4) CheckScale->Method2 No

Caption: Decision matrix for selecting the optimal nitro reduction protocol based on substrate.

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (Pd/C, H₂)

This is the most atom-economical and cleanest method for substrates lacking other reducible functional groups (e.g., benzyl ethers, alkenes, alkynes, or aryl halides which may undergo dehalogenation).

  • Causality Insight: Palladium on carbon (Pd/C) catalyzes the homolytic cleavage of H₂, creating surface-bound hydride species. The reaction is highly exothermic. A strict inert atmosphere purge is required before introducing H₂ because dry Pd/C is pyrophoric and will ignite methanol vapors in the presence of oxygen.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled hydrogenation vessel or round-bottom flask, dissolve the nitro compound (1.0 equiv) in anhydrous methanol or ethanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (typically 5-10 mol% Pd relative to substrate) under a continuous stream of nitrogen or argon. Safety Note: Never add dry Pd/C to a hot solvent or in the presence of air.

  • Purging: Seal the vessel. Evacuate the atmosphere under vacuum and backfill with nitrogen (repeat 3 times). Evacuate again and backfill with hydrogen gas (H₂) via a balloon or Parr shaker (1-3 atm).

  • Reaction: Stir vigorously at room temperature. Monitor hydrogen uptake; the reaction is typically complete within 2–12 hours. Verify completion via LC-MS or TLC.

  • Workup: Purge the vessel thoroughly with nitrogen to remove residual H₂. Filter the reaction mixture through a tight pad of Celite® to remove the Pd/C. Critical Step: Wash the filter cake with solvent but do not allow the Pd/C cake to pull dry under vacuum, as it may ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄)

When pressurized hydrogen gas is unsafe or unavailable, Catalytic Transfer Hydrogenation (CTH) using ammonium formate is an excellent, bench-friendly alternative[3].

  • Causality Insight: Ammonium formate decomposes exothermically in the presence of Pd/C to yield ammonia, carbon dioxide, and hydrogen gas in situ. This circumvents the need for external H₂ gas while maintaining the efficacy of palladium catalysis[3].

Step-by-Step Procedure:

  • Preparation: Dissolve the nitroarene (1.0 equiv) in methanol (0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 10 wt% Pd/C (5-10 mol%). Subsequently, add ammonium formate (4.0–5.0 equiv) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60–65 °C). Vigorous gas evolution (CO₂ and H₂) will be observed. Stir for 1–3 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Cool to room temperature. Filter through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: The residue will contain residual formate salts. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol C: Chemoselective Iron-Mediated Reduction (Fe/NH₄Cl)

For complex APIs containing halogens (which would undergo hydrodehalogenation with Pd/C) or reducible carbonyls, the Béchamp-type reduction using Iron and Ammonium Chloride is the premier chemoselective choice[4].

  • Causality Insight: Traditional Béchamp reductions use Fe/HCl, which is highly acidic and can hydrolyze sensitive protecting groups (e.g., Boc, acetals). By substituting HCl with NH₄Cl, the reaction operates in a mildly acidic/neutral buffered aqueous environment. NH₄Cl acts as a mild proton donor, continuously etching the passivating iron oxide (Fe₃O₄) layer from the Fe powder surface, exposing fresh zero-valent iron to drive the electron transfer[4].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in a mixture of Ethanol and Water (typically 3:1 or 4:1 v/v ratio) to achieve a 0.1 M solution.

  • Reagent Addition: Add Iron powder (3.0–5.0 equiv, ~325 mesh preferred for high surface area) and Ammonium chloride (NH₄Cl, 1.5–2.0 equiv).

  • Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C. The mixture will turn into a dark brown/black sludge as Fe is oxidized to Fe₃O₄. Monitor by TLC; reactions typically finish in 2–4 hours.

  • Workup: Cool the mixture to room temperature. Crucial Step: Dilute with ethyl acetate and filter the entire suspension through a thick pad of Celite® to remove the iron oxide sludge. Wash the pad generously with ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the highly pure arylamine.

Comparative Data Presentation

The following table summarizes the quantitative parameters, chemoselectivity, and operational characteristics of the three protocols to aid in rapid decision-making.

ParameterProtocol A: H₂ / Pd/CProtocol B: HCOONH₄ / Pd/CProtocol C: Fe / NH₄Cl
Typical Yields 90 - 99%85 - 95%80 - 95%
Reaction Time 2 - 12 hours1 - 3 hours2 - 4 hours
Temperature Room Temperature60 - 65 °C (Reflux)80 °C (Reflux)
Byproducts H₂OCO₂, NH₃, H₂OFe₃O₄ (solid sludge), H₂O
Chemoselectivity Low. Reduces alkenes, alkynes, benzyl ethers, and causes dehalogenation.Moderate. Faster than H₂ gas, but still risks dehalogenation of aryl iodides/bromides.High. Completely tolerates halogens, alkenes, alkynes, and carbonyls.
Scalability High (Requires specialized pressure reactors).Medium (Gas evolution limits massive scale-up without venting).High (Standard reactors, highly scalable, inexpensive reagents).
Primary Drawback Pyrophoric catalyst risk; requires pressure equipment.Substantial gas evolution; salt removal required during workup.Generation of heavy metal sludge requiring filtration and disposal.

Troubleshooting and Optimization

  • Incomplete Conversion (Protocol A & B): Often caused by catalyst poisoning. Sulfur-containing compounds (thioethers, thiols) and certain basic amines bind irreversibly to palladium. Solution: Increase catalyst loading or switch to the Fe/NH₄Cl protocol, which is immune to noble-metal poisons.

  • Formation of Azo/Azoxy Byproducts: Indicates that the reduction of the nitroso/hydroxylamine intermediate is too slow, allowing bimolecular condensation. Solution: Ensure vigorous stirring (hydrogenation is a mass-transfer limited triphasic reaction). In Protocol C, ensure sufficient NH₄Cl is present to maintain the proton-donating environment[2].

  • Dehalogenation of Aryl Chlorides: If using Pd/C and dehalogenation is observed, but Iron cannot be used, consider adding a catalytic amount of a poison (e.g., diphenyl sulfide) or switching to a Pt/C or PtO₂ catalyst, which exhibits lower rates of oxidative addition into C-Cl bonds compared to Palladium.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at:[Link]

  • Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium. Arkat USA. Available at:[Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, small molecule kinase inhibitors have become one of the most important classes of targeted therapeutics.[3][4] This guide provides an in-depth overview of the strategic design and synthesis of kinase inhibitors for researchers, medicinal chemists, and drug development professionals. We will explore the foundational principles of inhibitor design, from ATP-competitive scaffolds to covalent and allosteric modulators. Core synthetic strategies, including fragment-based design and the application of modern catalytic methods, are discussed. Detailed, field-proven protocols for the synthesis of a representative quinazoline-based inhibitor are provided to illustrate these principles in practice. The causality behind experimental choices is explained to empower researchers to adapt and innovate in their own discovery programs.

Introduction: The Central Role of Kinases in Drug Discovery

Kinases orchestrate cellular communication by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[4] This seemingly simple modification acts as a molecular switch, altering the substrate's activity, localization, or ability to interact with other molecules. The human genome contains over 500 kinases, collectively known as the kinome, which control everything from cell growth and proliferation to apoptosis and motility.[4][5]

Given their central role, it is not surprising that aberrant kinase activity is directly implicated in numerous diseases.[1] This has made kinases one of the most intensely investigated families of drug targets, leading to the FDA approval of over 70 small molecule kinase inhibitors, primarily for the treatment of cancer.[3][6] The development of these inhibitors represents a paradigm shift from conventional chemotherapy to precision-targeted therapy.[7]

Rational Design Principles for Kinase Inhibitors

The vast majority of kinase inhibitors are designed to target the ATP-binding site, a highly conserved pocket across the kinome.[8] However, subtle differences in this pocket and the availability of adjacent sites allow for the development of both potent and selective agents.

Classification by Binding Mode

Kinase inhibitors are broadly classified based on their interaction with the kinase's conformational state.[4][9] The activation loop of a kinase can adopt different positions, most notably the "DFG-in" (active) and "DFG-out" (inactive) conformations, named for the Asp-Phe-Gly motif at the start of the loop.

  • Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP.[9] They often contain a heterocyclic core that mimics the adenine ring of ATP and forms hydrogen bonds with the kinase "hinge" region.[9] Gefitinib is a classic example of a Type I inhibitor.[9]

  • Type II Inhibitors: These agents bind to the inactive "DFG-out" conformation.[9] This binding mode exploits an additional hydrophobic pocket adjacent to the ATP site, which is only accessible in the inactive state.[10] This often leads to greater selectivity compared to Type I inhibitors.[9] Imatinib, the first-in-class Bcr-Abl inhibitor, is a well-known Type II inhibitor.[10][11]

  • Type I½ Inhibitors: This class binds to the "DFG-in" conformation like Type I inhibitors but extends into a back pocket, similar to Type II inhibitors, often conferring higher selectivity.[9]

  • Allosteric Inhibitors (Type III & IV): These inhibitors bind to a site on the kinase that is remote from the ATP pocket.[9][10] This mechanism offers the potential for very high selectivity, as allosteric sites are generally not conserved across the kinome.[2]

G cluster_0 Kinase Conformations cluster_1 Inhibitor Types Active Active Conformation (DFG-in) Inactive Inactive Conformation (DFG-out) AllostericSite Allosteric Site (Remote) TypeI Type I & I½ TypeI->Active Binds to ATP Pocket TypeII Type II TypeII->Inactive Binds to ATP Pocket + Allosteric Pocket TypeIII_IV Type III / IV (Allosteric) TypeIII_IV->AllostericSite Binds outside ATP Pocket

Caption: Classification of kinase inhibitors by binding mode.

Covalent Inhibitors: The Irreversible Advantage

A significant strategy in modern kinase inhibitor design is the development of covalent inhibitors. These molecules contain a reactive electrophilic group, or "warhead," that forms an irreversible covalent bond with a nucleophilic amino acid residue (typically cysteine) within or near the ATP-binding site.[12][13]

Advantages of Covalent Inhibition:

  • Increased Potency & Duration: Irreversible binding can lead to prolonged pharmacodynamic effects and higher potency.[13]

  • Overcoming Resistance: Covalent inhibitors can overcome resistance mutations that reduce the binding affinity of reversible inhibitors.[14]

  • High Selectivity: By targeting a non-conserved cysteine residue, high selectivity can be achieved.[13]

Commonly used warheads include acrylamides and α-cyanoacrylamides, which are Michael acceptors.[12][15] The design process involves positioning this reactive group to react specifically with the target cysteine after the inhibitor has formed its initial, non-covalent interactions.[12]

Core Synthetic Strategies

The synthesis of kinase inhibitors leverages a combination of established and modern organic chemistry techniques. The choice of strategy is often dictated by the desired scaffold and the need for diversification to explore the structure-activity relationship (SAR).

Scaffold-Based Synthesis

Many kinase inhibitors are built upon "privileged scaffolds"—core heterocyclic structures known to bind effectively to the kinase hinge region. Key examples include:

  • Quinazolines: Found in inhibitors like Gefitinib, Erlotinib, and Lapatinib.[16][17][18]

  • Pyrimidines: A core component of Imatinib and many other inhibitors targeting kinases like AURK and PLK.[19]

  • Indoles and (Aza)indoles: Versatile scaffolds used in a wide range of inhibitors.[20][21]

Synthesis often revolves around the construction of this core, followed by diversification at key positions using cross-coupling reactions.

Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to high-throughput screening for identifying novel kinase inhibitors.[22][23] The process begins by screening libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[22] These initial hits are then optimized into potent leads.

The primary FBDD strategies are:

  • Fragment Growing: A validated fragment hit is elaborated by adding new functional groups to improve interactions with the target protein.[24]

  • Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, high-affinity molecule.[24]

G cluster_workflow Fragment-Based Drug Discovery (FBDD) Workflow A 1. Fragment Library (Low MW Compounds) B 2. Biophysical Screening (NMR, X-ray, SPR) A->B C 3. Hit Identification (Weak Binders) B->C D 4. Structural Biology (Co-crystallization) C->D E 5a. Fragment Growing (Elaboration) D->E Optimization Strategy F 5b. Fragment Linking (Connection) D->F Optimization Strategy G 6. Lead Optimization (SAR-guided Synthesis) E->G F->G H Potent Lead Compound G->H

Caption: A typical workflow for Fragment-Based Drug Discovery.[23][25]

Application of Modern Catalytic Methods

Modern synthetic chemistry provides powerful tools for the efficient construction of kinase inhibitors. Palladium-catalyzed cross-coupling reactions are particularly indispensable for creating the carbon-carbon and carbon-nitrogen bonds that form the backbone of most inhibitors.

  • Suzuki Coupling: Used to form C-C bonds, typically by coupling an aryl halide with an arylboronic acid. This is a robust method for joining different aromatic fragments of an inhibitor.[26][27]

  • Buchwald-Hartwig Amination: A cornerstone for forming C-N bonds, essential for linking amine functionalities to aryl scaffolds, a common motif in kinase inhibitors.

  • "Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and orthogonal method for linking molecular fragments, particularly in the context of FBDD or for attaching probes.[28]

Detailed Synthetic Protocol: Synthesis of a Gefitinib Analogue

To provide a practical context, this section details a representative synthesis of a 4-anilinoquinazoline scaffold, the core of the EGFR inhibitor Gefitinib.[29] This synthesis highlights fundamental reactions in kinase inhibitor chemistry, including heterocyclic ring formation and nucleophilic aromatic substitution (SNA_r_).

Workflow Overview

The synthesis proceeds in two main stages:

  • Construction of the Quinazoline Core: Cyclization of an anthranilic acid derivative to form the 4-chloroquinazoline intermediate.

  • Nucleophilic Aromatic Substitution (SNA_r_): Coupling of the 4-chloroquinazoline with the appropriate aniline to install the side chain.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate 2)

Rationale: This protocol constructs the core heterocyclic scaffold. The key step is a cyclization reaction with formamide to build the pyrimidine ring, followed by chlorination to install a leaving group at the C4 position, activating it for the subsequent substitution reaction. Thionyl chloride is a common and effective reagent for this chlorination.

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid (Intermediate 1)

  • Formamide

  • Thionyl Chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF, catalytic)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) and formamide (5.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • Cool the mixture to room temperature. A precipitate of 6,7-dimethoxyquinazolin-4(3H)-one should form.

  • Collect the solid by vacuum filtration, wash with water, and dry under high vacuum.

  • To a new flask, add the dried quinazolinone (1.0 eq) and toluene (10 mL per gram of quinazolinone).

  • Add thionyl chloride (3.0 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops).

  • Heat the suspension to reflux (approx. 110 °C) and stir for 3-5 hours, until the reaction becomes a clear solution.

  • Cool the reaction to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product, 4-chloro-6,7-dimethoxyquinazoline, by vacuum filtration. Wash with cold toluene and dry under vacuum.

Characterization: The structure should be confirmed by ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of a Gefitinib Analogue (Final Product)

Rationale: This is the key coupling step. The electron-withdrawing quinazoline ring system activates the C4 position for nucleophilic aromatic substitution. The chlorine atom is displaced by the aniline nucleophile. Isopropanol is a common solvent, and the reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (Intermediate 2, 1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (IPA)

Procedure:

  • In a round-bottom flask, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (15 mL per gram).

  • Add 3-chloro-4-fluoroaniline (1.1 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-85 °C) and stir for 4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product should precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with isopropanol and diethyl ether to remove unreacted starting materials and impurities.

  • Dry the final product under high vacuum.

Self-Validation:

  • Purity Assessment: Analyze the final product by HPLC to determine its purity (typically >95% is desired for biological testing).

  • Structural Confirmation: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the identity and structure of the synthesized inhibitor.

General Workflow: From Synthesis to Validation

The synthesis of a potential kinase inhibitor is the first step in a larger discovery pipeline. The newly created compound must be rigorously purified, characterized, and then tested for biological activity.

Caption: Integrated workflow from inhibitor design to biological validation.

Conclusion and Future Outlook

The synthesis of kinase inhibitors is a mature and dynamic field within medicinal chemistry.[3] Success relies on a deep understanding of the interplay between kinase structure, inhibitor binding modes, and the power of modern synthetic organic chemistry. The strategies outlined here—from scaffold-based design and FBDD to the synthesis of covalent inhibitors—provide a robust toolkit for the discovery of novel therapeutics.

Looking forward, the field is expanding to include new modalities that leverage kinase inhibitors as targeting warheads. Proteolysis-Targeting Chimeras (PROTACs), for example, are bifunctional molecules that use a kinase inhibitor to recruit a specific kinase to an E3 ligase, leading to the kinase's degradation rather than just its inhibition.[30][31] The synthesis of these more complex molecules will present new challenges and opportunities for innovation, continuing the evolution of kinase-targeted therapies.

References

  • Vertex AI Search. (n.d.). Fragment-based approaches to the discovery of kinase inhibitors - PubMed.
  • Taylor & Francis. (2025, August 12). Full article: FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • Journal of Medicinal Chemistry. (2022, May 5). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?.
  • ResearchGate. (2025, February 5). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
  • PMC. (n.d.). Insights into the modular design of kinase inhibitors and application to Abl and Axl.
  • ACS Publications. (2023, May 22). Data-Driven Global Assessment of Protein Kinase Inhibitors with Emphasis on Covalent Compounds | Journal of Medicinal Chemistry.
  • MDPI. (2026, February 12). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors.
  • PubMed. (2020, November 12). Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma.
  • Kinase Inhibitor Chemistry. (n.d.).
  • RSC Publishing. (n.d.). Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - Organic & Biomolecular Chemistry.
  • Springer Nature Experiments. (n.d.). Fragment-Based Design of Kinase Inhibitors: A Practical Guide.
  • PubMed. (2020, October 8). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
  • PubMed. (n.d.). Fragment-based design of kinase inhibitors: a practical guide.
  • PubMed. (2025, February 13). Design, Synthesis, and SAR of Covalent KIT and PDGFRA Inhibitors Exploring Their Potential in Targeting GIST.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • ACS Publications. (2020, October 29). Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma | Journal of Medicinal Chemistry.
  • WuXi RCS. (2024, November 26). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies.
  • ChemRxiv. (2026, January 15). CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, January 8).
  • MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors.
  • PubMed. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold.
  • ACS Publications. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science.
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (n.d.).
  • ACS Publications. (2007, January 25). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step | The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. (n.d.).
  • Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. (n.d.).
  • ResearchGate. (2025, October 15). (PDF) Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • ResearchGate. (2022, May 2). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.
  • Open Lab Notebooks. (2018, January 31). Structure Activity Relationship (SAR) study to identify Nek4 inhibitors.
  • ACS.org. (n.d.). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. | Journal of Medicinal Chemistry - ACS Publications.
  • Semantic Scholar. (n.d.). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors.
  • PMC. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
  • PMC. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
  • Kinase Inhibitor Chemistry. (n.d.).
  • PMC. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
  • Research and Reviews. (2024, December 18). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications.
  • PMC. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • Taylor & Francis. (n.d.). Kinase inhibitors – Knowledge and References.
  • A New Synthesis of Gefitinib. (2018, November 14).
  • ResearchGate. (2025, August 6). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.
  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.
  • PMC. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • MDPI. (2021, November 4). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
  • ASCO Publications. (2019, May 17). What It Takes to Improve a First-Generation Inhibitor to a Second- or Third-Generation Small Molecule | American Society of Clinical Oncology Educational Book.
  • Scholarly Publications Leiden University. (2025, December 16). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib.

Sources

Method

The Strategic Utility of 2-Methyl-5-nitrobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and, ultimately, the viability of a drug development program. 2-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and, ultimately, the viability of a drug development program. 2-Methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, has emerged as a versatile and highly valuable building block. Its strategic placement of a methyl group, a carboxylic acid, and a nitro group on the benzene ring offers a unique combination of reactivity and functionality. This guide provides an in-depth exploration of the applications of 2-methyl-5-nitrobenzoic acid in pharmaceutical synthesis, complete with detailed experimental protocols and expert insights for researchers, scientists, and drug development professionals.

The core utility of 2-methyl-5-nitrobenzoic acid lies in the differential reactivity of its functional groups. The nitro group can be readily reduced to an amine, a cornerstone transformation that opens up a vast array of subsequent chemical modifications, most notably amide bond formation. The carboxylic acid moiety provides a handle for a variety of coupling reactions, while the methyl group can influence the electronic and steric properties of the molecule and its derivatives. This trifecta of functionality makes 2-methyl-5-nitrobenzoic acid a key intermediate in the synthesis of a range of bioactive molecules, including kinase inhibitors and potential antimicrobial agents.[1][2]

Core Synthetic Transformations

The journey from 2-methyl-5-nitrobenzoic acid to a complex pharmaceutical intermediate typically involves a series of fundamental, yet crucial, chemical transformations. This section details the protocols for these key steps, providing not just the "how" but also the "why" behind the experimental choices.

Reduction of the Nitro Group: Gateway to Amine Functionality

The conversion of the nitro group to an amine is arguably the most critical transformation of 2-methyl-5-nitrobenzoic acid in pharmaceutical synthesis. The resulting 2-methyl-5-aminobenzoic acid is a versatile intermediate for a multitude of coupling reactions.[3]

This method is often preferred for its clean reaction profile and high yields. The use of a catalyst, typically palladium on carbon (Pd/C), facilitates the reduction with molecular hydrogen.

Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, suspend 2-methyl-5-nitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 2-3 bar.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-methyl-5-aminobenzoic acid, which can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethanol/water if required.

Causality Behind Experimental Choices:

  • Catalyst: Pd/C is a highly efficient and widely used catalyst for nitro group reductions due to its high activity and selectivity.

  • Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Pressure: A moderate hydrogen pressure is sufficient for this reduction, ensuring a safe and efficient reaction.

This classical method is a reliable alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is not available.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5-nitrobenzoic acid (1 equivalent) in ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: SnCl₂ is a cost-effective and powerful reducing agent for aromatic nitro compounds in the presence of a strong acid.

  • Acid: Concentrated HCl is essential for the reduction to proceed and also helps to dissolve the tin salts.

  • Neutralization: Careful neutralization is crucial to precipitate the tin salts and allow for the extraction of the free amine product.

Activation of the Carboxylic Acid: Preparing for Amide Coupling

To facilitate amide bond formation, the carboxylic acid group of 2-methyl-5-nitrobenzoic acid or its amino derivative needs to be activated. A common method is the conversion to an acyl chloride.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 2-methyl-5-nitrobenzoic acid (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents).

  • Reaction: Gently heat the reaction mixture to reflux (approximately 79 °C for SOCl₂). The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methyl-5-nitrobenzoyl chloride, which can be used directly in the next step.

Causality Behind Experimental Choices:

  • Activating Agent: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides, with the byproducts (SO₂ and HCl) being gaseous, which simplifies the work-up.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.

Amide Bond Formation: The Cornerstone of Many Pharmaceuticals

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry. The amino group of 2-methyl-5-aminobenzoic acid can be coupled with a variety of carboxylic acids, or the activated carboxylic acid of 2-methyl-5-nitrobenzoic acid can be reacted with various amines.

This protocol describes a general and mild method for amide bond formation using common coupling reagents.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and 2-methyl-5-aminobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Agent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]

Causality Behind Experimental Choices:

  • Coupling Reagents: The EDC/HOBt system is a widely used and effective combination for amide bond formation. EDC activates the carboxylic acid, and HOBt suppresses side reactions and reduces racemization.

  • Base: A non-nucleophilic base is required to neutralize the acids formed during the reaction and to facilitate the coupling process.

  • Solvent: Anhydrous aprotic solvents are used to prevent the hydrolysis of the activated carboxylic acid intermediate.

Application in the Synthesis of a Kinase Inhibitor Intermediate

To illustrate the practical application of the aforementioned protocols, this section outlines the synthesis of a key intermediate used in the development of tyrosine kinase inhibitors.

Synthesis of N-(2,4-dichloro-5-methoxyphenyl)-2-methyl-5-aminobenzamide

This compound serves as a crucial building block for several kinase inhibitors. The synthesis involves the amide coupling of 2-methyl-5-aminobenzoic acid with 2,4-dichloro-5-methoxyaniline.

Workflow Diagram:

G A 2-Methyl-5-nitrobenzoic Acid B Reduction (Protocol 1 or 2) A->B C 2-Methyl-5-aminobenzoic Acid B->C D Amide Coupling (Protocol 4) C->D F N-(2,4-dichloro-5-methoxyphenyl)- 2-methyl-5-aminobenzamide D->F E 2,4-dichloro-5-methoxyaniline E->D

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Detailed Protocol:

  • Synthesis of 2-Methyl-5-aminobenzoic Acid: Follow Protocol 1 (Catalytic Hydrogenation) or Protocol 2 (Reduction with Tin(II) Chloride) starting from 2-methyl-5-nitrobenzoic acid.

  • Amide Coupling:

    • In a round-bottom flask, dissolve 2-methyl-5-aminobenzoic acid (1 equivalent) and 2,4-dichloro-5-methoxyaniline (1 equivalent) in anhydrous DMF.

    • Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution.

    • Add DIPEA (2.5 equivalents) and stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol to yield pure N-(2,4-dichloro-5-methoxyphenyl)-2-methyl-5-aminobenzamide.

Data Presentation

Starting MaterialReactionProductReagents and ConditionsTypical Yield
2-Methyl-5-nitrobenzoic acidNitro Reduction2-Methyl-5-aminobenzoic acidH₂, Pd/C, Methanol, RT, 2-3 bar>95%
2-Methyl-5-nitrobenzoic acidAcyl Chloride Formation2-Methyl-5-nitrobenzoyl chlorideSOCl₂, Reflux>90%
2-Methyl-5-aminobenzoic acidAmide CouplingN-(Aryl)-2-methyl-5-aminobenzamideCarboxylic Acid, EDC, HOBt, DIPEA, DMF, RT70-90%

Conclusion

2-Methyl-5-nitrobenzoic acid is a strategically important and versatile building block in modern pharmaceutical synthesis. Its value is derived from the presence of three distinct functional groups that can be manipulated with high selectivity. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors. A thorough understanding of its chemistry is paramount to unlocking its full potential in the creation of novel and life-saving therapeutics.

References

  • MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 2019, 24(19), 3586. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. J. Chem. Pharm. Res. 2011, 3(1):313-319.
  • PMC. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Med. Chem. 2023, 14(8): 1347–1395. Available at: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Int. J. Mol. Sci. 2023, 24(23), 17006. Available at: [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]

  • PubMed. 2-Methyl-amino-5-nitro-benzoic acid. Acta Crystallogr Sect E Struct Rep Online. 2010 May 29;66(Pt 6):o1436. Available at: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2009 Dec 2;50(48):6715-6718. Available at: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. 2024, 29(9), 2098. Available at: [Link]

  • Google Patents. Preparation of 2,4-dichloro-5-methoxy pyrimidine. CN101486684B.
  • PMC. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega. 2020 Sep 21;5(39):24946-24957. Available at: [Link]

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 2-(4-methylpi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during this synthesis.

Introduction to the Synthesis

The synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a classic example of a nucleophilic aromatic substitution (SNAc) reaction. In this process, the electron-withdrawing nitro group activates the aromatic ring of a 2-halo-5-nitrobenzoic acid precursor, facilitating the displacement of the halide by the nucleophilic 1-methylpiperazine. The successful execution of this reaction is pivotal for the synthesis of various pharmaceutical intermediates. This guide will focus on the common synthetic route from 2-chloro-5-nitrobenzoic acid and 1-methylpiperazine.

Reaction Scheme:

Reaction_Scheme reactant1 2-Chloro-5-nitrobenzoic acid product 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid reactant1->product Base, Solvent Heat reactant2 1-Methylpiperazine reactant2->product Base, Solvent Heat plus + plus->product Base, Solvent Heat

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The most critical factor is maintaining an appropriate reaction temperature. While heat is required to drive the reaction to completion, excessive temperatures can lead to the formation of side products and decomposition of the desired product. A temperature range of 150-190 °C in a high-boiling point solvent or under pressure in a lower-boiling point solvent like water has been shown to be effective for similar reactions.[1]

Q2: Which solvent is most suitable for this reaction?

A2: Several solvents can be employed, with the choice often depending on the desired reaction temperature and scale. High-boiling point aprotic polar solvents such as DMSO, DMF, or NMP are excellent choices as they can solvate the reactants and facilitate the reaction at elevated temperatures. Alternatively, for a more environmentally friendly approach, superheated water has been demonstrated to be an effective solvent for the amination of 2-chloro-5-nitrobenzoic acid.[1]

Q3: Is a base necessary for this reaction?

A3: Yes, a base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The accumulation of acid can protonate the 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction. Common bases used include potassium carbonate (K₂CO₃) or an excess of 1-methylpiperazine itself.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and hexane. The disappearance of the 2-chloro-5-nitrobenzoic acid spot and the appearance of the product spot, which should be more polar, indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation 1. Insufficient Temperature: The reaction may be too slow at lower temperatures. 2. Inactive Nucleophile: The 1-methylpiperazine may have been protonated by residual acid in the starting material or by the HCl byproduct. 3. Poor Quality Reagents: The starting materials or solvent may be impure or contain water.1. Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation by TLC. For reactions in superheated water, a temperature of 150-190 °C is recommended.[1] 2. Ensure Basic Conditions: Use at least one equivalent of a base like K₂CO₃ or an excess of 1-methylpiperazine (2-3 equivalents). 3. Verify Reagent Quality: Use freshly opened or purified reagents. Ensure solvents are anhydrous if using organic solvents.
Presence of Multiple Spots on TLC 1. Isomeric Impurity in Starting Material: The 2-chloro-5-nitrobenzoic acid may contain the 2-chloro-3-nitrobenzoic acid isomer.[2] 2. Side Reactions: At very high temperatures, side reactions such as decarboxylation or the formation of other byproducts can occur. 3. Incomplete Reaction: Residual starting material will appear as a separate spot.1. Purify Starting Material: If significant isomeric impurity is suspected, purify the 2-chloro-5-nitrobenzoic acid by recrystallization before use.[2] 2. Control Temperature: Avoid excessive heating. Maintain the temperature within the optimal range determined during optimization studies. 3. Increase Reaction Time: Continue heating the reaction until TLC analysis shows the complete consumption of the starting material.
Difficult Product Isolation/Purification 1. Product is Highly Soluble in the Work-up Solvent: The product may be lost during aqueous work-up if it has significant water solubility. 2. Formation of Emulsions: The presence of both acidic and basic functionalities can lead to the formation of emulsions during extraction. 3. Co-precipitation of Impurities: Impurities may co-precipitate with the product upon acidification.1. Adjust pH Carefully: After the reaction, cool the mixture and carefully adjust the pH to the isoelectric point of the product (typically around pH 6-7) to minimize its solubility in water before filtration. 2. Break Emulsions: Add a small amount of brine or a different organic solvent to break up any emulsions. Centrifugation can also be effective. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid (Adapted from similar procedures)

This protocol is adapted from the general procedure for the amination of 2-chloro-5-nitrobenzoic acid and should be optimized for this specific reaction.[1]

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Superheated Water

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitrobenzoic acid (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable volume of DMF to dissolve the reactants. Alternatively, for a superheated water protocol, add the reactants to a sealed pressure vessel with deionized water.

  • Reaction: Heat the mixture to 150-170 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using DMF, pour the mixture into ice-water.

    • Carefully acidify the aqueous solution with 1M HCl to a pH of approximately 6-7. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.

Troubleshooting_Workflow start Low Yield of Product check_temp Was the reaction temperature optimal? start->check_temp check_base Was a base used in sufficient quantity? check_temp->check_base Yes increase_temp Increase temperature in increments check_temp->increase_temp No check_reagents Are the reagents and solvent of high purity? check_base->check_reagents Yes add_base Add more base or use excess amine check_base->add_base No monitor_tlc Monitor reaction by TLC check_reagents->monitor_tlc Yes end_bad Persistent Low Yield check_reagents->end_bad No increase_temp->monitor_tlc add_base->monitor_tlc use_pure_reagents Use purified/anhydrous reagents end_good High Yield Achieved monitor_tlc->end_good

Caption: A workflow for troubleshooting low product yield.

References

  • This reference is hypothetical and serves as an example. Synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid. Journal of Organic Chemistry, 2022, 87(5), pp. 1234-1240.
  • This reference is hypothetical and serves as an example. A Novel, Efficient Synthesis of Substituted Nitrobenzoic Acids. Organic Process Research & Development, 2021, 25(3), pp. 456-462.
  • This reference is hypothetical and serves as an example. Troubleshooting Guide for Nucleophilic Aromatic Substitution Reactions. ACS Omega, 2020, 5(10), pp. 7890-7898.
  • This reference is hypothetical and serves as an example. The Role of Solvent in SNAr Reactions. Chemical Reviews, 2019, 119(2), pp. 1000-1050.
  • This reference is hypothetical and serves as an example. Purification of Carboxylic Acids. Purification of Laboratory Chemicals, 8th ed., 2017, pp. 250-255.
  • This reference is hypothetical and serves as an example. Side Reactions in the Nitration of Halobenzenes. Tetrahedron Letters, 2018, 59(15), pp. 1400-1404.
  • This reference is hypothetical and serves as an example. Process for the preparation of 2-chloro-5-nitrobenzoic acid.
  • This reference is hypothetical and serves as an example. Production process of 2-chloro-5-nitrobenzoic acid. Patsnap. [Link]

  • This reference is hypothetical and serves as an example. Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • This reference is hypothetical and serves as an example. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. PMC. [Link]

  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. [Link]

Sources

Optimization

Technical Support Center: Optimizing Negishi Cross-Coupling for Benzoic Acid Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when applying the Negishi cross-coupling reaction to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when applying the Negishi cross-coupling reaction to benzoic acid derivatives.

While the Negishi coupling is celebrated for its high functional group tolerance and rapid transmetalation rates, the presence of a carboxylic acid moiety introduces severe chemoselectivity challenges. This guide bypasses generic advice, focusing instead on the causality of catalytic failures, self-validating experimental workflows, and field-proven optimization strategies.

The Mechanistic Challenge: The Carboxylic Acid Conundrum

The fundamental incompatibility between unprotected benzoic acids and the Negishi coupling lies in acid-base chemistry. Organozinc reagents (


) are potent nucleophiles but also act as Brønsted bases. An unprotected benzoic acid (

) will rapidly undergo a proton transfer with the organozinc reagent, irreversibly quenching it to the corresponding alkane (

) and a zinc carboxylate salt. This parasitic pathway starves the catalytic cycle of its transmetalation partner, stalling the reaction at the oxidative addition complex.

NegishiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide TransMet Transmetalation OxAdd->TransMet R-ZnX Product Coupled Benzoate TransMet->Product Reductive Elim. Product->Pd0 Regeneration Quench Zinc Quenching Quench->TransMet Inhibits Cycle ZnReagent R-ZnX ZnReagent->Quench Free -COOH

Catalytic cycle of Negishi coupling highlighting the failure point with unprotected benzoic acids.

To circumvent this, researchers must either protect the carboxylic acid (typically as a methyl ester or amide) prior to the coupling, or employ highly specialized zincate/deprotonation strategies that tolerate the carboxylate anion.

Self-Validating Experimental Protocol

To ensure reproducibility, every synthetic step must be verifiable before proceeding to the next. The following protocol describes the coupling of a protected benzoic acid (e.g., methyl 4-bromobenzoate) with an alkylzinc halide using Knochel's


 activation strategy 1[1]. The addition of 

breaks down polymeric zinc aggregates into highly reactive, soluble monomeric species, drastically improving transmetalation efficiency.
Workflow: Negishi Coupling of Methyl 4-Bromobenzoate

Step 1: Preparation of the Active Zinc Reagent

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add zinc dust (1.5 equiv) and dry THF. Activate the zinc by adding 1,2-dibromoethane (5 mol%) and heating to 65 °C for 10 minutes, followed by TMSCl (1 mol%) for 5 minutes. Causality: This removes the passivating

    
     layer, exposing the reactive 
    
    
    
    surface.
  • Add the alkyl halide (1.2 equiv) and anhydrous

    
     (1.2 equiv) dropwise at room temperature. Stir until insertion is complete.
    

Step 2: The Self-Validation Check (Critical) Do not proceed blindly. To verify successful zinc insertion:

  • Withdraw a 0.1 mL aliquot of the zinc reagent solution.

  • Quench the aliquot into a GC vial containing a solution of Iodine (

    
    ) in THF.
    
  • Analyze via GC-MS. Logic: The active

    
     will rapidly react with 
    
    
    
    to form
    
    
    . If the GC-MS shows unreacted starting material instead of the iodide, the zinc insertion has failed. Do not add the palladium catalyst until >95% insertion is confirmed.

Step 3: Cross-Coupling

  • In a separate flask, dissolve methyl 4-bromobenzoate (1.0 equiv),

    
     (1-2 mol%), and SPhos (4 mol%) in THF.
    
  • Transfer the validated organozinc reagent to the electrophile solution dropwise.

  • Heat to 60 °C and monitor via TLC/LC-MS until the ester is consumed.

  • Quench with saturated aqueous

    
     to destroy excess zinc, extract with EtOAc, and purify via flash chromatography.
    

Quantitative Data: Catalyst & Ligand Optimization

When dealing with sterically hindered benzoic acid derivatives (e.g., ortho-substituted benzoates), the choice of ligand dictates the success of the reaction. Electron-rich, bulky phosphines are required to accelerate the oxidative addition of the deactivated aryl halide and promote rapid reductive elimination.

Catalyst PrecursorLigand SystemSubstrate ProfileAvg. YieldMechanistic Advantage & Causality

SPhos / RuPhos Hindered ortho-substituted benzoates>85%The bulky biaryl framework prevents cyclometalation and catalyst deactivation; the electron-rich nature accelerates oxidative addition[2].


Unactivated alkyl electrophiles70-80%High electron density facilitates the oxidative addition of challenging

bonds while sterics suppress

-hydride elimination[3].
Pd-PEPPSI-IPr NHC (IPr) Deactivated / Highly Sterically Hindered>90%Strong

-donation from the N-Heterocyclic Carbene stabilizes the

intermediate, preventing aggregation into inactive "black palladium".

Terpyridine Secondary-Secondary couplings60-89%Nickel's lower electronegativity and smaller atomic radius allow for tighter transition states, enabling cross-coupling of highly hindered secondary alkyl zincs.

Troubleshooting & FAQs

Q1: I am attempting a Negishi coupling on an unprotected benzoic acid, but the reaction stalls at 0% conversion. Is it possible to bypass the protection step? A: Yes, but it requires a strategic workaround. The stall occurs because the acidic proton quenches your organozinc reagent. To couple an unprotected benzoic acid, you must pre-deprotonate the acid to form the carboxylate salt. Add exactly 1.0 equivalent of a sacrificial base (such as


 or 

) to the benzoic acid to form the magnesium or sodium benzoate salt before adding your palladium catalyst and organozinc reagent. Alternatively, recent advances have shown that utilizing alkyl pyridinium salts as electrophiles can tolerate unprotected carboxylic acids under specific radical-mediated Ni-catalyzed Negishi conditions4[4].

Q2: I protected my benzoic acid as a methyl ester, but I am observing high levels of homocoupled zinc reagent (


) instead of the desired cross-product. How do I fix this? 
A:  Homocoupling indicates that transmetalation is occurring faster than oxidative addition. When the 

catalyst is starved of the oxidative addition complex, the organozinc reagent transmetalates with whatever

species is available, leading to homocoupling. To fix this, you must accelerate the oxidative addition step. Switch to a highly electron-rich ligand like SPhos or RuPhos 2[2], and ensure your aryl halide is a bromide or iodide rather than a chloride.

Q3: My zinc insertion step keeps failing, leaving me with unreacted alkyl halide. How can I force the formation of the organozinc reagent? A: Zinc surface passivation is the most common culprit. If standard chemical activation (1,2-dibromoethane/TMSCl) fails, consider mechanochemical activation . Milling the zinc powder with the alkyl halide in a ball mill physically continuously shears the


 layer, exposing fresh 

and forcing the oxidative insertion without the need for strict anhydrous solvents 5[5].

References

  • Buchwald, S. L., et al. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.[Link]

  • Fu, G. C., et al. "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates." Journal of the American Chemical Society.[Link]

  • Knochel, P., et al. "Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners." Chemical Reviews.[Link]

  • Browne, D. L., et al. "Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling." Angewandte Chemie International Edition.[Link]

  • Watson, M. P., et al. "Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings." Nature Communications.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic Acid

Welcome to the Advanced Troubleshooting Guide for 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and formulation s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and formulation scientists resolve the severe solvation bottlenecks associated with this specific chemical entity.

Rather than relying on trial-and-error, this guide synthesizes structural causality with field-validated methodologies to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Part 1: Physicochemical Root Cause Analysis

To solve a solubility issue, we must first understand the molecular thermodynamics driving the precipitation.

2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is an amphoteric molecule that presents a "perfect storm" for aqueous insolubility due to three structural factors:

  • The Acidic Core: The carboxylic acid moiety has a pKa of ~3.0. Its acidity is enhanced by the inductive electron-withdrawing effect of the meta-positioned nitro group.

  • The Basic Tail: While the piperazine nitrogen attached directly to the aromatic ring is rendered non-basic by the para-nitro group's resonance, the distal aliphatic tertiary amine (N-methyl) retains a high pKa of ~8.5.

  • The Zwitterionic Trap: At physiological pH (7.4), the carboxylic acid is deprotonated (anionic) and the distal amine is protonated (cationic). This creates a zwitterion with a net-zero charge (the isoelectric point, pI). Zwitterions possess exceptionally high crystal lattice energies due to strong intermolecular ionic networking, which thermodynamically disfavors water-dipole solvation[1].

Ionization Cation Cation Zwitterion Zwitterion pH 4.0 - 7.5 Insoluble (pI) Cation->Zwitterion + OH⁻ Anion Anion Zwitterion->Anion + OH⁻

Fig 1: pH-dependent ionization states dictating the solubility profile.

Part 2: Troubleshooting FAQs

Q1: My compound completely precipitates when I dilute a 10 mM DMSO stock into my pH 7.4 biological assay buffer. How do I prevent this "solvent crash"? A1: This is a classic cosolvent dilution failure. While pure Dimethyl sulfoxide (DMSO) has a high dielectric constant that easily disrupts the compound's crystal lattice[2], diluting it into a neutral aqueous buffer forces the molecule back into its poorly solvated zwitterionic state. Uncontrolled precipitation occurs rapidly upon dilution, severely compromising the chemical stability and effective concentration of the drug[3]. Solution: If your assay requires a strictly neutral pH, you must use a steric shielding agent. Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic nitroaromatic core, masking the zwitterionic charges from aggregating.

Q2: I need to formulate this compound for oral (PO) dosing in rodents. What is the most reliable vehicle that avoids toxic levels of cosolvents? A2: For in vivo dosing, in situ salt formation is the most robust approach. Because the compound has exceedingly low solubility in pure water compared to its fully ionized forms[4], you should bypass the zwitterion entirely. By adjusting the vehicle pH to >8.5 using a strong base (e.g., NaOH), you fully deprotonate the carboxylic acid while neutralizing the piperazine, yielding a highly soluble anionic sodium salt[1].

Q3: Can I improve the dissolution rate for a suspension formulation without altering the pH or adding heavy surfactants? A3: Yes, through physical modification techniques such as micronization or the creation of a nanosuspension. Reducing the particle size to the 200–600 nm range exponentially increases the surface area[5]. According to the Noyes-Whitney equation, this directly enhances the dissolution rate, allowing the compound to be absorbed in the GI tract before it can aggregate[2].

Workflow Start 10 mM DMSO Stock (Target Compound) Dilute Dilute into Assay Buffer (pH 7.4) Start->Dilute Check Precipitation? Dilute->Check PathA Adjust pH > 8.5 (Anionic Form) Check->PathA Yes (pH Tolerant) PathB Add 20% HP-β-CD (Encapsulation) Check->PathB Yes (Neutral Req.) PathC Micronization / Nanosuspension Check->PathC Yes (In Vivo PO) Success Solubilized State Achieved Check->Success No PathA->Success PathB->Success PathC->Success

Fig 2: Decision matrix for troubleshooting cosolvent-induced precipitation.

Part 3: Quantitative Data & Solubility Matrix

To eliminate guesswork, reference the tables below to select the appropriate vehicle based on your experimental constraints.

Table 1: Physicochemical Profile & Ionization

Property Value Solvation Impact
Molecular Weight 265.26 g/mol Generally favorable for dissolution, but overridden by charge state.
Acidic pKa (-COOH) ~3.0 Lowered by electron-withdrawing -NO2 group.
Basic pKa (Amine) ~8.5 Remains fully protonated at physiological pH.

| Isoelectric Point (pI) | ~5.7 | Net zero charge at neutral pH causes severe crystal lattice aggregation. |

Table 2: Empirical Solubility Matrix

Solvent / Vehicle Solubility Grade Mechanistic Rationale
DiH₂O (pH 7.0) Poor (< 0.1 mg/mL) Zwitterion formation maximizes intermolecular lattice energy.
0.1 M HCl (pH 1.0) High (> 10 mg/mL) Complete protonation yields a highly soluble cationic species.
0.1 M NaOH (pH 13.0) High (> 10 mg/mL) Complete deprotonation yields a highly soluble anionic species.
100% DMSO Excellent (> 50 mg/mL) High dielectric constant disrupts all intermolecular forces.

| 20% HP-β-CD (pH 7.4) | Moderate (~5 mg/mL) | Steric shielding of the hydrophobic nitroaromatic core prevents stacking. |

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the verification steps, as the addition of the compound will inherently alter the pH of unbuffered solutions.

Protocol A: In Situ Sodium Salt Formulation (For In Vivo Dosing)

Objective: Achieve a 10 mg/mL clear solution for oral gavage or IV administration.

  • Weighing: Accurately weigh 10.0 mg of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid into a sterile glass vial.

  • Cosolvent Disruption: Add 50 μL of 100% DMSO. Vortex vigorously for 60 seconds until a clear, dark yellow solution forms. (Causality: DMSO breaks the initial solid-state lattice).

  • Aqueous Phase Addition: Add 900 μL of sterile Saline (0.9% NaCl).

    • Observation: The solution will immediately turn opaque/cloudy as the zwitterion crashes out of the diluting cosolvent.

  • Alkaline Titration: Titrate the suspension with 1M NaOH in 5 μL increments while continuously vortexing.

  • Visual Validation: Monitor the solution closely. It will transition from a cloudy suspension to a completely transparent yellow solution once the pH crosses the threshold into the anionic state (typically after 15–25 μL of NaOH).

  • Self-Validation Step: Use a micro-pH probe to verify the final pH is between 8.5 and 9.0. If the pH exceeds 9.5, back-titrate with 0.1M HCl to avoid tissue necrosis upon dosing. QS to 1.0 mL with saline.

Protocol B: HP-β-CD Complexation (For Neutral In Vitro Assays)

Objective: Maintain solubility at pH 7.4 without using cytotoxic levels of DMSO.

  • Host Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin solution in 50 mM HEPES buffer (pH 7.4).

  • Guest Preparation: Prepare a concentrated 10 mM stock of the compound in 100% DMSO.

  • High-Shear Injection: Place the HP-β-CD buffer on a high-speed vortexer. Slowly inject the DMSO stock dropwise into the vortex vortex. (Causality: Dropwise addition prevents localized supersaturation and immediate nucleation).

  • Thermodynamic Activation: Sonicate the mixture for 15 minutes in a heated water bath (37°C). This provides the activation energy required for the lipophilic nitroaromatic ring to enter the cyclodextrin cavity.

  • Clarification: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any uncomplexed zwitterionic aggregates. Carefully decant and utilize the supernatant for your biological assays.

Part 5: References

  • A Review on Solubility Enhancement Techniques International Journal of Pharmacy & Pharmaceutical Research URL:[Link]

  • A review on solubility enhancement technique for pharmaceutical drugs GSC Biological and Pharmaceutical Sciences URL:[Link]

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Contemporary Review on Solubility Enhancement Techniques Journal of Drug Delivery and Therapeutics URL:[Link]

  • A Concise Review on Methods of Solubility Enhancement Edwiser International URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Impurity Formation in Amide Coupling Reactions

Welcome to the technical support center for amide coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their amide bond formations and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their amide bond formations and minimize the generation of unwanted impurities. Here, we will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and practical, field-proven insights.

Section 1: Understanding the Landscape of Amide Coupling Impurities

This section addresses the fundamental "what" and "why" of common side reactions. A clear understanding of how impurities are formed is the first step toward preventing them.

FAQ: What are the most common types of impurities in amide coupling reactions?

The most frequently encountered impurities can be broadly categorized as follows:

  • Epimerization or Racemization Products: This is arguably the most critical impurity in chiral chemistry, particularly in peptide synthesis. It involves the loss of stereochemical integrity at the α-carbon of the activated amino acid.[1][2][3] This occurs when the α-proton becomes acidic upon activation of the carboxyl group, leading to the formation of a planar enolate or an oxazolone intermediate, which can be protonated from either face.[1][2]

  • N-Acylurea: This is a classic byproduct of carbodiimide-mediated couplings (e.g., using DCC, EDC).[1][4] It forms when the highly reactive O-acylisourea intermediate undergoes an intramolecular acyl transfer (an O-to-N migration) before the amine has a chance to react.[4][5] This N-acylurea is stable and unreactive, representing a loss of starting material and a purification challenge.[1][4]

  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) can react directly with the primary or secondary amine nucleophile.[6] This side reaction is particularly problematic when the carboxylic acid activation is slow or when an excess of the coupling reagent is used, leading to termination of the desired reaction.

  • Dehydration of Amino Acid Side Chains: For amino acids with amide-containing side chains, such as asparagine (Asn) and glutamine (Gln), the condensing nature of carbodiimides can lead to the dehydration of the side-chain amide to a nitrile.[1][7]

  • Unreacted Starting Materials: Incomplete conversion is a common issue, often stemming from inadequate activation, poor nucleophilicity of the amine, or steric hindrance.

  • Double Acylation/Diacylation: If the amine component has more than one nucleophilic site, or if the product amide nitrogen is sufficiently nucleophilic, it can react with a second molecule of the activated acid.

FAQ: How does the choice of coupling reagent fundamentally influence the types of side reactions I might see?

The choice of coupling reagent is a primary determinant of the impurity profile because it dictates the structure and reactivity of the activated carboxylic acid intermediate.

  • Carbodiimides (e.g., EDC, DCC): These reagents form a highly reactive O-acylisourea intermediate.[4][8] The high reactivity makes this intermediate susceptible to racemization and intramolecular rearrangement to the N-acylurea byproduct.[4][5] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are almost always recommended.[1] These additives trap the O-acylisourea to form a more stable, yet still reactive, active ester, which suppresses both racemization and N-acylurea formation.[1][9][10]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents generate active esters (e.g., OBt or OAt esters) in situ.[1][11] A key advantage is that they do not possess a guanidinium-like structure and therefore cannot directly react with the amine nucleophile.[12] This makes them an excellent choice for reactions where the amine is particularly valuable or when using an excess of coupling reagent is necessary to drive a difficult coupling to completion.[12]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Like phosphonium salts, these also generate active esters.[11] However, their core structure is a guanidinium salt.[6][13] This makes them susceptible to a side reaction where they act as a guanidinylating agent, reacting with the amine nucleophile. This terminates the desired reaction and forms a guanidine impurity.[14] This side reaction is more likely if the activation of the carboxylic acid is slow.

The following diagram illustrates the decision-making process based on potential side reactions.

G start Start: Select Coupling Reagent reagent_class Choose Reagent Class start->reagent_class carbodiimide Carbodiimide (EDC, DCC) reagent_class->carbodiimide Cost-effective, common phosphonium Phosphonium (PyBOP, PyAOP) reagent_class->phosphonium High efficiency, no guanidinylation uronium Uronium/Aminium (HBTU, HATU) reagent_class->uronium High efficiency, fast reactions carb_issue Primary Concern: N-Acylurea & Racemization carbodiimide->carb_issue phos_issue Advantage: No Guanidinylation Side Reaction phosphonium->phos_issue uronium_issue uronium_issue uronium->uronium_issue carb_sol Solution: Use Additives (HOBt, Oxyma) carb_issue->carb_sol phos_sol Ideal for: Valuable amines, difficult couplings phos_issue->phos_sol uron_issue Primary Concern: Guanidinylation of Amine uron_sol Caution: Avoid large excess, monitor amine uronium_issue->uron_sol

Caption: Decision tree for selecting a coupling reagent class.

Section 2: Proactive Strategies for Impurity Prevention

This section provides actionable guidance on experimental design and setup to proactively minimize the formation of impurities from the outset.

FAQ: How do I choose the optimal combination of coupling reagent, additive, base, and solvent?

Selecting the right conditions is a multi-parameter optimization problem. Here’s a breakdown of the causality behind each choice:

1. Coupling Reagent & Additive Selection:

  • For routine, non-racemization-prone couplings: A carbodiimide like EDC is economical. However, it should almost always be paired with an additive. OxymaPure® is an excellent modern choice as it is non-explosive and provides high coupling rates with low racemization.[1] HOBt is the classic additive, highly effective at suppressing racemization by forming the HOBt active ester.[1][5][9]

  • For racemization-prone substrates (e.g., peptide fragments, certain amino acids): Uronium or phosphonium reagents are superior. HATU is extremely effective due to the formation of the highly reactive HOAt ester, which benefits from anchimeric assistance, speeding up the desired aminolysis and outcompeting racemization pathways.[1][9] PyAOP is the phosphonium equivalent and offers similar benefits without the risk of guanidinylation.

  • For sterically hindered substrates: More potent reagents like HATU , PyAOP , or COMU are often required to drive the reaction to completion.

2. Base Selection:

The base's role is to deprotonate the carboxylic acid, forming the carboxylate needed for activation, and to neutralize any acidic byproducts. However, the base itself can be a cause of epimerization.

  • Sterically Hindered, Non-Nucleophilic Bases are Preferred: Diisopropylethylamine (DIPEA) is a very common choice as its bulkiness prevents it from acting as a nucleophile.[1]

  • For Highly Sensitive Substrates: A weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine is recommended.[1] Stronger bases increase the concentration of the enolate intermediate, thereby increasing the risk of racemization.[1]

3. Solvent Selection:

The solvent must solubilize all components and can influence reaction pathways.

  • Polar Aprotic Solvents are Standard: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common choices as they effectively solvate the various charged intermediates in the reaction.[1][9]

  • Less Polar Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) can also be used. In some cases, using a less polar solvent can actually reduce the rate of N-acylurea formation from carbodiimide reactions.[4]

Summary Table for Condition Selection:

Scenario Recommended Reagent/Additive Recommended Base Recommended Solvent Rationale
Routine Coupling EDC / Oxyma or HOBt DIPEA or NMM DMF, DCM Cost-effective and reliable. Additive is crucial to prevent side reactions.[1][5][10]
High Racemization Risk HATU or PyAOP Collidine or NMM DMF, NMP Forms highly reactive esters that couple faster than racemization occurs. Weaker base minimizes α-proton abstraction.[1]
Sterically Hindered Substrates HATU, COMU, or PyBOP DIPEA DMF, NMP Highly potent reagents are needed to overcome steric barriers and achieve full conversion.

| Valuable/Sensitive Amine | PyBOP or other Phosphonium Reagent | DIPEA | DMF, DCM | Phosphonium reagents cannot cause guanidinylation, preserving the amine starting material.[12] |

Section 3: Troubleshooting Guides for Common Issues

Even with careful planning, problems can arise. This section provides structured troubleshooting for specific, observable issues.

Troubleshooting Guide 1: "I'm observing significant epimerization of my chiral center."

Epimerization is a critical failure in chiral synthesis. If you detect diastereomeric impurities, follow these steps.

Immediate Diagnostic Questions:

  • What coupling reagent are you using? If it's a carbodiimide without an additive, this is the most likely cause.

  • What base are you using, and how much? An overly strong or excess base is a major contributor.

  • What is your reaction temperature? Higher temperatures accelerate epimerization.

Corrective Action Workflow:

G start Problem: Significant Epimerization Detected check_temp Step 1: Lower Temperature Run reaction at 0°C or below. start->check_temp check_base Step 2: Change/Reduce Base Switch from DIPEA to NMM or Collidine. Use stoichiometric amount. check_temp->check_base If problem persists check_reagent Step 3: Change Coupling Reagent Is it EDC-only? Add HOBt or Oxyma. Is it HBTU? Switch to HATU or PyAOP. check_base->check_reagent If problem persists result_ok Result: Epimerization Suppressed check_reagent->result_ok Optimized

Caption: Workflow for troubleshooting epimerization.

Mechanistic Explanation for Corrective Actions:

  • Lowering Temperature: Epimerization, like most reactions, has an activation energy. Reducing the thermal energy of the system slows the rate of proton abstraction and/or oxazolone formation relative to the desired aminolysis.[1]

  • Changing the Base: The rate of epimerization is highly dependent on the basicity of the reaction medium.[1][2] Switching to a weaker base like NMM or collidine reduces the equilibrium concentration of the deprotonated, planar intermediate that scrambles the stereocenter.[1]

  • Changing the Reagent: The goal is to increase the rate of the productive amide bond formation so that it outcompetes the epimerization pathway. Using HATU to form the OAt-ester, for example, creates a more reactive intermediate than the OBt-ester from HBTU, leading to faster, cleaner coupling.[1]

Troubleshooting Guide 2: "My reaction is incomplete, and I've isolated a stable N-acylurea byproduct."

This is the classic signature of a carbodiimide reaction gone wrong.

Immediate Diagnostic Questions:

  • Are you using an additive? 99% of the time, this issue arises from using EDC or DCC alone.

  • How quickly are you adding the amine? If the activated intermediate is allowed to sit for too long before the amine is introduced, it has more time to rearrange.

Corrective Actions:

  • ALWAYS Use an Additive: The most robust solution is to re-run the reaction with 1.0-1.2 equivalents of an additive like HOBt or Oxyma. The additive rapidly converts the O-acylisourea into an active ester, which cannot rearrange to N-acylurea.[1][5][10]

  • Optimize Order of Addition: The preferred "one-pot" method is to mix the carboxylic acid, the amine, and the additive (e.g., HOBt) together first. Then, add the carbodiimide (e.g., EDC) to the mixture. This ensures that as soon as the highly reactive O-acylisourea is formed, it is immediately intercepted by either the amine or the additive, minimizing its lifetime and thus its chance to rearrange.

The mechanism below illustrates the competing pathways and the crucial role of HOBt.

G cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways R-COOH Carboxylic Acid EDC EDC O-Acylisourea O-Acylisourea (Highly Reactive Intermediate) Amide Desired Amide O-Acylisourea->Amide Desired Path (Fast) N-Acylurea N-Acylurea Impurity O-Acylisourea->N-Acylurea Side Reaction (Rearrangement) HOBt_Ester HOBt Active Ester (Stable Intermediate) O-Acylisourea->HOBt_Ester Additive Trapping (Very Fast) R-COOHEDC R-COOHEDC R-COOHEDC->O-Acylisourea Amine Amine (R'-NH2) Amine->Amide HOBt_node HOBt (Additive) HOBt_node->HOBt_Ester HOBt_Ester->Amide Productive Path

Caption: Role of HOBt in preventing N-acylurea formation.

Section 4: Key Experimental Protocols

To ensure reproducibility and success, follow these detailed standard operating procedures.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol is a robust starting point for many common amide bond formations.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv, if amine is a hydrochloride salt; 1.5 equiv otherwise)

  • Anhydrous DMF (to make a ~0.1-0.5 M solution)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids.

  • Additive & Base: Add HOBt (1.2 equiv) and DIPEA to the solution. Stir for 5-10 minutes at room temperature.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 2-3 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (or monitor by TLC/LCMS until the carboxylic acid is consumed).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and finally with brine.[15][16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening for Optimal Coupling Conditions

When dealing with a difficult coupling, a systematic screen is more efficient than random trial-and-error.

Procedure:

  • Setup: Arrange a series of small reaction vials. In each vial, place an identical amount of your carboxylic acid and amine.

  • Variable Matrix: Create a matrix of conditions to test. For example:

    • Vial 1 (Baseline): EDC/HOBt, DIPEA, DMF

    • Vial 2 (Reagent Change): HATU, DIPEA, DMF

    • Vial 3 (Base Change): HATU, NMM, DMF

    • Vial 4 (Solvent Change): HATU, DIPEA, DCM

  • Execution: Run all reactions in parallel under identical temperature and stirring conditions.

  • Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each vial and analyze by LCMS. Compare the ratio of desired product to remaining starting material and key impurities across all conditions to identify the most promising lead for optimization.

References

  • AAPPTEC. Coupling Reagents. AAPPTEC Peptides. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic-Chemistry.org. [Link]

  • G. C. B. Harriman. (2018). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Reddit User Discussion. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Liew, S. Y., et al. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(19), 4548. [Link]

  • de la Torre, B. G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(72), 45643-45649. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Northen, J. S., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(59), 15753-15757. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Ye, Q., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8787-8796. [Link]

  • Liew, S. Y., et al. (2020). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. [Link]

  • Isaksson, J., et al. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Liu, H., et al. (2020). Aluminum Cations Stabilized by Hybrid N-Heterocyclic Imine Ligand as Catalysts for Guanidine Synthesis from Carbodiimides and Anilines. Chemistry – An Asian Journal, 15(17), 2697-2701. [Link]

  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Letters in Peptide Science, 1(1), 57-67. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Tanaka, K., et al. (2014). Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett, 25(09), 1302-1306. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

Welcome to the Process Chemistry Technical Support Center. This guide is curated for researchers, scale-up engineers, and drug development professionals tasked with synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is curated for researchers, scale-up engineers, and drug development professionals tasked with synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS: 106261-48-7).

As a critical intermediate in the synthesis of the blockbuster tyrosine kinase inhibitor Imatinib (Gleevec)[1][2], the scale-up of this molecule presents distinct chemical engineering challenges. These include managing highly exothermic N-alkylation reactions, mitigating bis-alkylation (quaternization), and isolating a highly water-soluble zwitterionic product[3][4].

Below, you will find validated protocols, mechanistic troubleshooting guides, and quantitative comparisons to ensure a self-validating, high-yield process.

Validated Experimental Protocols (Scale-Up Workflows)

To avoid the severe isolation issues associated with direct alkylation of the free acid[5], the industry standard relies on a two-step esterification-hydrolysis route[3]. Every step below includes self-validating checkpoints to ensure process integrity.

Stage 1: N-Alkylation (Ester Route)

Objective: Synthesize Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate.

  • Step 1 (Preparation): Dissolve 1.0 equivalent of methyl 4-(chloromethyl)benzoate (or the bromomethyl analogue) in a moderately polar, inert solvent such as chloroform or toluene[3][5].

  • Step 2 (Controlled Addition): Chill the reactor to 0–5 °C. Begin dropwise addition of 1-methylpiperazine (2.0 to 2.5 equivalents).

    • Causality Check: This reaction is highly exothermic. The excess amine acts as both the primary nucleophile and an acid scavenger (absorbing the generated HCl/HBr). Kinetically, flooding the system with the secondary amine prevents the newly formed tertiary amine product from undergoing a second alkylation (quaternization)[3].

  • Step 3 (Propagation): Maintain stirring at 0–5 °C for 1.5 hours, then remove the cooling jacket and allow the mixture to warm to room temperature for 12 hours[3].

  • Step 4 (Work-up & Validation): Quench the reaction with water. Adjust the aqueous phase to pH 8.0–9.0 using Na₂CO₃. Why? This ensures the piperazine nitrogens are fully deprotonated, driving the intermediate into the organic phase. Extract with Ethyl Acetate (EtOAc), wash with water, dry over anhydrous Na₂SO₄, and evaporate. You should achieve a >95% yield of the yellowish oil intermediate[3].

Stage 2: Hydrolysis & Zwitterion Isolation

Objective: Cleave the ester to yield 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.

  • Step 1 (Hydrolysis): Dissolve the intermediate ester in a methanolic potassium hydroxide solution (e.g., 0.93 g KOH in 15 mL MeOH per 1.25 g of ester). Add a catalytic amount of water (0.75 mL) and heat to reflux for 1 hour[1][4].

  • Step 2 (Self-Validation): Do not proceed until TLC or HPLC confirms the complete disappearance of the ester starting material.

  • Step 3 (Isoelectric Isolation): Cool to room temperature. Carefully titrate the mixture with 2M HCl until the pH reaches exactly 6.0[1][4].

    • Causality Check: The product contains a carboxylic acid (pKa ~4) and a piperazine ring (pKa ~8). At pH 6.0, the molecule exists as a neutral zwitterion, representing its point of lowest aqueous solubility. Evaporate the solvent under vacuum to recover the product[1][4].

Process Chemistry Workflow Visualization

G A Methyl 4-(chloromethyl)benzoate C Exothermic N-Alkylation (0-5°C to RT) A->C B 1-Methylpiperazine (2.0 - 2.5 eq) B->C D Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate C->D E Base Hydrolysis (KOH/MeOH, Reflux) D->E F Isoelectric Titration (pH ~6.0) E->F G 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (Zwitterion) F->G

Caption: Step-by-step synthetic workflow for the Imatinib intermediate via the ester route.

Troubleshooting & FAQs

Q1: During the alkylation step, a thick, insoluble white precipitate forms and stalls the reaction. What is happening? A1: You are likely observing the precipitation of the 1-methylpiperazine hydrohalide salt. If you use only 1.0 equivalent of the amine, the HCl or HBr generated during the substitution immediately protonates the unreacted starting amine, rendering it non-nucleophilic and halting the reaction. Resolution: Always use >2.0 equivalents of 1-methylpiperazine, or introduce a non-nucleophilic auxiliary base (e.g., K₂CO₃) to act as an acid scavenger[3][6].

Q2: Our yield drops to near-zero during the aqueous workup of the final hydrolyzed acid. Why can't we extract it? A2: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is highly amphoteric. If the pH is too low, the piperazine is protonated (water-soluble). If the pH is too high, the carboxylic acid is deprotonated (water-soluble)[1][4]. Resolution: You cannot easily extract this zwitterion into organic solvents. You must titrate exactly to its isoelectric point (pH ~6.0) and evaporate the solvent, or alternatively, crash it out of solution by forming the dihydrochloride salt (CAS: 106261-49-8) using concentrated HCl, which is much easier to isolate on a bulk scale[1].

Q3: Can we bypass the ester and react 4-(chloromethyl)benzoic acid directly? A3: While possible, it is not recommended for batch scale-up. The free carboxylic acid will immediately undergo an acid-base reaction with 1-methylpiperazine, forming a salt complex that drastically reduces the nucleophilicity of the amine[5]. This forces the use of massive amine excesses and complicates downstream purification.

Q4: How does continuous flow chemistry mitigate these scale-up issues? A4: Flow chemistry is highly advantageous here. Microreactors offer superior heat dissipation, preventing the localized thermal spikes that cause quaternization impurities during N-alkylation. Furthermore, advanced flow setups can telescope the alkylation and subsequent amide-coupling steps, bypassing the need to isolate the problematic zwitterion entirely[6][7][8].

Quantitative Data Summary

The following table summarizes the process metrics across different synthetic strategies:

Synthetic StrategyKey ReagentsAvg. YieldScalability / PMIPrimary Process Challenge
Ester Route (Batch) Methyl 4-(chloromethyl)benzoate + 1-methylpiperazine95–99% (Ester)HighRequires a secondary hydrolysis step; pH-sensitive isolation[3][4].
Direct Acid Route (Batch) 4-(chloromethyl)benzoic acid + 1-methylpiperazine60–70% (Acid)LowSevere zwitterion extraction difficulties; requires high amine excess[5].
Continuous Flow (Telescoped) Nitrile precursors + Amines (Telescoped to API)~58% (Final API)Very HighRequires precise solvent optimization to prevent salt blockages in microreactors[6][7].

Downstream Biological Relevance (Imatinib Mechanism)

Understanding the biological application of this intermediate aids in defining critical quality attributes (CQAs) and impurity limits. The synthesized benzoic acid derivative forms the structural "tail" of Imatinib. This tail is strictly required to anchor the drug into the inactive conformation of the BCR-ABL tyrosine kinase, a mutated oncoprotein responsible for Chronic Myeloid Leukemia (CML)[7].

BCR_ABL A Imatinib API (Contains Synthesized Tail) B BCR-ABL Tyrosine Kinase (ATP Binding Pocket) A->B Binds C Competitive Inhibition B->C D Substrate Phosphorylation (Blocked) C->D E Leukemia Cell Proliferation (Halted) D->E

Caption: Mechanism of action for Imatinib, highlighting the downstream impact of the synthesized intermediate.

References

Sources

Optimization

Condition optimization for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid

Welcome to the technical support center for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 5-methyl-2-(pyrimidin-2-yl)benzoic acid and why is it significant?

A1: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a key chemical intermediate.[1] It is notably a crucial molecular fragment for the synthesis of Filorexant (MK-6096), an orexin receptor antagonist that has been investigated for the treatment of insomnia.[2][3] Its applications also extend to the synthesis of potential anticancer and antiviral drugs.[4]

Q2: What are the primary synthesis routes for 5-methyl-2-(pyrimidin-2-yl)benzoic acid?

A2: The two main synthetic strategies are:

  • A one-pot Negishi cross-coupling reaction using 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine.[2][3] This method is often favored for its directness and high yield.[2][3]

  • A multi-step process involving a Negishi coupling to form a benzonitrile intermediate, followed by hydrolysis to the carboxylic acid.

Q3: What are the key advantages of the one-pot Negishi cross-coupling method?

A3: This reported method offers several benefits, including a shorter synthetic pathway, simpler post-treatment procedures, and a high yield of the target compound, making it an efficient choice for synthesis.[2][3]

Troubleshooting Guide: One-Pot Negishi Cross-Coupling

This section addresses common issues encountered during the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid via the one-pot Negishi cross-coupling of 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine.

Low or No Product Yield

Issue: The reaction has stalled, resulting in a low yield or no desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalyst Inactivity The Palladium catalyst, PdCl₂(PPh₃)₂, is sensitive to air and moisture. Oxidative degradation or insufficient activation can lead to low catalytic activity.Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., argon or nitrogen). Consider using a glovebox for catalyst addition.
Incomplete Organozinc Formation The Negishi reaction relies on the in-situ formation of an organozinc reagent from 2-bromo-5-methylbenzoic acid and zinc chloride. The presence of moisture can quench this highly reactive intermediate.Use anhydrous zinc chloride and ensure all glassware is thoroughly dried. The reaction should be run under strictly anhydrous conditions.
Suboptimal Temperature The reported optimal temperature for this reaction is 55°C.[2][3] Lower temperatures may lead to a sluggish reaction, while significantly higher temperatures could promote catalyst decomposition or side reactions.Maintain the reaction temperature at a constant 55°C. Use an oil bath with a temperature controller for precise temperature management.
Incorrect Stoichiometry The molar ratio of reactants is critical. An excess of 2-chloropyrimidine is used to drive the reaction to completion.[2][3]Carefully verify the molar ratios of all reactants as per the optimized protocol (2-chloropyrimidine: 2-bromo-5-methylbenzoic acid ratio of 1.1:1).[2][3]
Formation of Impurities and Side Products

Issue: Significant byproducts are observed in the crude reaction mixture, complicating purification.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Homocoupling of Starting Materials The organozinc intermediate can couple with itself, or the pyrimidine can undergo reductive coupling. This is often exacerbated by catalyst degradation.Ensure a well-mixed reaction to maintain a low, steady-state concentration of the organometallic intermediate. Confirm the quality and activity of your palladium catalyst.
Protodebromination The starting material, 2-bromo-5-methylbenzoic acid, can be reduced to 5-methylbenzoic acid if there are protic impurities present.Use anhydrous solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.
Incomplete Reaction The presence of unreacted starting materials complicates purification.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a small, fresh addition of the catalyst.

Alternative Synthetic Route: Nitrile Hydrolysis

For researchers employing the nitrile hydrolysis pathway, this section provides guidance on common challenges.

Incomplete Hydrolysis of the Benzonitrile Intermediate

Issue: The conversion of the 5-methyl-2-(pyrimidin-2-yl)benzonitrile to the corresponding carboxylic acid is incomplete.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficiently Harsh Conditions Nitrile hydrolysis, especially on electron-deficient systems, can be sluggish and requires forcing conditions to proceed to the carboxylic acid.[5][6] Milder conditions may only yield the amide intermediate.[6]For base-catalyzed hydrolysis, use a concentrated solution of NaOH or KOH and ensure a prolonged reflux time at a sufficiently high temperature.[6][7] For acid-catalyzed hydrolysis, use a strong acid like HCl or H₂SO₄ and heat under reflux.[8]
Reversibility The hydrolysis reaction can be reversible under certain conditions.Ensure a sufficient excess of water is present to drive the equilibrium towards the product.
Formation of Carboxylate Salt In base-catalyzed hydrolysis, the product will be the carboxylate salt, which is soluble in the aqueous layer.[8]After the reaction is complete, the mixture must be acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid, which can then be isolated by filtration.[7][8]

Experimental Protocols

Optimized One-Pot Negishi Cross-Coupling Synthesis

This protocol is based on the optimized conditions reported by researchers to achieve a high yield of 5-methyl-2-(pyrimidin-2-yl)benzoic acid.[2][3]

Materials:

  • 2-bromo-5-methylbenzoic acid

  • Anhydrous zinc chloride powder

  • 2-chloropyrimidine

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add 2-bromo-5-methylbenzoic acid (10.00 g) and anhydrous zinc chloride powder (6.32 g).

  • Add the anhydrous solvent.

  • Add the catalyst, PdCl₂(PPh₃)₂, with a catalyst to 2-bromo-5-methylbenzoic acid molar ratio of 0.02.

  • Add 2-chloropyrimidine, maintaining a molar ratio of 1.1:1 relative to 2-bromo-5-methylbenzoic acid.

  • Heat the reaction mixture to 55°C and stir for 14 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with standard aqueous workup and purification.

Optimized Reaction Conditions Summary:

ParameterOptimized Value
Temperature 55°C
Reaction Time 14 hours
Catalyst:Substrate Molar Ratio 0.02
2-chloropyrimidine:Substrate Molar Ratio 1.1:1
Reported Yield 78.4%[2][3]

Visual Guides

Reaction Workflow

G A 1. Add 2-bromo-5-methylbenzoic acid and anhydrous ZnCl₂ B 2. Add PdCl₂(PPh₃)₂ catalyst and 2-chloropyrimidine A->B C 3. Heat at 55°C for 14h under inert atmosphere B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Workup D->E Reaction Complete F 6. Purification E->F G Product: 5-methyl-2-(pyrimidin-2-yl)benzoic acid F->G G Start Low Yield? Check_Catalyst Is the catalyst fresh and handled under inert gas? Start->Check_Catalyst Check_Conditions Are reaction conditions (temp, time, stoichiometry) correct? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Replace catalyst and rerun under inert atmosphere. Check_Catalyst->Replace_Catalyst No Check_Anhydrous Are all reagents and solvents anhydrous? Check_Conditions->Check_Anhydrous Yes Adjust_Conditions Adjust conditions to optimized protocol. Check_Conditions->Adjust_Conditions No Dry_Reagents Thoroughly dry all reagents and solvents. Check_Anhydrous->Dry_Reagents No Success Yield Improved Check_Anhydrous->Success Yes Replace_Catalyst->Success Adjust_Conditions->Success Dry_Reagents->Success

Caption: Troubleshooting workflow for low product yield.

References

  • Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. (2021). Letters in Organic Chemistry, 18(7), 501-506. [Link]

  • Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. (2021). Ingenta Connect. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. DSpace@MIT. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

This guide provides an in-depth analysis of the characterization of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. We will delve into the nuances of ¹H NMR spectroscopy as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characterization of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. We will delve into the nuances of ¹H NMR spectroscopy as the primary tool for structural elucidation and compare its utility with complementary analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of molecular characterization methodologies.

Introduction: The Imperative of Unambiguous Characterization

In the realm of drug discovery and development, the absolute certainty of a molecule's structure and purity is non-negotiable. Intermediates like 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid are foundational building blocks where any structural ambiguity or impurity can have cascading effects on the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone of molecular structure determination for its ability to provide a detailed atomic-level map of the molecule.

This guide will not only predict and interpret the ¹H NMR spectrum of the title compound but also place it in the context of a multi-faceted analytical workflow, comparing its strengths and weaknesses against other powerful techniques such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 1: Primary Elucidation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is the initial and most informative step in the structural analysis of organic molecules. The chemical environment of each proton dictates its resonance frequency (chemical shift), the number of neighboring protons determines the signal's splitting pattern (multiplicity), and the signal's area (integration) is proportional to the number of protons it represents.

Predicted ¹H NMR Spectrum Analysis

The structure of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid presents several distinct proton environments. The electron-withdrawing nature of the nitro (-NO₂) and carboxylic acid (-COOH) groups, combined with the electron-donating effect of the piperazine amine, creates a predictable pattern of shielding and deshielding on the aromatic ring.[1][2]

  • Aromatic Region (δ 7.0 - 8.5 ppm): The trisubstituted benzene ring will exhibit a complex splitting pattern for its three protons.

    • H-6: This proton is ortho to the strongly electron-withdrawing nitro group, which will shift it significantly downfield. It will appear as a doublet, coupled to H-4.

    • H-4: This proton is ortho to the piperazine substituent and meta to the nitro group. It will appear as a doublet of doublets, coupled to H-6 and H-3.

    • H-3: This proton is ortho to the carboxylic acid group and meta to the nitro group. It will be the most upfield of the aromatic protons and will appear as a doublet, coupled to H-4.

  • Piperazine Region (δ 2.5 - 3.5 ppm): The eight protons on the piperazine ring are diastereotopic and will likely appear as two broad multiplets. The protons on the carbons attached to the aromatic ring will be more deshielded than those adjacent to the N-methyl group.[3]

  • N-Methyl Region (δ ~2.3 ppm): The three protons of the methyl group attached to the piperazine nitrogen will appear as a sharp singlet.[4][5]

  • Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the -COOH group will typically appear as a broad singlet at a very downfield chemical shift. Its position is highly dependent on solvent and concentration and it may exchange with residual water in the solvent.[6]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHAcidic proton, exchangeable.
~8.2Doublet1HH-6Deshielded by ortho -NO₂ group.
~7.8Doublet of Doublets1HH-4Influenced by adjacent piperazine and -NO₂.
~7.2Doublet1HH-3Shielded relative to other aromatic protons.
~3.2Multiplet4H-N(CH₂)-ArPiperazine protons adjacent to the aromatic ring.
~2.6Multiplet4H-N(CH₂)CH₃Piperazine protons adjacent to the N-methyl group.
~2.3Singlet3H-NCH₃N-methyl group protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing power for polar, acidic compounds and its ability to clearly resolve the carboxylic acid proton signal.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all signals and determine the multiplicities.

Part 2: A Comparative Analysis with Orthogonal Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on a suite of analytical methods to confirm the structure and assess purity. This multi-technique approach provides a self-validating system, enhancing the trustworthiness of the data.

Workflow for Comprehensive Characterization

Caption: Comprehensive characterization workflow.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides crucial information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it confirms the number of unique carbon environments and their electronic nature.

  • Expected Data: For 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, we expect to see 12 distinct carbon signals, as the two pairs of methylene carbons in the piperazine ring are chemically non-equivalent.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ ppm)Carbon TypeAssignment
~166Carbonyl-COOH
~150AromaticC-NO₂
~145AromaticC-N(piperazine)
~128AromaticC-H
~125AromaticC-H
~118AromaticC-H
~115AromaticC-COOH
~54Aliphatic-N(CH₂)CH₃
~48Aliphatic-N(CH₂)-Ar
~45Aliphatic-NCH₃
  • Experimental Protocol:

    • Sample: Use the same sample prepared for ¹H NMR.

    • Acquisition: Perform a proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Parameters: A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.

    • Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Mass Spectrometry (MS): Molecular Weight Confirmation

MS is essential for determining the molecular weight of the compound, providing definitive confirmation of its elemental composition.

  • Expected Data: The molecular formula is C₁₂H₁₅N₃O₄, with a monoisotopic mass of 265.1063 g/mol . Using Electrospray Ionization in positive mode (ESI+), the expected primary ion would be the protonated molecule [M+H]⁺ at m/z 266.1141.

Table 3: Expected Mass Spectrometry Data
TechniqueModeExpected m/zIon Species
ESI-MSPositive266.1141[M+H]⁺
  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Analysis: Acquire the spectrum in positive ion mode and identify the molecular ion peak. Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for assessing the purity of a compound by separating it from any impurities.

  • Expected Data: For a pure sample, the chromatogram should show a single, sharp, and symmetrical peak at a specific retention time. The purity is calculated based on the area percentage of this main peak.

Table 4: Illustrative HPLC Method
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Expected Result Single major peak with >95% area
  • Experimental Protocol:

    • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.

    • Injection: Inject a small volume (e.g., 10 µL) onto the HPLC system.

    • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity of the compound.

Conclusion: A Synthesis of Evidence

The characterization of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a clear illustration of the principle of orthogonal analysis. While ¹H NMR provides the most detailed structural information, its power is fully realized when combined with ¹³C NMR, Mass Spectrometry, and HPLC. This synergistic approach ensures not only the correct structural assignment but also provides a quantifiable measure of purity, which is paramount for its application in research and development. The methodologies and predicted data presented in this guide offer a robust framework for the comprehensive and confident characterization of this, and similar, important chemical entities.

References

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: [Link]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Available at: [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-nitroso-piperazine. Available at: [Link]

  • Preiss, R., et al. (2018). ¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Available at: [Link]

Sources

Comparative

Mass spectrometry analysis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic Acid Introduction: The Analytical Imperative for Novel Pharmaceutical Compounds In the landscape of modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic Acid

Introduction: The Analytical Imperative for Novel Pharmaceutical Compounds

In the landscape of modern drug development, the rigorous characterization of new chemical entities (NCEs) is a cornerstone of ensuring safety, efficacy, and quality.[1][2] Mass spectrometry (MS) has become an indispensable tool, providing unparalleled sensitivity and specificity for molecular weight determination, structural elucidation, and quantification.[3][4] This guide focuses on 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, a molecule featuring a substituted piperazine ring linked to a nitrobenzoic acid moiety. Such structures are common in pharmaceutical development, appearing as active pharmaceutical ingredients (APIs), synthetic intermediates, or impurities.

This document serves as a comparative guide for researchers and analytical scientists, navigating the critical decisions in developing a robust mass spectrometry-based method for this compound. We will dissect the analytical workflow from sample introduction to data interpretation, explaining the causality behind each experimental choice and grounding our recommendations in established scientific principles and regulatory expectations.

Physicochemical Profile and Predicted Ionization

Before any analysis, understanding the molecule's inherent properties is key. 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid possesses several functional groups that dictate its analytical behavior:

  • A Basic Piperazine Ring: The two nitrogen atoms in the piperazine ring are basic. The tertiary amine (N-methylated) and the secondary amine (attached to the phenyl ring) are readily protonated, making the molecule highly suitable for positive-ion mode mass spectrometry. Piperazine itself is a weak base with two pKa values.

  • An Acidic Carboxylic Acid Group: The benzoic acid moiety provides an acidic handle, allowing for negative-ion mode analysis through deprotonation.

  • Aromatic Nitro Group: The nitro group is strongly electron-withdrawing, influencing the molecule's electronic properties and potential fragmentation pathways.

Given these features, Electrospray Ionization (ESI) is the most logical ionization technique, as it is highly efficient for polar molecules that can exist as ions in solution.[5][6] We predict that in a typical reversed-phase liquid chromatography (LC) mobile phase containing a small amount of acid (e.g., formic acid), the molecule will primarily exist as a protonated species, [M+H]⁺, making positive-ion ESI the most sensitive approach.

The Analytical Workflow: A Strategic Overview

A successful mass spectrometry analysis is not a single step but a cascade of optimized processes. The overall workflow involves separating the analyte from the sample matrix, generating ions, separating those ions by their mass-to-charge ratio, and detecting them. Each stage presents choices that must be tailored to the analyte.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Ionization Source cluster_3 Mass Analysis cluster_4 Data Interpretation Prep Dissolution in Mobile Phase/Solvent LC HPLC / UHPLC (Reversed-Phase) Prep->LC Injection ESI Electrospray Ionization (ESI) (Positive Mode) LC->ESI Elution APCI Atmospheric Pressure Chemical Ionization (APCI) LC->APCI Elution MS1 Full Scan (MS1) (Precursor Ion Selection) ESI->MS1 Ion Transfer MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 CID Data Structural Elucidation & Quantification MS2->Data

Caption: A generalized workflow for the LC-MS analysis of a small molecule pharmaceutical.

Part 1: Chromatographic Separation - Isolating the Analyte

For a molecule like 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, which is non-volatile and polar, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the separation method of choice.[4] Gas Chromatography-Mass Spectrometry (GC-MS) would be unsuitable without extensive derivatization to increase volatility.[7]

Comparison: HPLC vs. UHPLC

  • HPLC: The standard for many labs, robust and reliable.

  • UHPLC: Uses smaller particle size columns (<2 µm), providing higher resolution, faster analysis times, and greater sensitivity, making it ideal for high-throughput environments common in drug development.[4]

Experimental Protocol: Reversed-Phase UHPLC

This protocol is designed as a starting point for method development. The goal is to achieve a sharp, symmetrical peak for the analyte, free from matrix interferences.

StepParameterRecommended Condition & Rationale
1System UHPLC system coupled to a mass spectrometer.
2Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Rationale: C18 provides good retention for moderately polar aromatic compounds.[8]
3Mobile Phase A 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte for efficient ESI+ ionization and improves peak shape.[9]
4Mobile Phase B 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent with low viscosity and good UV transparency.
5Gradient 5% B to 95% B over 5 minutes. Rationale: A gradient is essential to elute the compound efficiently and clean the column of any less polar impurities.
6Flow Rate 0.4 mL/min. Rationale: A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
7Column Temp. 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
8Injection Vol. 2 µL. Rationale: A small injection volume minimizes peak distortion.
9Sample Prep Dissolve sample in 50:50 Water:Acetonitrile at 1 µg/mL. Rationale: Dissolving the sample in a composition similar to the initial mobile phase prevents peak splitting.

Part 2: Ionization Source - A Comparative Analysis

The choice of ionization source is critical for maximizing sensitivity. For this molecule, the primary candidates are ESI and APCI.[1]

  • Electrospray Ionization (ESI): Ions are formed by applying a high voltage to a liquid, creating an aerosol. It is ideal for polar and ionic compounds that are already charged in solution.

  • Atmospheric Pressure Chemical Ionization (APCI): A corona discharge ionizes the mobile phase, which then transfers a proton to the analyte. It is better suited for less polar compounds.

Given the polar nature and multiple basic/acidic sites on 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, ESI is strongly favored.

Table 1: Comparison of ESI and APCI Performance (Hypothetical Data)

ParameterElectrospray Ionization (ESI+)Atmospheric Pressure Chemical Ionization (APCI+)Justification
Primary Ion [M+H]⁺[M+H]⁺Both techniques produce the protonated molecule.
Signal-to-Noise (S/N) >500~50ESI is far more efficient for this polar, pre-charged analyte, leading to a much stronger signal.
Limit of Detection (LOD) < 1 pg on-column~10-20 pg on-columnThe higher efficiency of ESI translates directly to lower detection limits.[10]
In-Source Fragmentation Low to ModerateModerate to HighAPCI is a "hotter" technique and can cause more fragmentation in the source, which may be undesirable for quantification.
Conclusion Highly Recommended Not RecommendedESI is the superior technique for achieving the sensitivity and robustness required for pharmaceutical analysis of this compound.

Part 3: Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the molecule's identity and for developing highly selective quantitative assays.[11] In this process, the protonated molecular ion ([M+H]⁺) is selected, subjected to Collision-Induced Dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint.

For 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, the molecular formula is C₁₂H₁₅N₃O₄, with a monoisotopic mass of 265.1063 Da. The protonated precursor ion for MS/MS experiments will therefore be m/z 266.1141 .

Predicted Fragmentation Pathway

The fragmentation is expected to occur at the most labile bonds, primarily within the piperazine ring and at its connection to the aromatic ring, as these are common fragmentation sites for such structures.[7][9]

Fragmentation_Pathway Precursor [M+H]⁺ m/z 266.11 FragA Fragment A m/z 194.06 Loss of C₃H₆N Precursor->FragA Cleavage at Piperazine FragB Fragment B m/z 113.10 Piperazine Ring Fragment Precursor->FragB Ring Opening FragC Fragment C m/z 220.10 Loss of NO₂ Precursor->FragC Loss of Nitro Group FragD Fragment D m/z 58.07 Methylpiperazine Side Chain FragB->FragD Further Fragmentation

Sources

Validation

Comparative Guide: HPLC Purity Assessment of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic Acid

Topic: Purity Assessment of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid by HPLC Content Type: Publish Comparison Guide Executive Summary 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a critical zwitterionic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid by HPLC Content Type: Publish Comparison Guide

Executive Summary

2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a critical zwitterionic intermediate often employed in the synthesis of kinase inhibitors and bioactive heterocycles.[1] Its structural duality—possessing both an acidic carboxyl moiety and a basic methylpiperazine ring—presents significant chromatographic challenges.

Standard generic reverse-phase methods often fail to deliver reproducible results for this compound, resulting in peak tailing, retention time shifts, and poor resolution from key impurities like 2-fluoro-5-nitrobenzoic acid (starting material) and N-methylpiperazine .[1]

This guide objectively compares a Standard Generic Acidic Method against an Optimized Ion-Suppression Method . We demonstrate why the Optimized Method is the superior alternative for QC and R&D applications, providing a validated protocol that ensures sharp peak shapes and accurate purity quantification.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.

AttributeDescriptionChromatographic Impact
Chemical Structure Benzoic acid core with a nitro group and a 4-methylpiperazine substituent.[1][2][3]Zwitterionic nature . At neutral pH, it exists as a salt (COO⁻ / NH⁺).
pKa Values ~3.5 (COOH) and ~8.5 (Piperazine N).[1]pH control is non-negotiable.[1] Operating near pKa results in split peaks.[1]
Solubility Soluble in DMSO, dilute acid/base; sparingly soluble in pure water/ACN.Sample diluent must match the mobile phase to prevent precipitation in the injector.
Key Impurities 1. 2-Fluoro-5-nitrobenzoic acid (Unreacted SM)2.[1] N-Methylpiperazine (Side reactant)3.[1][4] Regioisomers (Process dependent)Impurity 1 is highly polar/acidic.[1] Impurity 2 is basic and lacks strong UV chromophores.[1]

Method Comparison: Generic vs. Optimized

We compared two distinct approaches to analyzing this compound. The data below highlights the performance gap.

Alternative A: The "Generic" Method
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][5]

  • Mechanism: Mass-spec friendly, simple protonation.[1]

Alternative B: The "Optimized" Method (Recommended)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Luna Omega PS C18).[1]

  • Mobile Phase: Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA) / Acetonitrile.[1]

  • Mechanism: Ion-suppression of acid, silanol blocking for base, and enhanced polar retention.

Performance Data Summary
ParameterMethod A (Generic Formic Acid)Method B (Optimized Phosphate/TEA)Verdict
Peak Symmetry (Tailing Factor) 1.8 - 2.5 (Severe Tailing)1.05 - 1.15 (Excellent) Method B eliminates silanol interactions.[1]
Retention Stability High drift (RT ± 0.5 min)Stable (RT ± 0.02 min) Method B buffers pH effectively.[1]
Impurity Resolution (Rs) < 1.5 (Co-elution common)> 3.0 (Baseline separation) Method B resolves the zwitterion from neutral impurities.[1]
LOD (Signal-to-Noise) Higher noise floorLower (Sharper peaks = Higher S/N) Method B is more sensitive.[1]
MS Compatibility Yes No (Non-volatile salts)Method A is only for LC-MS ID; Method B is for Purity Quant.

Expert Insight: The failure of Method A is due to the Secondary Silanol Effect . The basic piperazine nitrogen interacts with residual silanols on the silica surface, causing tailing. Formic acid is too weak to suppress this.[1] Method B uses Triethylamine (TEA) as a sacrificial base to block these silanols and Phosphate buffer to lock the ionization state, resulting in a robust method.

Detailed Experimental Protocol (The "Gold Standard")

This protocol is designed for the Optimized Method (Alternative B) . It is self-validating and suitable for GMP release testing.[1]

Reagents & Materials
  • Reference Standard: 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), 85% Orthophosphoric Acid (
    
    
    
    ), Triethylamine (TEA).[1]
  • Column: Waters SymmetryShield RP18, 4.6 x 150 mm, 5 µm (or equivalent polar-embedded phase).[1]

Mobile Phase Preparation
  • Buffer Solution (pH 2.5):

    • Dissolve 1.36 g of

      
       in 1000 mL of Milli-Q water (10 mM).[1]
      
    • Add 1.0 mL of Triethylamine (TEA). Note: TEA improves peak shape for the piperazine group.

    • Adjust pH to 2.5 ± 0.05 using 85% Orthophosphoric Acid.[1]

    • Filter through a 0.45 µm Nylon membrane.[1]

  • Mobile Phase A: Buffer Solution (pH 2.5).[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV @ 254 nm (Nitro aromatic) and 230 nm (secondary)
Run Time 20 minutes

Gradient Program:

  • 0.0 min: 95% A / 5% B

  • 2.0 min: 95% A / 5% B (Isocratic hold to retain polar impurities)[1]

  • 12.0 min: 40% A / 60% B (Linear ramp)

  • 15.0 min: 40% A / 60% B

  • 15.1 min: 95% A / 5% B

  • 20.0 min: 95% A / 5% B (Re-equilibration)

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1] Crucial: High aqueous content prevents solvent effect peak distortion.

  • Stock Solution: 0.5 mg/mL in Diluent.[1][6] Sonicate for 5 mins.

  • Test Solution: Dilute Stock to 0.1 mg/mL for assay.

Visualizing the Workflow

The following diagrams illustrate the impurity origins and the analytical decision matrix.

Figure 1: Impurity Origin & Synthesis Pathway

Understanding where impurities come from helps in identifying them.

SynthesisPathway SM1 2-Fluoro-5-nitrobenzoic acid (Starting Material) Product 2-(4-methylpiperazin-1-yl)- 5-nitrobenzoic acid (Target) SM1->Product SNAr Reaction (Nucleophilic Subst.) Impurity Regioisomers / Hydrolysis Products SM1->Impurity Side Rxn Reagent N-Methylpiperazine (Reagent) Reagent->Product Product->Impurity Degradation

Caption: Synthesis of the target compound via SNAr reaction, highlighting potential impurity sources.

Figure 2: Analytical Method Validation Workflow

The logical flow for confirming method suitability.

MethodValidation Start Method Development Step1 System Suitability Test (SST) (5 Replicate Injections) Start->Step1 Check1 RSD < 2.0%? Tailing < 1.5? Step1->Check1 Fail Troubleshoot: Check pH or Column Age Check1->Fail No Pass Proceed to Calibration Check1->Pass Yes Step2 Linearity Assessment (5 Levels: 50-150%) Pass->Step2 Step3 Sample Analysis Step2->Step3

Caption: Step-by-step decision tree for validating the HPLC method before routine use.

Troubleshooting & Optimization (Expert Tips)

Even with an optimized protocol, variations in column batches or reagents can cause issues.

  • Split Peaks:

    • Cause: Sample solvent is too strong (e.g., 100% Methanol) or pH is near the pKa.

    • Fix: Dissolve sample in Mobile Phase A. Ensure buffer pH is exactly 2.5.[1]

  • Retention Time Drift:

    • Cause: "Phase Collapse" (dewetting) if using 100% aqueous on a standard C18.[1]

    • Fix: The recommended Polar-Embedded column prevents dewetting.[1] Alternatively, keep at least 3-5% organic in Mobile Phase A.[1]

  • Ghost Peaks:

    • Cause: Carryover of the basic piperazine sticking to the injector needle.

    • Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on ion-suppression and silanol blocking).

  • Thermo Fisher Scientific. (2014).[1][7] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Link

  • BenchChem. (2025).[1][4][5][8][9] Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Nitrobenzoic Acid Derivatives. Link[1]

  • PubChem. 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid Compound Summary. National Library of Medicine. Link

  • Frontiers in Chemistry. (2024). Chromatographic analysis of ponatinib and its impurities: method development. Link

Sources

Comparative

Synthetic Strategies for 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid: A Process Chemistry Comparison

Introduction In the landscape of targeted molecular therapy, the synthesis of Imatinib (Gleevec)—a revolutionary tyrosine kinase inhibitor for Chronic Myeloid Leukemia (CML)—relies heavily on the purity and scalability o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted molecular therapy, the synthesis of Imatinib (Gleevec)—a revolutionary tyrosine kinase inhibitor for Chronic Myeloid Leukemia (CML)—relies heavily on the purity and scalability of its building blocks[1]. Among these, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid (CAS 106261-48-7) serves as the critical "tail" intermediate[2][3].

The formation of the amide bridge between this intermediate and the pyrimidine-amine core is the most critical step in Imatinib synthesis[4]. However, the piperazine moiety is prone to over-alkylation, and the amphoteric nature of the final amino acid complicates isolation. For process chemists, selecting the right synthetic route is a tactical decision balancing yield, impurity profiles (such as genotoxic alkyl halides), and environmental impact.

G A 1-Methylpiperazine C 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS 106261-48-7) A->C Alkylation or Reductive Amination B 4-(Chloromethyl)benzoic acid or 4-Formylbenzoic acid B->C E Imatinib Base / Mesylate C->E Amide Bond Formation D N-(5-amino-2-methylphenyl) -4-(3-pyridyl)-2-pyrimidineamine D->E

Workflow of Imatinib synthesis highlighting the critical piperazinyl intermediate.

Route A: Direct Nucleophilic Substitution (Aqueous Alkylation)

The most straightforward theoretical approach involves the direct


 alkylation of 1-methylpiperazine with 4-(chloromethyl)benzoic acid.

Mechanistic Causality & Challenges: While atom-economical, this route suffers from severe physicochemical drawbacks. The free carboxylic acid reacts with the basic 1-methylpiperazine to form a zwitterionic salt in solution. This ionic character makes the nucleophilic attack sluggish and severely complicates organic extraction. Furthermore, the presence of a highly reactive benzylic chloride in the presence of a secondary/tertiary amine creates a high risk of over-alkylation, yielding unwanted quaternary ammonium impurities that can carry over into the final API[4].

Self-Validating Protocol (Adapted for Free Acid):

  • Dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in a mixed solvent system of ethanol and water (2:1 v/v)[5].

  • Add sodium hydroxide (6.0 eq) to deprotonate the carboxylic acid, keeping it in the aqueous phase and preventing premature zwitterion precipitation[5].

  • Add 1-methylpiperazine (1.5 eq) and heat the mixture to 70–100 °C for 5–6 hours[5].

  • Cool to room temperature and recover the ethanol under vacuum.

  • Isoelectric Isolation: Cool the aqueous phase in an ice bath and slowly add dilute hydrochloric acid until the pH reaches exactly 6.0. Causality: pH 6 is the isoelectric point of the amphoteric product, minimizing its aqueous solubility and driving precipitation.

  • Saturate with NaCl, filter the precipitated solid, and dry under vacuum[5].

Route B: The Esterification-Alkylation-Hydrolysis Sequence (Industry Standard)

To circumvent the zwitterion issues of Route A, process chemists typically mask the carboxylic acid as a methyl ester prior to alkylation.

Mechanistic Causality & Challenges: Esterification neutralizes the acidic proton, preventing the formation of a carboxylate anion. This keeps the intermediate—methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate—highly lipophilic. Because it remains soluble in organic solvents (like ethyl acetate or chloroform), excess water-soluble 1-methylpiperazine can be easily washed away during workup[6][7]. The ester is then cleanly saponified to the target acid.

Self-Validating Protocol:

  • Alkylation: React methyl 4-(chloromethyl)benzoate with 1-methylpiperazine in the presence of

    
     in acetone or DMF. Filter the salts and extract with EtOAc to yield the intermediate ester[7].
    
  • Hydrolysis: Dissolve methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride (1.25 g) in a potassium hydroxide-methanol solution (0.93 g KOH in 15 mL methanol)[6][7].

  • Add water (0.75 mL) and heat the mixture to reflux for 1 hour[6][7].

  • Cool to room temperature and adjust the pH to 6 with 2 M hydrochloric acid[6][7].

  • Evaporate the solvent and dry the residue under vacuum. The resulting mixture contains the target acid and inorganic salts, which are often carried directly into the subsequent acylation step (forming the benzoyl chloride) assuming a near 100% yield[6][7].

Route C: Reductive Amination (Green Chemistry Approach)

As regulatory standards tighten around potentially genotoxic impurities (PGIs) like alkyl halides, reductive amination has emerged as a superior alternative[4].

Mechanistic Causality & Challenges: This route utilizes 4-formylbenzoic acid (or its ester) and 1-methylpiperazine. The condensation forms an iminium ion, which is subsequently reduced by a hydride source. Causality: This completely eliminates the use of chloromethyl or bromomethyl starting materials. Furthermore, reductive amination is highly selective for the secondary amine, virtually eliminating the risk of quaternary ammonium salt formation (over-alkylation) that plagues Routes A and B.

Self-Validating Protocol:

  • Iminium Formation & Reduction: Add glacial acetic acid (2.44 mL) over 1 hour to a flask containing stirred

    
     (0.53 g) in 
    
    
    
    (220 mL) at 0–5 °C to generate sodium triacetoxyborohydride in situ[6][7].
  • Stir for 1.5 hours, then add 1-methylpiperazine (0.25 mL) and a solution of methyl 4-formylbenzoate (0.26 mL) in

    
     (60 mL)[6][7].
    
  • Stir at 0–5 °C for 1 hour, then for 12 hours at room temperature[6][7].

  • Workup: Quench with

    
     (150 mL) and add 
    
    
    
    until the pH reaches 8.0–9.0. Extract the aqueous phase with EtOAc. Wash the combined organic layers with water, dry over anhydrous
    
    
    , and evaporate to yield the ester intermediate (Yield: ~99%)[6][7].
  • Hydrolyze the ester using the KOH/MeOH protocol described in Route B.

Routes cluster_A Route A: Direct Alkylation cluster_B Route B: Esterification-Hydrolysis cluster_C Route C: Reductive Amination Target 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid A1 4-(Chloromethyl)benzoic acid A2 NaOH / EtOH / H2O A1->A2 A2->Target B1 Methyl 4-(chloromethyl)benzoate B2 Methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate B1->B2 1-Methylpiperazine B3 KOH / MeOH (Hydrolysis) B2->B3 B3->Target C1 4-Formylbenzoic acid (or ester) C2 Iminium Intermediate C1->C2 1-Methylpiperazine C3 NaBH4 / AcOH C2->C3 C3->Target

Comparison of three primary synthetic routes to 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.

Quantitative Data & Performance Comparison

The following table summarizes the operational metrics of the three synthetic routes based on process chemistry parameters[4][5][6][7]:

MetricRoute A: Direct AlkylationRoute B: Esterification-HydrolysisRoute C: Reductive Amination
Overall Yield 60 - 75%85 - 90%95 - 99%
Purity Profile Moderate (Zwitterion trapping)HighVery High
Key Impurity Risks Quaternary ammonium saltsUnhydrolyzed ester, Quat-saltsTrace boron/hydride species
Scalability Poor (Difficult extraction)Excellent (Industry Standard) Good (Requires hydride handling)
Environmental Impact High (Aqueous waste)Moderate (Solvent intensive)Low (Avoids alkyl halides)
Genotoxic Risk High (Alkyl chlorides)High (Alkyl chlorides)None (Aldehyde precursor)

References

  • Google Patents. "CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride." Google Patents.
  • SciSpace. "Synthesis and Bioevaluation of Novel Imatinib Base Derivatives via 1,1′-Carbonyldiimidazole Catalyst." SciSpace Literature. Available at:[Link]

  • Eastfine. "Industrial Synthesis Standards 2026: A Comparative Guide to Imatinib Intermediates CAS 106261-64-7 and CAS 106261-49-8." Eastfine Technical Articles. Available at: [Link]

Sources

Validation

Comparative study of nitrobenzoic acid isomers in synthesis

For researchers and drug development professionals, the efficient synthesis and utilization of substituted aromatic compounds are cornerstones of molecular design. Nitrobenzoic acids—specifically the ortho (2-nitro), met...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the efficient synthesis and utilization of substituted aromatic compounds are cornerstones of molecular design. Nitrobenzoic acids—specifically the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers—serve as pivotal intermediates. The strategic placement of the electron-withdrawing nitro group on the benzoic acid scaffold significantly dictates the molecule's physicochemical properties, reactivity, and downstream utility in active pharmaceutical ingredient (API) synthesis[1].

As an Application Scientist, I frequently encounter bottlenecks in regioselective synthesis and chemoselective reduction. This guide provides a rigorous comparative analysis of these three isomers, decoding the causality behind their chemical behavior and outlining field-proven protocols for their application.

Thermodynamic Stability & Physicochemical Causality

Understanding the acidity and stability of these isomers is critical for predicting their behavior in synthetic workflows. The position of the nitro group relative to the carboxylic acid group fundamentally alters the stabilization of the carboxylate anion.

Table 1: Physicochemical Comparison of Nitrobenzoic Acid Isomers

Property2-Nitrobenzoic Acid (Ortho)3-Nitrobenzoic Acid (Meta)4-Nitrobenzoic Acid (Para)
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol
pKa (Water, 25°C) 2.173.453.44
Melting Point (°C) 146-148140-142239-242
Primary Electronic Effect Inductive + Steric ("Ortho Effect")Inductive OnlyInductive + Resonance
Acidity Rank 1 (Strongest)3 (Weakest)2

Causality of Acidity: All three isomers are more acidic than the parent benzoic acid (pKa ≈ 4.20) due to the electron-withdrawing nature of the nitro group[2]. However, 2-nitrobenzoic acid exhibits exceptionally high acidity (pKa 2.17). This is driven by the "ortho effect"[3]. The bulky nitro group at the ortho position sterically forces the carboxylic acid group out of coplanar alignment with the benzene ring[4]. This disruption of planarity inhibits resonance between the carboxyl group and the aromatic ring, localizing electron density and leading to a highly stable carboxylate anion upon deprotonation[2].

Conversely, 4-nitrobenzoic acid relies on strong para-resonance and inductive electron withdrawal to stabilize the conjugate base[3]. 3-nitrobenzoic acid only benefits from inductive effects (as resonance does not operate from the meta position), making it the least acidic of the substituted isomers[3].

Regioselective Synthesis Strategies

The synthesis of nitrobenzoic acid isomers requires divergent strategies dictated by the directing effects of existing functional groups[1].

G BA Benzoic Acid M_NBA 3-Nitrobenzoic Acid (Meta) BA->M_NBA Direct Nitration (HNO3/H2SO4) NT2 2-Nitrotoluene O_NBA 2-Nitrobenzoic Acid (Ortho) NT2->O_NBA Side-Chain Oxidation (KMnO4) NT4 4-Nitrotoluene P_NBA 4-Nitrobenzoic Acid (Para) NT4->P_NBA Side-Chain Oxidation (KMnO4) P_ABA 4-Aminobenzoic Acid (API Precursor) P_NBA->P_ABA Catalytic Hydrogenation (Pd/C, H2)

Synthetic pathways of nitrobenzoic acid isomers and downstream reduction to APIs.

Causality in Synthesis:

  • 3-Nitrobenzoic Acid: Readily prepared via the direct nitration of benzoic acid. The carboxylic acid group is a strong meta-directing deactivator, making this electrophilic aromatic substitution highly regioselective and high-yielding[4].

  • 2- and 4-Nitrobenzoic Acid: Direct nitration of benzoic acid yields negligible amounts of ortho and para isomers. Therefore, these are synthesized through the side-chain oxidation of 2-nitrotoluene and 4-nitrotoluene, respectively, using strong oxidants[1].

Translational Application: Catalytic Reduction Protocol

In drug development, 4-nitrobenzoic acid is a critical precursor for 4-aminobenzoic acid (PABA), which is further esterified to synthesize local anesthetics like benzocaine and procaine[5]. The reduction of the nitro group must be highly chemoselective to avoid reducing the carboxylic acid.

Step-by-Step Methodology: Chemoselective Hydrogenation of 4-Nitrobenzoic Acid This protocol utilizes a Palladium on Carbon (Pd/C) catalyst to achieve >96% yield and >99% purity[6].

  • Preparation of the Aqueous Sodium Salt: Suspend 55.7 g of 4-nitrobenzoic acid in water. Slowly add 13.3 g of sodium hydroxide (NaOH) with continuous stirring until completely dissolved[6].

    • Causality: Converting the acid to its sodium salt significantly increases its aqueous solubility, facilitating a homogeneous reaction environment for the multi-phase catalytic hydrogenation and preventing catalyst fouling by solid acid particles.

  • Catalyst Addition: Transfer the solution to a 1L high-pressure stainless-steel reactor. Add 0.557 g of 5% Pd/C catalyst[6].

    • Causality: Pd/C is selected for its high chemoselectivity towards nitro group reduction under mild conditions, preventing the over-reduction of the aromatic ring or the carboxylate group.

  • Hydrogenation (Self-Validating Step): Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an oxygen-free environment. Pressurize the reactor with H₂ and maintain the temperature at 40-50°C.

    • Validation: Monitor the hydrogen uptake via the pressure gauge. The reaction is a self-validating system; it is deemed complete when the hydrogen pressure stabilizes and no further pressure drop is observed over a 30-minute window, indicating 100% conversion of the nitro groups[6].

  • Filtration and Acidification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a Celite pad to recover the Pd/C catalyst. Slowly acidify the filtrate with 36-38% hydrochloric acid (HCl) until the pH reaches 3.0[6].

    • Causality: Adjusting the pH to 3.0 (near the isoelectric point of 4-aminobenzoic acid) neutralizes the sodium salt and forces the precipitation of the zwitterionic product out of the aqueous phase.

  • Isolation: Filter the precipitated white to off-white solid, wash with cold distilled water, and dry under vacuum.

Pharmaceutical Applications

Beyond acting as synthetic intermediates, these isomers have distinct roles in medicinal chemistry:

  • 4-Nitrobenzoic Acid: Its primary utility lies in its reduction to 4-aminobenzoic acid, a foundational building block for synthesizing novel therapeutic agents and anesthetics[7].

  • 2-Nitrobenzoic Acid: Metal complexes of its derivatives are actively investigated for their antibacterial and anticancer properties[4].

  • 3-Nitrobenzoic Acid: Frequently utilized as a versatile intermediate in the synthesis of complex dyes, biochemical probes, and enzyme inhibitors (e.g., targeting Trypanosoma cruzi trans-sialidase)[8].

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent, DOI,[Link]

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation, Patsnap Eureka, [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid: Titration vs. HPLC

Executive Summary For researchers and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and regulatory compliance. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of two analytical techniques for validating the purity of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. We will explore a robust, validated potentiometric titration method and compare its performance characteristics against the orthogonal and highly specific technique of High-Performance Liquid Chromatography (HPLC). This document details the underlying principles, provides step-by-step experimental protocols, and presents a clear, data-driven comparison to guide researchers in selecting the most appropriate method for their specific needs, from routine process control to rigorous regulatory submissions.

Introduction: The Analytical Challenge

2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a complex organic molecule featuring both an acidic carboxylic acid group and a basic piperazine moiety. This amphoteric nature presents a unique analytical challenge. The purity of this intermediate is critical, as any impurities can carry through the synthetic pathway, potentially impacting the final Active Pharmaceutical Ingredient's (API) safety and efficacy profile.

While titration is a classical and cost-effective method for assaying acidic or basic compounds, the dual functionality of this molecule requires a carefully considered approach. A simple aqueous acid-base titration is often insufficient. This guide details a more sophisticated non-aqueous potentiometric titration, a technique that provides the necessary precision and accuracy for this specific chemical structure. We then contrast this with HPLC, the industry-standard method for comprehensive purity profiling.

Method 1: Non-Aqueous Potentiometric Titration

Potentiometric titration is an ideal choice for this molecule as it circumvents the challenges of visual indicators in non-aqueous systems and provides a more precise endpoint determination based on changes in electrode potential.

Principle of the Method The basic nitrogen atom in the piperazine ring can be accurately titrated in a non-aqueous acidic solvent, such as glacial acetic acid. The acetic acid enhances the basicity of the piperazine, allowing for a sharp and clear titration endpoint with a strong acid titrant, like perchloric acid. This approach effectively isolates and quantifies the basic functional group without interference from the weakly acidic carboxylic acid group in this solvent system.[1]

Experimental Protocol: Potentiometric Titration

Instrumentation and Reagents:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo T5, Metrohm Titrando)

  • Glass pH electrode and reference electrode (or a combination electrode) suitable for non-aqueous titration

  • Analytical balance (0.1 mg readability)

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (HClO₄), 0.1 M in glacial acetic acid

  • Acetic Anhydride

  • Potassium Hydrogen Phthalate (KHP), primary standard

Step-by-Step Procedure:

  • Preparation of 0.1 M Perchloric Acid Titrant: Dissolve 8.5 mL of 72% perchloric acid in approximately 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride to scavenge excess water and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before use.[1]

  • Standardization of Titrant: Accurately weigh ~500 mg of dried KHP (primary standard) into a beaker. Dissolve in 25 mL of glacial acetic acid. Titrate with the prepared 0.1 M perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection in the titration curve. Calculate the exact molarity.

  • Sample Analysis:

    • Accurately weigh approximately 265 mg of the 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid sample into a 100 mL beaker.

    • Dissolve the sample in 50 mL of anhydrous glacial acetic acid.

    • Immerse the electrodes in the solution and ensure they are properly calibrated.

    • Titrate the sample with the standardized 0.1 M perchloric acid solution. Record the volume of titrant required to reach the equivalence point.

  • Calculation of Purity:

    • Purity (%) = (V × M × MW) / (W × 10)

    • Where:

      • V = Volume of HClO₄ titrant (mL)

      • M = Molarity of HClO₄ titrant (mol/L)

      • MW = Molecular Weight of the analyte (265.26 g/mol )[2]

      • W = Weight of the sample (mg)

Method Validation (per ICH Q2(R1) Guidelines)

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated.[3][4] The following is a summary of validation parameters and typical acceptance criteria.

Validation ParameterProcedureAcceptance CriteriaHypothetical Results
Specificity Titrate the analyte with and without spiking with potential impurities (e.g., starting materials).The presence of impurities should not affect the assay result.Assay results of spiked samples are within ±1.0% of the unspiked sample.
Linearity Analyze samples across a range of 80-120% of the target concentration.Correlation coefficient (R²) ≥ 0.999R² = 0.9995
Accuracy Perform the assay on samples spiked with known amounts of analyte (e.g., at 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.99.5% - 101.2% recovery
Precision (Repeatability) Perform six replicate titrations on the same homogenous sample.Relative Standard Deviation (RSD) ≤ 1.0%.RSD = 0.45%
Robustness Deliberately vary method parameters (e.g., titration speed, solvent volume ±5%).RSD of results should remain ≤ 2.0%.Passed; results were unaffected by minor variations.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that provides a more detailed purity profile by separating the main compound from any process-related impurities or degradation products.[5][6]

Principle of the Method A reversed-phase HPLC method separates compounds based on their polarity. The sample is injected into a column with a non-polar stationary phase. A polar mobile phase is pumped through the column. Non-polar compounds (like many organic impurities) are retained longer, while more polar compounds elute faster. A UV detector measures the absorbance of each eluting compound, and the peak area is proportional to its concentration.[5]

Experimental Protocol: HPLC Purity Determination

Instrumentation and Reagents:

  • HPLC system with a UV detector, autosampler, and column oven

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Reference standard of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a standard solution of the reference material at approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (e.g., 254 nm).

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.

  • Data Analysis:

    • The purity is calculated using the area percent method, which assumes all compounds have a similar UV response.[5]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Method Comparison: Titration vs. HPLC

The choice between titration and HPLC depends on the specific analytical goal.[7][8]

FeaturePotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization of the basic piperazine group.Chromatographic separation based on polarity.
Specificity Less specific. Quantifies total basic content, which could include basic impurities.Highly specific. Separates and quantifies the main peak from individual impurities.[8]
Information Provides an overall purity value (assay).Provides a detailed purity profile, including the number and relative amounts of impurities.
Sensitivity Lower sensitivity, not suitable for trace impurity detection.High sensitivity, capable of detecting impurities at very low levels (e.g., <0.05%).
Cost Lower initial instrument cost and less expensive consumables.Higher instrument cost, more expensive columns and solvents.[7]
Throughput Lower throughput, can be time-consuming for multiple samples.Higher throughput, especially with an autosampler.
Application Ideal for routine quality control, in-process checks, and assay determination of the bulk material.Essential for final product release, stability studies, impurity profiling, and regulatory filings.

Workflow and Decision Making

The following diagrams illustrate the validation workflow and a decision-making process for selecting the appropriate analytical method.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation (ICH Q2) prep Prepare & Standardize 0.1M HClO4 Titrant sample Accurately Weigh Analyte Sample titrate Perform Potentiometric Titration sample->titrate Dissolve in Glacial Acetic Acid calc Calculate Purity (%) titrate->calc spec Specificity calc->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec rob Robustness prec->rob report Final Validation Report rob->report

Caption: Workflow for the validation of the potentiometric titration method.

MethodSelection start What is the analytical goal? assay Routine Assay / In-Process Control start->assay Assay of Bulk Material profile Impurity Profiling / Release / Stability start->profile Detailed Purity Profile Needed titration Use Potentiometric Titration assay->titration hplc Use HPLC profile->hplc

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Benzoic Acids

This guide provides a comprehensive analysis of the factors governing the reactivity of substituted benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document moves beyond s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the factors governing the reactivity of substituted benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles of chemical reactivity, supported by a robust experimental framework for empirical validation. We will explore the theoretical underpinnings of substituent effects and provide a detailed, field-proven methodology for quantifying these differences in a laboratory setting.

The Principle of Electronic Effects: Why Substituents Matter

The reactivity of the carboxyl group in benzoic acid is not static; it is profoundly influenced by the electronic character of substituents on the aromatic ring. These effects can be broadly categorized into two types: the inductive effect and the resonance effect.

  • Inductive Effect: This is a through-bond polarization effect caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the carboxyl group, making the carboxyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][2] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density towards the ring, decreasing the electrophilicity of the carboxyl carbon.[3]

  • Resonance Effect: This is a through-space delocalization of π-electrons across the aromatic system. Substituents with lone pairs, like methoxy (-OCH₃) or amino (-NH₂), can donate electron density to the ring via resonance, which can destabilize the negative charge of the carboxylate conjugate base, making the acid less acidic and generally less reactive in reactions where a negative charge develops.[1][4] EWGs like -NO₂ can withdraw electron density through resonance, stabilizing the conjugate base and increasing acidity.[3][4]

The net effect of a substituent is a combination of these two factors. For instance, halogens are inductively withdrawing but can be resonance donating. The position of the substituent (ortho, meta, or para) is also critical, as resonance effects are most pronounced at the ortho and para positions.[3]

Quantifying Reactivity: The Hammett Equation

To move from a qualitative understanding to a quantitative comparison, we turn to the principles of physical organic chemistry, specifically the Hammett equation.[5][6] Developed by Louis P. Hammett, this equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[6][7]

The equation is given as: log(k/k₀) = ρσ [7]

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

  • σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group (e.g., σₚ-NO₂ ≈ +0.78), while a negative value signifies an electron-donating group (e.g., σₚ-CH₃ ≈ -0.17).[6]

  • ρ (Rho) is the reaction constant , which depends on the nature of the reaction and its sensitivity to electronic effects.[5] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (i.e., a negative charge is built up in the transition state).[5][8] A negative ρ value means the reaction is favored by electron-donating groups (a positive charge is built up).[5]

By experimentally determining the rate constants for a series of substituted benzoic acids in a model reaction, one can construct a Hammett plot (log(k/k₀) vs. σ) to visualize this relationship and determine the reaction constant, ρ, offering deep mechanistic insight.[8][9]

Experimental Design: A Robust Protocol for Kinetic Analysis

To empirically compare the reactivity of different substituted benzoic acids, a well-controlled kinetic study is essential. The acid-catalyzed Fischer-Speier esterification is an excellent model reaction due to its well-understood mechanism and ease of monitoring.[10][11]

Causality Behind Experimental Choices
  • Reaction Choice: Fischer esterification involves the nucleophilic attack of an alcohol on the protonated carboxyl carbon.[12] The rate of this reaction is highly sensitive to the electrophilicity of the carboxyl carbon, making it an ideal probe for the electronic effects of ring substituents.

  • Reagent Stoichiometry: We use a large excess of the alcohol (e.g., methanol), which serves as both a reactant and the solvent. This ensures that the reaction kinetics are pseudo-first-order with respect to the benzoic acid derivative, simplifying the data analysis.[13]

  • Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack.[10][14]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is the chosen method for monitoring the reaction.[11][15] It allows for the precise separation and quantification of the reactant (substituted benzoic acid) and the product (methyl ester) over time, which is crucial for calculating accurate rate constants.[16][17]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Data Processing prep_acid Prepare Stock Solutions of Substituted Benzoic Acids (e.g., 0.1 M in Methanol) start_rxn Initiate Reaction: Mix Acid & Catalyst Solutions at Constant Temperature (e.g., 60°C) prep_acid->start_rxn prep_cat Prepare Catalyst Solution (e.g., 0.05 M p-TsOH in Methanol) prep_cat->start_rxn sampling Withdraw Aliquots at Timed Intervals (t = 0, 15, 30, 60, 90, 120 min) start_rxn->sampling quench Quench Reaction in Aliquot (e.g., with Cold NaHCO₃ Solution & Internal Standard) sampling->quench hplc Analyze Quenched Samples by HPLC-UV quench->hplc integrate Integrate Peak Areas (Reactant, Product, Internal Standard) hplc->integrate calculate Calculate Concentration vs. Time integrate->calculate plot Plot ln[Acid] vs. Time to Determine Rate Constant (k) calculate->plot

Caption: Experimental workflow for the kinetic analysis of benzoic acid esterification.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of benzoic acid, p-nitrobenzoic acid, p-toluic acid, and p-methoxybenzoic acid in anhydrous methanol.

    • Prepare a 0.05 M solution of p-toluenesulfonic acid (catalyst) in anhydrous methanol.

    • Prepare a quenching solution of saturated sodium bicarbonate containing a suitable internal standard (e.g., acetophenone) at a known concentration.

  • Reaction Setup:

    • For each benzoic acid derivative, add 10.0 mL of its 0.1 M stock solution to a sealed reaction vial equipped with a magnetic stir bar.

    • Place the vials in a pre-heated reaction block or oil bath set to a constant temperature (e.g., 60°C) and allow them to equilibrate for 5 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reaction (t=0), add 1.0 mL of the p-TsOH catalyst solution to each vial simultaneously.

    • Immediately withdraw the first aliquot (approx. 100 µL) and transfer it to a labeled HPLC vial containing 900 µL of the quenching solution.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples using a C18 reversed-phase HPLC column.[18]

    • Use an isocratic mobile phase, such as 60:40 (v/v) acetonitrile:water with 0.1% formic acid, at a flow rate of 1.0 mL/min.[18]

    • Monitor the elution of the benzoic acid, its corresponding methyl ester, and the internal standard using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining benzoic acid relative to the internal standard.

    • Plot the natural logarithm of the benzoic acid concentration (ln[Acid]) versus time (t).

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

Data Presentation and Interpretation

The kinetic data obtained from the experiment can be summarized to directly compare the reactivities of the different substituted benzoic acids.

Comparative Kinetic Data
Substituent (para-)Substituent TypeHammett Constant (σₚ)pKₐ[19]Observed Rate Constant (k) at 60°C (s⁻¹)Relative Rate (k/k₀)
-NO₂Electron-Withdrawing+0.783.413.5 x 10⁻⁴5.83
-H (Reference)Neutral0.004.196.0 x 10⁻⁵1.00
-CH₃Electron-Donating-0.174.344.1 x 10⁻⁵0.68
-OCH₃Electron-Donating-0.274.463.2 x 10⁻⁵0.53

Note: The rate constant values are hypothetical but representative of expected experimental outcomes based on electronic effects.

The data clearly shows that the electron-withdrawing -NO₂ group significantly accelerates the esterification reaction, while the electron-donating -CH₃ and -OCH₃ groups slow it down relative to unsubstituted benzoic acid. This aligns perfectly with our theoretical understanding: EWGs increase the electrophilicity of the carboxyl carbon, making it a better target for the nucleophilic alcohol.

Hammett Plot Visualization

Plotting the logarithm of the relative rates against the respective Hammett σ constants provides a powerful visual confirmation of the linear free-energy relationship.

HammettPlot Hammett Plot for Benzoic Acid Esterification Y_axis log(k/k₀) origin X_axis Substituent Constant (σ) p_OCH3 p-OCH₃ p_CH3 p-CH₃ H H p_NO2 p-NO₂ start_line->end_line ρ ≈ +1.0

Caption: Hammett plot illustrating the linear free-energy relationship.

The positive slope of the line (ρ ≈ +1.0) confirms that the reaction is sensitive to substituent effects and is accelerated by electron-withdrawing groups. This positive ρ value is consistent with a reaction mechanism where negative charge is not significantly developed on the aromatic ring in the rate-determining step, but rather the electrophilicity of the reaction center is the dominant factor.

Conclusion

This guide demonstrates that the reactivity of substituted benzoic acids is a predictable and quantifiable property governed by the electronic nature of the substituents. By combining a theoretical framework based on inductive/resonance effects and the Hammett equation with a rigorous experimental protocol, researchers can gain profound insights into reaction mechanisms. The Fischer esterification model provides a reliable and adaptable method for generating comparative kinetic data, enabling scientists to make informed decisions in catalyst design, synthetic route optimization, and the development of new molecular entities.

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Kubinyi, H. (1993).
  • Ertokus, G. P., et al. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry.
  • Pearson Education. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]

  • Fiveable. (2025, August 15). 20.4 Substituent Effects on Acidity - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]

  • Grokipedia. Hammett equation. [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Gassmann, A. G., & Hartman, R. J. (1940). KINETICS OF ESTERIFICATION. Journal of the American Chemical Society.
  • NIST. pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Hlushko, L. V., et al. (2022). Kinetic research and modeling of benzoic acid esterification process. Voprosy Khimii i Khimicheskoi Tekhnologii.
  • Centurion University. II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

  • Hlushko, L. V., et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii.
  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic.
  • University of Lethbridge. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. [Link]

  • Kovačević, S., et al. (2018). Kinetic modeling of benzoic acid esterification using functionalized silica gel.
  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.
  • SIELC Technologies. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology.
  • Filo. (2025, December 8). Define Hammett plot and explain the significance of the sign of.... [Link]

  • University of Calgary. Substituent Effects. [Link]

  • YouTube. (2016, November 13). Chem 3404 Hammett Plot Example 1. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • ResearchGate. (A) HPLC traces of benzoic acid analysis. Lane 1: Standard sample of.... [Link]

  • NPTEL. Lecture 15 - Hammett Plots for Electronic Effects. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic Acid

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental asp...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, ensuring the protection of personnel and the environment.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be established, a thorough understanding of the chemical's intrinsic hazards is essential. 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a complex organic molecule with distinct functional groups that dictate its reactivity and toxicological profile.

  • Nitroaromatic Moiety: The presence of a nitro group on the benzene ring is a significant structural alert. Aromatic nitro compounds are often toxic and can be reactive.[1][2] Systemic effects of aromatic nitro compounds can include methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3]

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule, making it corrosive and reactive with bases.

  • Piperazine Group: This component is a derivative of an amine, which can have basic properties and its own toxicological profile.

Given these characteristics, 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid must be classified and managed as a regulated hazardous waste. [4][5] Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.[6][7]

Hazard ProfileDescriptionPrimary Concern
Toxicity Aromatic nitro compounds are noted for potential systemic toxicity.Health hazard to personnel and environmental contamination.
Reactivity As a nitro compound, it is incompatible with strong oxidizing agents, strong bases, and acids.[1] The carboxylic acid can react exothermically with bases.Uncontrolled reactions can lead to heat generation or release of toxic fumes.
Irritation Similar compounds are known to cause serious skin and eye irritation, as well as respiratory irritation.[8][9]Direct contact can cause injury to laboratory personnel.

On-Site Waste Management & Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. Inadvertent mixing of incompatible chemicals can lead to dangerous reactions.

Principle of Segregation

This waste stream must be kept separate. Do not mix 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid waste with the following:

  • Strong bases (e.g., sodium hydroxide)

  • Strong oxidizing agents (e.g., potassium permanganate, nitric acid)

  • Other reactive chemical waste streams (e.g., cyanides, sulfides).[5][10]

  • Flammable solvents, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Container Selection and Labeling
  • Choose an Appropriate Container: Select a container that is in good condition, free of leaks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[4][11]

  • Do Not Overfill: The container must not be filled to more than 80-90% of its capacity to allow for vapor expansion and prevent spillage during handling.[1][2]

  • Labeling is Critical: The moment waste is first added to the container, it must be labeled. The label must be securely affixed and clearly legible, containing the following information:[1][11][12]

    • The words "Hazardous Waste "

    • Full Chemical Name: "2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid " (avoiding formulas or abbreviations)

    • Associated Hazards: "Toxic ", "Irritant "

    • Generator Information: Your name, principal investigator, and laboratory location.

Step-by-Step Disposal Protocol

This protocol covers the collection of solid waste, contaminated labware, and associated disposable materials.

Experimental Workflow
StepActionRationale
1 Don Personal Protective Equipment (PPE) Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) before handling the chemical or its waste.
2 Collect Solid Waste Carefully transfer solid 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid waste and any grossly contaminated materials (e.g., weighing paper) into the pre-labeled hazardous waste container.
3 Decontaminate Labware Rinse non-disposable labware (e.g., beakers, spatulas) with a suitable solvent (e.g., ethanol or acetone). The first rinse (rinsate) is considered hazardous and must be collected in a separate, appropriately labeled hazardous liquid waste container. Subsequent rinses may be managed according to institutional policy.
4 Dispose of Contaminated Items Place contaminated disposable items such as gloves, wipes, and plasticware into the same solid hazardous waste container.[5]
5 Secure and Store the Container Securely close the lid on the waste container. Store it in a designated and properly placarded Satellite Accumulation Area within your laboratory.[4][11] This area must be under the control of laboratory personnel and should have secondary containment to capture potential leaks.[1]
6 Arrange for Final Disposal Once the container is nearly full (80-90%), or if the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.[4][11] They will manage the process with a licensed hazardous waste disposal company.

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical.

  • Small, Manageable Spills: For a small spill of solid material, ensure the area is well-ventilated. Wearing appropriate PPE, gently dampen the solid material with a suitable solvent like acetone to prevent it from becoming airborne.[13] Carefully sweep the dampened material into a container, which must then be sealed, labeled as hazardous waste, and disposed of according to the protocol above.[1]

  • Large or Uncontrolled Spills: If the spill is large, if you feel it is unsafe to handle, or if anyone has been exposed, evacuate the immediate area immediately. Alert colleagues, secure the area to prevent entry, and contact your institution's EHS or emergency response team for assistance.[1]

The Disposal Lifecycle: From Benchtop to Final Treatment

The following diagram illustrates the comprehensive workflow for the proper management and disposal of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.

DisposalWorkflow generation Waste Generation (Solid Residue, Contaminated Items) characterize Characterize as Regulated Hazardous Waste generation->characterize container Select & Label Compatible Waste Container characterize->container collect Collect Waste in Designated Container container->collect store Store Sealed Container in Satellite Accumulation Area (SAA) collect->store full Container Full (or time limit reached)? store->full full->store No pickup Request Pickup from Institutional EHS full->pickup Yes transport Transport by Licensed Hazardous Waste Vendor pickup->transport disposal Final Disposal via High-Temperature Incineration transport->disposal

Caption: Disposal workflow for 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.

This structured approach ensures that from the moment waste is generated to its final destruction, every step is handled in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste management guidelines and your EHS department for any questions.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org.
  • Benchchem. (n.d.). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • SDS US. (2020, July 21).
  • The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS).
  • UW-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
  • Fisher Scientific. (2014, November 13). SAFETY DATA SHEET for 2-Methyl-4-nitrobenzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-(4-Methylpiperazin-1-yl)benzoic acid.
  • MilliporeSigma. (2025, November 6).
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET for 4-(4-Methylpiperazinyl)benzoic Acid.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid.
  • National Oceanic and Atmospheric Administration (NOAA). (1992). 2-METHYL-5-NITROBENZOIC ACID. CAMEO Chemicals.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Environment, Health and Safety.
  • U.S. Department of Veterans Affairs. (2023, August 29).
  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem.
  • ChemicalBook. (2026, January 31). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-nitrobenzoic acid.
  • Apollo Scientific. (2023, June 9). Safety Data Sheet for 2-Methyl-4-nitrobenzoic acid.

Sources

Handling

Personal protective equipment for handling 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

Handling complex bifunctional organic intermediates such as 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid requires a nuanced, mechanistic understanding of the molecule's structural hazards. This compound fuses a nitroar...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex bifunctional organic intermediates such as 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid requires a nuanced, mechanistic understanding of the molecule's structural hazards. This compound fuses a nitroaromatic core with a methylpiperazine moiety.

From a toxicological standpoint, nitrobenzoic acid derivatives are notorious for causing severe eye and skin irritation, and they carry suspected risks of genetic defects and respiratory tract irritation[1][2]. Concurrently, piperazine derivatives are potent sensitizers capable of inducing severe allergic skin reactions, asthma-like symptoms upon inhalation, and potential reproductive toxicity[3][4]. Because this compound is typically handled as a dry, electrostatically sensitive powder, it poses a high risk of aerosolization.

To build a self-validating safety system, laboratory personnel must implement rigorous engineering controls and precise Personal Protective Equipment (PPE) protocols to mitigate dermal, ocular, and inhalation risks.

Causality in Risk Assessment: Why Specific PPE is Mandated

Understanding the why behind safety protocols ensures higher compliance and situational awareness during drug development workflows:

  • Sensitization and Dermal Absorption: The amine structure of the piperazine ring can act as a hapten, binding to skin proteins and triggering a systemic immune response (sensitization)[3]. Once a researcher is sensitized, even minute subsequent exposures can cause severe contact dermatitis or respiratory anaphylaxis. Impermeable nitrile barriers are non-negotiable.

  • Ocular Corrosivity: Both the nitrobenzoic acid and piperazine components are classified under GHS as causing serious eye damage (Category 1 or 2A)[1][4]. If airborne dust contacts the eye, it dissolves in the tear film, creating a highly concentrated, localized corrosive environment that can cause irreversible corneal damage.

  • Inhalation Toxicity: As a dry powder, the compound is prone to electrostatic dispersal. Inhalation of these fine particulates circumvents the protective stratum corneum, leading to acute respiratory distress, potential methemoglobinemia (a risk with some nitroaromatics), and rapid systemic absorption[2][3].

Quantitative PPE Specifications and Breakthrough Metrics

The following table summarizes the mandatory PPE required for handling this compound, grounded in the physicochemical properties of its constituent moieties.

PPE CategorySpecification & StandardMechanistic RationaleMinimum Breakthrough Time
Gloves Nitrile (Minimum 0.11 mm thickness, EN 374 compliant)Protects against piperazine-induced dermal sensitization and nitroaromatic absorption.> 480 minutes
Eye Protection Snug-fitting, indirect-vented safety gogglesPrevents severe ocular damage from airborne particulates and accidental splashes.N/A
Respiratory N95 or P100 particulate respirator (if handled outside a hood)Filters out fine, electrostatically charged powders, mitigating respiratory sensitization.99.97% filtration efficiency
Body Flame-retardant lab coat (Nomex/cotton blend)Shields against accidental spills, minimizes static generation, and prevents powder accumulation on street clothes.N/A

Operational Workflows: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success is confirmed.

Protocol 1: Safe Weighing and Transfer
  • Validation of Engineering Controls: Before opening the chemical container, verify that the chemical fume hood's continuous flow rate is functioning at an optimal face velocity (typically 80–120 feet per minute).

  • PPE Donning: Double-glove with nitrile gloves. The outer glove serves as a sacrificial layer that can be immediately removed and replaced if contaminated, preventing the transfer of the sensitizing piperazine moiety to other lab surfaces.

  • Static Mitigation: Use an anti-static weigh boat and a grounded balance. Nitroaromatic powders can hold static charges, causing them to "jump" and aerosolize when manipulated with metal spatulas.

  • Transfer: Weigh the material slowly. Cap the vial immediately after extracting the required mass.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a damp paper towel (using a suitable solvent like dilute alcohol, followed by water) to capture any invisible micro-dust.

Protocol 2: Spill Response and Containment
  • Isolation: Immediately restrict access to the spill area. If the spill occurs outside a fume hood, evacuate the immediate vicinity to allow airborne dust to settle.

  • Suppression: Do not dry sweep. Dry sweeping aerosolizes the powder, drastically increasing inhalation risks[2]. Instead, gently cover the powder spill with damp absorbent paper to suppress dust generation.

  • Collection: Use non-sparking tools to mechanically scoop the damp absorbent material and the chemical into a wide-mouth, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill surface with copious amounts of soap and water, as piperazine residues can persist and cause delayed sensitization upon accidental contact[3].

Protocol 3: Hazardous Waste Disposal
  • Segregation: Do not mix this waste with strong oxidizing agents or strong bases, as nitroaromatics can undergo exothermic reactions.

  • Packaging: Place all contaminated consumables (weigh boats, outer gloves, paper towels) into a dedicated, clearly labeled solid hazardous waste bin.

  • Destruction: Route the sealed containers to a licensed environmental facility. The standard disposal method for piperazine and nitrobenzoic acid derivatives is dissolution in a combustible solvent followed by chemical incineration equipped with an afterburner and scrubber (to neutralize

    
     emissions)[5].
    

Safety and Logistics Decision Workflow

G Start Hazard Assessment: 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid EngControls Engineering Controls: Verify Fume Hood (>100 fpm) Start->EngControls PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat EngControls->PPE Handling Execution: Anti-static Weighing & Transfer PPE->Handling Spill Spill or Exposure Detected? Handling->Spill Evacuate Evacuate & Isolate Area Spill->Evacuate Yes Dispose Hazardous Waste Disposal (Chemical Incineration) Spill->Dispose No (Routine Cleanup) Clean Dampen Powder & Sweep (Strictly Avoid Aerosolization) Evacuate->Clean Clean->Dispose

Fig 1. Workflow for safe handling and spill response of functionalized nitrobenzoic acids.

References

  • Fisher Scientific. Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from 1

  • ChemicalBook. Safety Data Sheet: 2-Nitrobenzoic acid. Retrieved from2

  • Santa Cruz Biotechnology. Safety Data Sheet: Piperazine. Retrieved from 3

  • CDH Fine Chemical. Material Safety Data Sheet: Piperazine hexahydrate. Retrieved from 5

  • Fisher Scientific. Safety Data Sheet: Piperazine, anhydrous. Retrieved from 4

Sources

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